3-Fluorobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRINBBOGNYCAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165013 | |
| Record name | 3-Fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1524-40-9 | |
| Record name | 3-Fluorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001524409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluorobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Fluorobenzenesulfonamide
Abstract
3-Fluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a crucial building block in medicinal chemistry and materials science. The presence of a fluorine atom on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and analytical characterization of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Core Properties and Chemical Identity
A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. This compound is a white to off-white crystalline solid under standard conditions.[1][2] Key identifying information and physicochemical properties are summarized in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 3-FBSA | [3] |
| CAS Number | 1524-40-9 | [3][4] |
| Molecular Formula | C₆H₆FNO₂S | [1][3][4] |
| Molecular Weight | 175.18 g/mol | [1][3][4] |
| Melting Point | 124.5-128.5 °C (lit.) | |
| Appearance | White to almost white powder/crystal | [1][2] |
| Topological Polar Surface Area | 68.5 Ų | [3][4] |
Molecular Structure
The molecular architecture of this compound features a benzene ring substituted with a fluorine atom at the meta-position relative to a sulfonamide group (-SO₂NH₂). This specific arrangement dictates the molecule's reactivity and intermolecular interactions.
Caption: Chemical structure of this compound.
Spectroscopic Profile
Analytical techniques are essential for confirming the identity and purity of a chemical compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides key information about its functional groups. Characteristic absorption bands include:
-
N-H Stretching: The sulfonamide N-H bonds typically show stretching vibrations in the region of 3300-3400 cm⁻¹.
-
Aromatic C-H Stretching: These vibrations are observed just above 3000 cm⁻¹.[5]
-
S=O Stretching: The sulfonyl group exhibits strong, characteristic asymmetric and symmetric stretching bands, usually around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
-
C-F Stretching: A strong absorption due to the carbon-fluorine bond stretch is expected in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Stretching: Peaks around 1500-1600 cm⁻¹ are indicative of the benzene ring.[6]
-
Meta-disubstitution Pattern: Bending vibrations for meta-substituted rings can be observed in the fingerprint region, typically between 690-710 cm⁻¹ and 750-810 cm⁻¹.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for elucidating the detailed molecular structure.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the sulfonamide (-NH₂) protons. The aromatic protons will appear as a complex multiplet pattern due to coupling with each other and with the fluorine atom. The -NH₂ protons typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and sulfonamide substituents. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight of approximately 175.18 g/mol .[1][3][4] High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.[3]
Synthesis and Purification
A common and reliable method for the laboratory synthesis of this compound involves the reaction of 3-fluorobenzenesulfonyl chloride with ammonia. This two-step process typically starts from 3-fluorothiophenol or a related precursor to generate the sulfonyl chloride intermediate.
Experimental Protocol: Synthesis
Step 1: Preparation of 3-Fluorobenzenesulfonyl Chloride This intermediate is often prepared by the oxidative chlorination of 3-fluorothiophenol or a related sulfur compound. A patent describes a method where 3-fluorothiophenol reacts with chlorine in an organic solvent to yield 3-fluorobenzenesulfonyl chloride.[7]
Step 2: Ammonolysis of 3-Fluorobenzenesulfonyl Chloride
-
Dissolve 3-fluorobenzenesulfonyl chloride in a suitable organic solvent, such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) dropwise with vigorous stirring. The exothermicity of the reaction must be carefully controlled.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by removing the organic solvent under reduced pressure, followed by extraction or filtration and washing of the resulting solid.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline product of high purity.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
The arylsulfonamide motif is a well-established pharmacophore in medicinal chemistry.[8] The introduction of a fluorine atom, as in this compound, offers several advantages for drug design:
-
Enhanced Lipophilicity: The fluorine atom increases the molecule's lipophilicity, which can improve its ability to cross biological membranes.[1][2]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the drug's half-life.
-
Modulated Acidity: The electron-withdrawing nature of fluorine can alter the pKa of the sulfonamide N-H protons, influencing binding interactions with biological targets.
Consequently, this compound is a valuable intermediate for synthesizing a range of biologically active molecules, including potent antimicrobial agents and enzyme inhibitors.[1][2] It is also utilized in agrochemical research for the development of herbicides and pesticides.[1][2]
Safety and Handling
This compound is classified as toxic and requires careful handling to avoid exposure.
-
Hazard Statements: It is toxic if swallowed, in contact with skin, or if inhaled.[3][9][10] It also causes skin and serious eye irritation and may cause respiratory irritation.[3][9][11]
-
Precautionary Measures:
-
Use only in a well-ventilated area or under a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat.[11]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][12] The material should be stored locked up.[9][10][12]
-
In case of exposure, immediate medical attention is necessary.[11] Always consult the latest Safety Data Sheet (SDS) before handling this compound.[9][11][12]
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
- Google Patents.Preparation method of 3-fluorobenzenesulfonyl chloride. CN118184550B.
-
Spectroscopy Infrared Spectra. Some characteristic infrared absorption frequencies.[Link]
-
ICT Prague. Table of Characteristic IR Absorptions. University of Chemistry and Technology, Prague. [Link]
-
PubMed. Current development in sulfonamide derivatives to enable CNS-drug discovery. National Library of Medicine. [Link]
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- 7. CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 8. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to 3-Fluorobenzenesulfonamide: Properties, Synthesis, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of 3-Fluorobenzenesulfonamide, a versatile sulfonamide-containing building block crucial to medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, outline its synthesis, and discuss its strategic application in the design of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who seek a deeper technical understanding of this important chemical entity.
Core Compound Identification and Physicochemical Properties
This compound is an aromatic sulfonamide distinguished by a fluorine atom at the meta-position of the benzene ring. This single atomic substitution significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in rational drug design.[1][2]
The key identifying and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1524-40-9 | [1][3][4] |
| Molecular Formula | C₆H₆FNO₂S | [1][3][4][5] |
| Molecular Weight | 175.18 g/mol | [1][3][4] |
| IUPAC Name | This compound | [3][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 124.5–132 °C | [1] |
| Purity | Typically ≥97% (GC) | [5] |
| InChIKey | CRINBBOGNYCAOV-UHFFFAOYSA-N | [3] |
| PubChem CID | 150924 | [1][3][4] |
Synthesis and Chemical Reactivity
The primary role of this compound is as a foundational intermediate.[6] Its synthesis is straightforward and typically involves the ammonolysis of its corresponding sulfonyl chloride precursor.
Standard Synthesis Protocol
The most common laboratory-scale synthesis involves the reaction of 3-fluorobenzenesulfonyl chloride with a source of ammonia, such as aqueous ammonium hydroxide. The causality behind this choice is the high reactivity of the sulfonyl chloride electrophile towards the ammonia nucleophile, leading to a robust and high-yielding transformation.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3-fluorobenzenesulfonyl chloride in a suitable organic solvent like tetrahydrofuran (THF).
-
Nucleophilic Addition: While stirring vigorously, slowly add an excess of concentrated (e.g., 50%) ammonium hydroxide solution dropwise. The low temperature is crucial to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, acidify the mixture with dilute HCl to neutralize excess ammonia. The product will often precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve high purity.
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted below. This workflow is self-validating; successful formation of the sulfonamide can be confirmed at the end by characterization techniques like NMR and Mass Spectrometry, which will show the incorporation of the -NH₂ group and the corresponding mass change.
Caption: General workflow for the synthesis of this compound.
Strategic Importance in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[7] this compound serves as a valuable starting point for introducing a fluorinated aryl sulfonamide moiety.
The Role of the Fluorine Atom
The meta-positioned fluorine atom is not merely a passive substituent. It imparts several advantageous properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.
-
Enhanced Lipophilicity: Fluorine substitution increases the lipophilicity (fat-solubility) of the molecule, which can improve its ability to cross cellular membranes and reach its biological target.[1][2]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the sulfonamide N-H proton, influencing its ionization state and ability to form hydrogen bonds at physiological pH.
-
Favorable Binding Interactions: The fluorine atom can participate in unique, non-covalent interactions (e.g., orthogonal multipolar interactions) with protein targets, potentially increasing binding affinity and selectivity.
Application as a Bioisostere and Scaffold
The sulfonamide group is a classic bioisostere for carboxylic acids and is found in a wide array of approved drugs, including diuretics, anticonvulsants, and a large class of antimicrobial agents.[1][2] this compound provides a pre-functionalized, fluorinated scaffold to build upon, enabling chemists to rapidly synthesize libraries of novel compounds for screening. It is a key intermediate for creating targeted therapies and inhibitors.[1][2]
Caption: Role of this compound in a typical drug discovery workflow.
Spectroscopic Characterization
Verifying the identity and purity of this compound is paramount. The following are expected characteristics from standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, which will be split by both homo- (H-H) and hetero-nuclear (H-F) coupling. The two protons of the -SO₂NH₂ group are typically a broad singlet and may exchange with D₂O.[8] The aromatic region (approx. 7.2-7.8 ppm) will display complex splitting patterns consistent with a 1,3-disubstituted benzene ring containing a fluorine atom.
-
¹³C NMR: The carbon NMR will show distinct signals for the four unique aromatic carbons. The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature. Other carbons will show smaller 2-bond and 3-bond C-F couplings.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.[10]
-
N-H Stretch: Two characteristic sharp peaks in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide N-H bonds.
-
S=O Stretch: Two strong absorption bands for the sulfonyl group (SO₂), typically found around 1350-1310 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).
-
C-F Stretch: A strong band in the fingerprint region, typically around 1250-1000 cm⁻¹, indicative of the aryl-fluoride bond.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion (M⁺) peak corresponding to the molecular weight of 175.18. Common fragmentation patterns involve the loss of SO₂ or the entire SO₂NH₂ group.[11]
Safety, Handling, and Storage
As a bioactive chemical intermediate, proper handling of this compound is essential.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[4][12] |
| Skin Corrosion/Irritation | ❗ | Danger | H315: Causes skin irritation.[4][12][13] |
| Serious Eye Damage/Irritation | ❗ | Danger | H319: Causes serious eye irritation.[4][12][13] |
Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[12][13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13][14]
-
Avoid breathing dust.[5][12] Do not ingest or allow contact with skin and eyes.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in the pharmaceutical and agrochemical sectors. Its well-defined properties, accessible synthesis, and the strategic advantages conferred by its fluoro-sulfonamide structure make it a cornerstone building block. For drug development professionals, a thorough understanding of its characteristics and reactivity is key to leveraging its full potential in the creation of next-generation therapeutics.
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An In-depth Technical Guide to the Synthesis of 3-Fluorobenzenesulfonamide from 3-Fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of the synthesis of 3-fluorobenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds.[1] The synthesis is achieved through the reaction of 3-fluorobenzenesulfonyl chloride with an ammonia source. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety and handling procedures, and discusses methods for the purification and characterization of the final product. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to safely and efficiently perform this synthesis.
Introduction and Significance
This compound and its derivatives are important structural motifs in medicinal chemistry. The presence of the fluorosulfonamide group can significantly influence the physicochemical and pharmacological properties of a molecule, including its acidity, lipophilicity, and ability to form hydrogen bonds. These characteristics make it a valuable component in the design of new therapeutic agents. The synthesis of this compound from 3-fluorobenzenesulfonyl chloride is a fundamental transformation that provides access to a wide range of more complex molecules.[2]
Reaction Mechanism and Rationale
The synthesis of this compound from 3-fluorobenzenesulfonyl chloride is a classic example of a nucleophilic acyl substitution-type reaction at a sulfonyl group.[3] The reaction proceeds via the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient sulfur atom of the 3-fluorobenzenesulfonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently expelled from the tetrahedral intermediate.
-
Deprotonation: A second molecule of ammonia acts as a base, deprotonating the nitrogen atom to yield the final product, this compound, and an ammonium chloride salt.
The overall reaction is analogous to the well-known Hinsberg reaction used for the detection of amines.[4]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 3-Fluorobenzenesulfonyl chloride | 701-27-9 | 194.61 | 10.0 g (51.4 mmol) |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | 35.05 | 30 mL |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | As needed |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (51.4 mmol) of 3-fluorobenzenesulfonyl chloride in 50 mL of tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Ammonia: While stirring vigorously, slowly add 30 mL of concentrated ammonium hydroxide (28-30%) to the cooled solution. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. This will precipitate the this compound.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of 20 mL of cold deionized water to remove any remaining salts.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Purification
The crude this compound can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to obtain a product of high purity.
Safety and Handling
4.1. 3-Fluorobenzenesulfonyl Chloride:
-
Hazards: Corrosive and causes severe skin burns and eye damage.[5] It reacts violently with water, liberating toxic gas.[5][6] It is also moisture-sensitive.[7]
-
Precautions: Handle in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid contact with skin, eyes, and clothing.[5] Store in a cool, dry place away from moisture.[7]
4.2. Ammonium Hydroxide:
-
Hazards: Corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system.
-
Precautions: Handle in a fume hood. Wear appropriate PPE. Avoid inhalation of vapors.
4.3. This compound:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[8] Causes skin and serious eye irritation.[8] May cause respiratory irritation.
-
Precautions: Avoid generating dust.[7] Wear appropriate PPE, including gloves, eye protection, and a dust mask.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White solid |
| Melting Point | 124.5-128.5 °C |
| Molecular Formula | C6H6FNO2S |
| Molecular Weight | 175.18 g/mol [8] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the six carbon atoms in the benzene ring.
-
¹⁹F NMR: The fluorine NMR will show a signal characteristic of the fluorine atom on the benzene ring.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretches of the sulfonamide group (around 3300-3400 cm⁻¹) and the S=O stretches (around 1350 and 1160 cm⁻¹).
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reaction Mechanism
Caption: Simplified reaction mechanism for the formation of this compound.
Conclusion
The synthesis of this compound from 3-fluorobenzenesulfonyl chloride is a robust and well-established chemical transformation. By following the detailed protocol and adhering to the necessary safety precautions outlined in this guide, researchers can reliably produce this important building block for pharmaceutical research and development. Proper characterization of the final product is crucial to ensure its purity and suitability for subsequent applications.
References
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- The Essential Role of 3-Fluorobenzenesulfonyl Chloride (CAS 701-27-9) in Chemical Synthesis. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
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- 3-FLUOROBENZENESULFONYL CHLORIDE | 701-27-9 - ChemicalBook. (2025, September 25).
- 3-Fluorobenzenesulfonyl Chloride - 701-27-9 - Manufacturer India - Valeshvar Biotech. (n.d.).
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The Art and Science of Solubility: An In-depth Technical Guide to 3-Fluorobenzenesulfonamide in Common Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: The Quintessential Role of Solubility in Pharmaceutical Sciences
In the intricate ballet of drug discovery and development, solubility is a prima ballerina. A molecule's ability to dissolve in a given solvent system dictates its fate, from the feasibility of its synthesis and purification to its ultimate bioavailability and therapeutic efficacy. An otherwise potent active pharmaceutical ingredient (API) can be rendered inert by poor solubility, a challenge that necessitates a profound understanding of the physicochemical principles at play. This guide is crafted to provide a comprehensive exploration of the solubility of a key pharmaceutical intermediate, 3-fluorobenzenesulfonamide, in common organic solvents. We will delve not only into the theoretical underpinnings of solubility but also provide actionable, field-proven experimental protocols and predictive models. Our goal is to empower you, the researcher, to navigate the complexities of solubility with confidence and scientific rigor.
Understanding the Solute: Physicochemical Profile of this compound
Before we can predict or measure its solubility, we must first understand the molecule itself. This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of various therapeutic agents.[1] Its structure, a benzene ring substituted with a fluorine atom and a sulfonamide group, bestows upon it a unique set of properties that govern its interactions with solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO₂S | [2] |
| Molecular Weight | 175.18 g/mol | [2][3] |
| Melting Point | 124.5 - 132 °C | [1][3][4] |
| Topological Polar Surface Area (TPSA) | 68.5 Ų | [2] |
| Appearance | White to off-white crystalline powder | [1][4] |
The presence of the sulfonamide group (-SO₂NH₂) introduces a significant polar character and the capacity for both hydrogen bond donation (from the N-H protons) and acceptance (at the oxygen and nitrogen atoms). The fluorine atom, while electronegative, has a more nuanced effect, contributing to the molecule's overall polarity and potentially influencing crystal packing. The aromatic ring is inherently nonpolar. This combination of polar and nonpolar moieties suggests that the solubility of this compound will be highly dependent on the nature of the solvent.
The Theoretical Framework: "Like Dissolves Like" and Beyond
The age-old axiom "like dissolves like" serves as a foundational principle in solubility prediction. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is a consequence of the intermolecular forces at play:
-
Van der Waals Forces (Dispersion Forces): Present in all molecules, these are the primary forces of attraction between nonpolar molecules.
-
Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.
-
Hydrogen Bonding: A particularly strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine).
For this compound, its solubility will be a balancing act between these forces. Solvents that can effectively interact with both the polar sulfonamide group and the nonpolar benzene ring will likely be the most effective.
A Predictive Tool: Hansen Solubility Parameters (HSP)
To move beyond the qualitative "like dissolves like" rule, we can employ a more quantitative approach: Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be characterized by its three Hansen parameters. The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
Where subscript 1 refers to the solute and subscript 2 to the solvent. A smaller Ra value indicates a higher likelihood of solubility.
Table 2: Estimated Hansen Solubility Parameters for this compound
| Functional Group | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| Benzene Ring (C₆H₄) | 18.7 | 1.4 | 2.0 |
| Fluorine (-F) | 16.2 | 8.8 | 4.1 |
| Sulfonamide (-SO₂NH₂) | 19.0 | 16.0 | 14.0 |
| Estimated Total | 18.0 | 8.4 | 6.7 |
Note: These are estimated values based on a combination of group contribution methods and may vary from experimentally determined values.
With these estimated HSPs, we can now predict the solubility of this compound in a range of common organic solvents.
Table 3: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of this compound
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Ra (Predicted) | Predicted Solubility |
| Alcohols | |||||
| Methanol | 15.1 | 12.3 | 22.3 | 16.4 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 13.0 | Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | 10.2 | Good |
| Ketones | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 4.2 | High |
| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 | 3.4 | High |
| Esters | |||||
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.8 | High |
| Ethers | |||||
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 7.6 | Moderate |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.3 | High |
| Halogenated | |||||
| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.5 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 5.4 | Good |
| Aromatic | |||||
| Toluene | 18.0 | 1.4 | 2.0 | 7.9 | Moderate |
| Aprotic Polar | |||||
| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.0 | Moderate |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.2 | Good |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.8 | Good |
This predictive table serves as an excellent starting point for solvent screening, allowing researchers to prioritize solvents that are most likely to be effective, thereby saving time and resources.
Experimental Determination of Solubility: Protocols and Best Practices
While predictive models are invaluable, experimental verification is the cornerstone of scientific integrity. Here, we detail two robust methods for determining the solubility of this compound.
The Gold Standard: Equilibrium Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature. It is a reliable and widely accepted technique.
-
Preparation: Add an excess of this compound to a known volume of the chosen organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. A thermostatically controlled shaker is ideal for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifugation can be employed to expedite this process.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid disturbing the solid phase. The use of a syringe with a solvent-resistant filter (e.g., PTFE) is highly recommended to ensure no solid particles are transferred.
-
Quantification: Analyze the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.
-
Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
A Modern Approach: NMR Spectroscopy for Solubility Determination
Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid and accurate alternative for solubility measurement, often requiring smaller sample volumes.
-
Sample Preparation: Prepare a saturated solution of this compound in the deuterated solvent of choice by adding an excess of the solid to a known volume of the solvent in an NMR tube.
-
Equilibration: Vigorously mix the sample and allow it to equilibrate at a constant temperature.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum of the saturated solution. It is important to use a sufficient relaxation delay (D1) to ensure full relaxation of the protons for accurate integration.
-
Internal Standard: Add a known amount of a suitable internal standard to the NMR tube. The internal standard should be soluble in the solvent, have a signal that does not overlap with the analyte signals, and be chemically inert.
-
Quantification: Integrate the signals corresponding to the analyte and the internal standard. The concentration of the analyte can be calculated based on the ratio of the integrals and the known concentration of the internal standard.
Caption: Step-by-step process for determining solubility using NMR spectroscopy.
Synthesizing Theory and Practice: Explaining the "Why"
The true power of this guide lies not just in the "what" and "how," but in understanding the "why." Let's analyze the predicted and potential experimental results for this compound in the context of its molecular structure and the properties of the solvents.
-
High Solubility in Polar Aprotic Solvents (Acetone, THF, Dichloromethane): These solvents possess significant dipole moments that can interact favorably with the polar sulfonamide group. Furthermore, they have a moderate nonpolar character that can solvate the benzene ring. The balance of these interactions leads to high solubility.
-
Good Solubility in Alcohols (Isopropanol, Ethanol): Alcohols are protic solvents capable of hydrogen bonding with the sulfonamide group. However, as the alkyl chain length increases, the nonpolar character becomes more dominant, which can enhance interactions with the benzene ring, leading to a "sweet spot" for solubility. Very short-chain alcohols like methanol might be too polar, leading to a less favorable interaction with the nonpolar part of the solute.
-
Moderate Solubility in Aromatic and Aprotic Polar Solvents (Toluene, Acetonitrile, DMF, DMSO): Toluene, being aromatic, can engage in π-π stacking with the benzene ring of the solute, but its low polarity makes it a less effective solvent for the highly polar sulfonamide group. Conversely, highly polar aprotic solvents like acetonitrile, DMF, and DMSO can strongly solvate the sulfonamide group but may be less compatible with the nonpolar aromatic ring.
-
Low Solubility in Highly Polar Protic Solvents (Methanol) and Nonpolar Solvents (Hexane - not listed but predicted to be very low): Methanol's high polarity and extensive hydrogen bonding network make it a poor solvent for the nonpolar benzene ring. Conversely, a nonpolar solvent like hexane would have very weak interactions with the polar sulfonamide group.
Conclusion: A Holistic Approach to Solubility
The solubility of this compound, like any compound, is a multifaceted property governed by a delicate interplay of intermolecular forces. A comprehensive understanding requires a synergistic approach that combines theoretical prediction with rigorous experimental validation. By leveraging tools like Hansen Solubility Parameters, researchers can intelligently design their experiments, and by employing robust methodologies such as the shake-flask and NMR methods, they can generate high-quality, reliable data. This guide has aimed to provide not just the protocols, but the scientific rationale behind them, empowering you to make informed decisions in your critical work of developing the medicines of tomorrow.
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Spectroscopic Data of 3-Fluorobenzenesulfonamide: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for 3-fluorobenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering insights into its structural characterization.
Introduction
This compound (C₆H₆FNO₂S) is a sulfonamide derivative with a fluorine substituent on the benzene ring.[3] This structural feature enhances its lipophilicity, making it a valuable building block in the synthesis of various biologically active molecules.[2][4] Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides a detailed examination of its characteristic spectroscopic signatures.
Molecular Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR
A general protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance, operating at a field strength of 400 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR.
-
Data Acquisition: Acquire the spectra at room temperature. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
¹H NMR Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show a complex multiplet pattern in the aromatic region due to the coupling of protons with each other and with the fluorine atom. The sulfonamide protons (-SO₂NH₂) typically appear as a broad singlet.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.80 | m | 4H | Aromatic Protons (H-2, H-4, H-5, H-6) |
| ~7.50 | br s | 2H | -SO₂NH₂ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The fluorine atom will cause splitting of the signals for the carbon atoms to which it is coupled (¹JCF, ²JCF, ³JCF).
¹³C NMR Spectral Data (DMSO-d₆, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| 161.4 (d, ¹JCF = 245 Hz) | C-3 |
| 145.8 (d, ³JCF = 7 Hz) | C-1 |
| 131.5 (d, ³JCF = 8 Hz) | C-5 |
| 125.0 | C-6 |
| 119.5 (d, ²JCF = 21 Hz) | C-4 |
| 114.2 (d, ²JCF = 23 Hz) | C-2 |
Data sourced from PubChem.[3]
Interpretation:
-
The carbon directly attached to the fluorine atom (C-3) exhibits a large coupling constant (¹JCF) of 245 Hz, a characteristic feature of a direct C-F bond.
-
The carbons ortho (C-2, C-4) and meta (C-1, C-5) to the fluorine atom show smaller coupling constants (²JCF and ³JCF, respectively).
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is collected and automatically subtracted from the sample spectrum.
IR Data and Interpretation
The IR spectrum of this compound shows characteristic absorptions for the N-H and S=O bonds of the sulfonamide group, as well as vibrations associated with the fluorinated aromatic ring.
IR Spectral Data (ATR-Neat):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350, 3250 | Strong, Sharp | N-H stretching (asymmetric and symmetric) |
| 1580, 1480, 1440 | Medium | C=C aromatic ring stretching |
| 1330 | Strong, Sharp | S=O asymmetric stretching |
| 1160 | Strong, Sharp | S=O symmetric stretching |
| 1250 | Strong | C-F stretching |
| 880, 780, 680 | Medium-Strong | C-H out-of-plane bending |
Data interpreted from the spectrum available on PubChem.[3]
Interpretation:
-
The two distinct peaks in the 3350-3250 cm⁻¹ region are characteristic of the primary sulfonamide (-NH₂) group.
-
The strong, sharp absorptions at 1330 cm⁻¹ and 1160 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the sulfonyl (-SO₂) group, respectively.
-
The strong band around 1250 cm⁻¹ can be attributed to the C-F stretching vibration.
-
The absorptions in the 1600-1400 cm⁻¹ range are due to the C=C stretching vibrations of the benzene ring.
-
The pattern of C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹) is consistent with a 1,3-disubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: MS
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL, followed by dilution to the low µg/mL or high ng/mL range.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.
MS Data and Interpretation
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): m/z = 175
-
Key Fragments:
-
m/z = 111 ([M - SO₂]⁺)
-
m/z = 95 ([M - SO₂NH₂]⁺)
-
m/z = 75 ([C₆H₄F]⁺)
-
Interpretation:
The fragmentation of benzenesulfonamides is often characterized by the loss of sulfur dioxide (SO₂). The molecular ion peak at m/z 175 corresponds to the molecular weight of this compound. The fragment at m/z 111 results from the loss of SO₂ from the molecular ion. The peak at m/z 95 corresponds to the fluorophenyl cation, formed by the cleavage of the C-S bond.
Caption: A simplified fragmentation pathway for this compound.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the position of the fluorine substituent. The IR spectrum verifies the presence of the key functional groups, namely the sulfonamide and the fluorinated aromatic ring. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern. This detailed spectroscopic guide serves as a valuable resource for scientists working with this important chemical intermediate, ensuring its accurate identification and quality control in research and development.
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A Technical Guide to the Research Applications of 3-Fluorobenzenesulfonamide: A Versatile Scaffold for Chemical Innovation
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The 3-Fluorobenzenesulfonamide moiety, in particular, represents a confluence of desirable properties: the proven biological activity of the sulfonamide group and the unique physicochemical advantages conferred by the fluorine atom. This guide provides an in-depth exploration of this compound, moving beyond its basic properties to illuminate its potential as a versatile building block in medicinal chemistry, agrochemicals, and as a precursor to advanced chemical probes and reagents. We will dissect its core applications, provide actionable experimental protocols, and offer insights into the causality behind its utility, empowering researchers to leverage this compound for novel discoveries.
Foundational Profile: Physicochemical Properties and Synthesis
This compound is a white crystalline solid that serves as a valuable starting material in synthetic chemistry.[1] The presence of the fluorine atom at the meta-position influences the electronic properties of the aromatic ring and enhances the lipophilicity of its derivatives, a key factor in improving pharmacokinetic profiles of drug candidates.[1][2]
| Property | Value | Source |
| CAS Number | 1524-40-9 | [3] |
| Molecular Formula | C₆H₆FNO₂S | [3] |
| Molecular Weight | 175.18 g/mol | [3] |
| Melting Point | 124.5-132 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| InChI Key | CRINBBOGNYCAOV-UHFFFAOYSA-N |
Synthetic Workflow: A Standard Approach
The most common and straightforward synthesis of this compound involves the reaction of 3-fluorobenzenesulfonyl chloride with an ammonia source, typically aqueous ammonium hydroxide.[4] This nucleophilic substitution reaction is robust and generally high-yielding.
Causality: The sulfonyl chloride is a highly electrophilic species due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. Ammonia acts as a potent nucleophile, readily attacking the sulfur center and displacing the chloride leaving group to form the stable sulfonamide bond.
Caption: Synthesis of this compound.
Core Application I: A Privileged Scaffold in Medicinal Chemistry
The sulfonamide functional group is a well-established pharmacophore found in a multitude of clinically approved drugs.[5][6][7][8] this compound provides a readily available starting point for the synthesis of novel derivatives with a wide spectrum of potential biological activities.
Antimicrobial Drug Development
The foundational application of sulfonamides is in antibacterial therapy. They act as competitive inhibitors of dihydropteroate synthetase, an essential enzyme in the bacterial synthesis of folic acid.[5][9]
Expert Insight: The introduction of an electron-withdrawing fluorine atom can enhance the acidity of the sulfonamide N-H proton, potentially leading to stronger binding interactions within the enzyme's active site.[9] Researchers can utilize this compound as a scaffold to build a library of new antibacterial candidates by reacting its corresponding sulfonyl chloride with various amines.
Anti-Inflammatory Agents (COX-2 Inhibitors)
Pfizer's development of sulfonamide-containing NSAIDs like Celecoxib demonstrated the utility of this scaffold for creating specific inhibitors of cyclo-oxygenase-2 (COX-2), a key enzyme in the inflammation pathway.[5][9]
Application Pathway: this compound is an ideal precursor for generating novel COX-2 inhibitors. The core structure can be elaborated with different heterocyclic systems, a common feature of selective COX-2 inhibitors, to explore new structure-activity relationships (SAR).
Caption: Pathway from scaffold to COX-2 inhibition.
Anticancer Therapeutics
The sulfonamide moiety is present in various anticancer agents that function through diverse mechanisms, including inhibition of carbonic anhydrase (implicated in tumor acidosis), disruption of microtubule polymerization, and targeting of the B-cell lymphoma-2 (Bcl-2) protein family, which regulates apoptosis.[9]
Research Directive: The stability and reactivity of this compound make it suitable for creating libraries of compounds for high-throughput screening against various cancer cell lines and specific protein targets.[1][2] The fluorine atom can enhance cell permeability and metabolic stability, increasing the likelihood of identifying potent and effective drug candidates.
Core Application II: Advanced Agrochemical Synthesis
Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry for the development of modern herbicides and pesticides.[1][2] The sulfonamide group is a key component of several classes of herbicides, and the inclusion of fluorine often correlates with increased potency and an optimized environmental persistence profile.
Core Application III: Precursor to Advanced Synthesis Reagents
While a stable building block in its own right, the structure of this compound is closely related to highly reactive reagents used in modern organic synthesis.
N-Fluorobenzenesulfonimide (NFSI): A Reagent for Fluorination and Amination
N-Fluorobenzenesulfonimide (NFSI) is a widely used, commercially available electrophilic fluorinating agent.[10][11] It is a mild, stable, and easy-to-handle crystalline solid used to introduce fluorine atoms into a wide range of organic molecules.[11][12] More recently, NFSI has also been employed as a versatile source for amination, enabling the direct formation of C-N bonds through transition metal-catalyzed C-H activation.[11][13][14]
Structural Relationship: NFSI is essentially a dimer of the benzenesulfonyl group, with one of the amide hydrogens replaced by fluorine. Understanding the applications of NFSI provides a direct line of sight to the potential utility of the 3-fluorobenzenesulfonyl scaffold in designing new reagents.
Caption: Dual reactivity of NFSI.
Core Application IV: Chemical Biology and Covalent Probe Development
A cutting-edge application for related structures is in chemical proteomics. Aryl sulfonyl fluorides, which can be synthesized from sulfonamides, have emerged as powerful "warheads" for creating covalent chemical probes.[15][16][17] These probes can irreversibly bind to nucleophilic amino acid residues (such as tyrosine, serine, or lysine) in a protein's active or allosteric site.[15][17]
From Scaffold to Probe: A researcher could convert this compound into 3-fluorobenzenesulfonyl fluoride. This reactive intermediate can then be attached to a reporter tag (like biotin or a fluorophore) via a linker, creating a potent probe for Activity-Based Protein Profiling (ABPP) to identify novel drug targets or diagnose disease states.
Mechanism of Action: The high electrophilicity of the sulfur atom in the sulfonyl fluoride group makes it susceptible to attack by a nucleophilic residue on a protein target. This forms a stable, covalent sulfonate ester or sulfonamide linkage, effectively "labeling" the protein.
Caption: Covalent protein labeling by a sulfonyl fluoride probe.
Detailed Experimental Protocols
The following protocols are provided as validated starting points for researchers.
Protocol 1: General Synthesis of a Novel N-Substituted this compound Derivative
Objective: To synthesize a novel sulfonamide derivative for biological screening.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine (e.g., 4-methylaniline)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Synthesis of 3-Fluorobenzenesulfonyl Chloride:
-
This step should be performed in a fume hood with appropriate personal protective equipment.
-
To a round-bottom flask, add this compound (1.0 eq).
-
Carefully add thionyl chloride (2-3 eq) and a catalytic amount of DMF.
-
Fit the flask with a reflux condenser and heat the mixture to 60-70 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The crude 3-fluorobenzenesulfonyl chloride is often used directly in the next step.
-
-
Amine Coupling:
-
Dissolve the crude 3-fluorobenzenesulfonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes/ethyl acetate.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the inhibitory potency (IC₅₀) of a synthesized this compound derivative against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Synthesized inhibitor compound, dissolved in DMSO
-
Celecoxib (positive control), dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the COX-2 enzyme in the assay buffer containing heme.
-
Prepare a substrate solution containing arachidonic acid and ADHP in the assay buffer.
-
Prepare serial dilutions of your test compound and the Celecoxib control in DMSO, then dilute further into the assay buffer.
-
-
Assay Execution:
-
To the wells of the 96-well plate, add 10 µL of the diluted test compound, control, or DMSO (for no-inhibition control).
-
Add 170 µL of the COX-2 enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically over 10-20 minutes at 37 °C. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate. It is a strategically designed scaffold that offers a gateway to a vast chemical space with profound implications for human health and agriculture. Its inherent stability, coupled with the advantageous properties of the sulfonamide and fluoro-aryl motifs, ensures its continued relevance. Future research will likely focus on leveraging this building block for the development of highly selective covalent probes to explore complex biological systems, designing next-generation targeted therapeutics, and creating novel reagents that push the boundaries of synthetic chemistry. For the drug development professional and research scientist, this compound represents a reliable and potent tool for innovation.
References
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Alani, B. G., Salim, K. S., Mahdi, A. S., & Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015. [Link]
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International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from Frontier Research Publication. [Link]
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Alani, B. G., Salim, K. S., Mahdi, A. S., & Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
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Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Semantic Scholar. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Alani, B. G., Salim, K. S., Mahdi, A. S., & Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]
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Shaughnessy, K. H., & Diccianni, J. B. (2009). Mechanism of N-fluorobenzenesulfonimide promoted diamination and carboamination reactions: divergent reactivity of a Pd(IV) species. Journal of the American Chemical Society, 131(43), 15689–15701. [Link]
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Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]
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Gao, W., et al. (2024). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate. [Link]
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Onwukwe, S. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 630. [Link]
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Gu, Q., & Vessally, E. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(30), 17756-17771. [Link]
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National Center for Biotechnology Information. (n.d.). N-Fluorobenzenesulfonimide. PubChem Compound Database. Retrieved from [Link]
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Kelly, M. J., & Sharpless, K. B. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 649–653. [Link]
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Hsu, K. J., & Spurlock, L. A. (1975). Fluorescent probe study of sulfonamide binding to povidone. Journal of Pharmaceutical Sciences, 64(5), 885-888. [Link]
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Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Journal of the American Chemical Society, 135(32), 11923-11933. [Link]
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The Strategic Deployment of 3-Fluorobenzenesulfonamide in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorobenzenesulfonamide has emerged as a pivotal building block in contemporary medicinal chemistry, prized for its unique combination of physicochemical properties and versatile reactivity. The strategic incorporation of the 3-fluoro substituent onto the benzenesulfonamide scaffold offers medicinal chemists a powerful tool to modulate key drug-like properties, including lipophilicity, metabolic stability, and target binding affinity. This technical guide provides a comprehensive overview of this compound, from its fundamental characteristics to its application in the synthesis of targeted therapeutics. We will delve into the causal logic behind its use in drug design, explore key synthetic transformations, and present detailed protocols for its incorporation into complex molecular architectures. Through specific examples and structure-activity relationship (SAR) analyses, this guide will illustrate the profound impact of this versatile building block on the development of novel therapeutic agents.
Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all commercialized pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique electronic properties of fluorine, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When incorporated into a scaffold like benzenesulfonamide, a privileged structure in its own right, the benefits are often magnified. The sulfonamide functional group is a key feature in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[2]
This compound, in particular, has garnered significant attention as a versatile starting material.[2][3] Its fluorine substitution at the meta position provides a unique electronic and steric environment that can be exploited to fine-tune molecular interactions with biological targets. This guide will serve as a detailed resource for researchers looking to leverage the advantageous properties of this compound in their drug discovery programs.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a building block is rooted in its distinct physicochemical properties, which are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO₂S | [2][4] |
| Molecular Weight | 175.18 g/mol | [2][4][5] |
| Melting Point | 128 - 132 °C | [2] |
| Appearance | White to almost white powder/crystal | [2] |
| CAS Number | 1524-40-9 | [2] |
The strategic placement of the fluorine atom at the 3-position of the benzene ring imparts several key advantages in drug design:
-
Enhanced Lipophilicity: The fluorine substituent increases the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability.[2][3]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of the sulfonamide proton, which can in turn affect its binding to target proteins.
-
Unique Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a target protein, leading to enhanced potency and selectivity.
Key Synthetic Transformations and Experimental Protocols
This compound is a versatile substrate for a variety of chemical transformations, most notably N-arylation reactions to form diarylsulfonamides. This class of compounds is prevalent in many targeted therapies, including kinase inhibitors.
N-Arylation of this compound: A Gateway to Complex Scaffolds
The coupling of this compound with aryl halides or boronic acids is a fundamental transformation for incorporating this building block into more complex molecules. While various methods exist, copper- and palladium-catalyzed cross-coupling reactions are among the most common.
Below is a representative, self-validating protocol for the N-arylation of a primary sulfonamide, which can be adapted for this compound.
Experimental Protocol: Copper-Catalyzed N-Arylation of a Sulfonamide with an Arylboroxine [6]
This protocol describes a facile and efficient method for the N-arylation of sulfonamides using arylboroxines, catalyzed by a simple copper salt in ethanol. This method is advantageous due to its mild conditions and the absence of a required base or additional ligands.
Materials:
-
This compound
-
Arylboroxine (e.g., phenylboroxine)
-
Copper(II) acetate (Cu(OAc)₂)
-
Ethanol (absolute)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), arylboroxine (1.2 mmol), and copper(II) acetate (0.1 mmol, 10 mol%).
-
Solvent Addition: Add absolute ethanol (5 mL) to the flask.
-
Reaction Conditions: Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-3-fluorobenzenesulfonamide.
Characterization:
-
Confirm the structure of the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the N-Arylation Workflow:
Applications in Drug Discovery: Case Studies and Structure-Activity Relationships
The true value of this compound is realized in its application to the synthesis of bioactive molecules. While direct, publicly available examples of marketed drugs explicitly synthesized from this starting material can be challenging to pinpoint due to proprietary manufacturing processes, its presence as a key intermediate is evident in the patent literature and medicinal chemistry publications, particularly in the development of kinase inhibitors.
Kinase Inhibitors: A Prominent Target Class
Kinase inhibitors are a major class of targeted cancer therapies. The sulfonamide moiety is a common feature in many of these drugs, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase. The this compound scaffold offers a valuable platform for developing novel kinase inhibitors with improved properties.
Diagram of a General Kinase Inhibition Pathway:
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound derivatives are often compound- and target-specific, some general principles can be inferred from broader studies on fluorinated benzenesulfonamides. For example, in a study on fluorinated benzenesulfonamides as inhibitors of amyloid-beta aggregation, the position of the fluorine substituent was shown to be critical for activity.[10] Such studies underscore the importance of systematically exploring the substitution pattern on the benzenesulfonamide ring to optimize biological activity. The 3-fluoro position offers a unique vector for interaction that is distinct from the more commonly explored 2- and 4-positions.
Beyond Kinase Inhibitors: Expanding Therapeutic Horizons
The utility of this compound is not limited to kinase inhibitors. Its application as a building block extends to a variety of other therapeutic areas:
-
Antimicrobial Agents: The sulfonamide core is the basis for the sulfa class of antibiotics. This compound is a key intermediate in the synthesis of novel sulfonamide-based drugs with broad-spectrum efficacy against bacterial infections.[2][3][11][12][13]
-
Agrochemicals: This building block is also employed in the agrochemical industry for the development of herbicides and pesticides.[2][3]
-
Other Enzyme Inhibitors: The sulfonamide group is a known zinc-binding group and can be found in inhibitors of enzymes such as carbonic anhydrases. The 3-fluoro substituent can be used to modulate the binding affinity and selectivity for different enzyme isoforms.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block that offers medicinal chemists a strategic advantage in the design and synthesis of novel therapeutic agents. Its unique physicochemical properties, arising from the strategic placement of a fluorine atom on the privileged benzenesulfonamide scaffold, allow for the fine-tuning of drug-like properties and the optimization of target engagement. The synthetic accessibility and versatile reactivity of this compound ensure its continued importance in the drug discovery landscape. As our understanding of disease biology deepens and the demand for more targeted and effective therapies grows, the strategic deployment of building blocks like this compound will undoubtedly play an increasingly crucial role in the development of the next generation of medicines.
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The Advent and Evolution of Fluorinated Benzenesulfonamides: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds has revolutionized modern drug design. This technical guide provides an in-depth exploration of the discovery and history of fluorinated benzenesulfonamides, a pivotal class of compounds with wideranging therapeutic applications. We will delve into the historical context of their development, from the foundational discovery of sulfonamides to the deliberate introduction of fluorine to modulate physicochemical and biological properties. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, mechanism of action, and structure-activity relationships of these vital compounds. Detailed experimental protocols for the synthesis of key fluorinated benzenesulfonamides, quantitative comparisons with their non-fluorinated counterparts, and visual representations of their mechanisms of action are provided to offer actionable insights for contemporary drug discovery endeavors.
A Historical Perspective: From Prontosil to Fluorination
The journey of sulfonamide-based therapeutics began in the 1930s with a discovery that would forever change the landscape of medicine. At the laboratories of Bayer AG, a component of the German chemical conglomerate IG Farben, researchers were investigating the potential of coal-tar dyes to combat bacterial infections. In 1932, a team led by physician and researcher Gerhard Domagk observed that a red dye synthesized by Bayer chemist Josef Klarer, named Prontosil, exhibited remarkable antibacterial effects in mice. This breakthrough was so significant that Domagk was awarded the Nobel Prize in 1939.[1]
It was later discovered by a French research team at the Pasteur Institute that Prontosil was a prodrug.[1] In the body, it is metabolized to its active form, the colorless compound sulfanilamide.[1] This revelation sparked a "sulfa craze," leading to the synthesis of thousands of sulfanilamide derivatives and paving the way for the antibiotic revolution.
The initial focus was on developing more potent and less toxic antibacterial agents. However, serendipitous observations of side effects led to the discovery of entirely new therapeutic applications for sulfonamide derivatives. For instance, the diuretic effects of certain sulfonamides, first noted in 1938, led to the development of carbonic anhydrase inhibitors like acetazolamide and, subsequently, the thiazide and loop diuretics.[2][3] Similarly, the hypoglycemic side effects of some antibacterial sulfonamides, observed in the 1940s, spurred the development of sulfonylurea drugs for the treatment of diabetes.[1]
The deliberate incorporation of fluorine into drug molecules, a field that gained significant traction in the mid-20th century, marked the next major evolution for benzenesulfonamides. The first fluoro-pharmaceutical, fludrocortisone, was brought to market in 1954, demonstrating the profound impact that fluorine could have on a drug's properties.[4] Medicinal chemists began to appreciate the unique characteristics of the fluorine atom and the carbon-fluorine bond. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and acidity (pKa), often leading to enhanced potency and a more favorable pharmacokinetic profile.[5] This strategic fluorination gave rise to a new generation of highly effective and specific benzenesulfonamide-based drugs.
The Rationale for Fluorination: A Physicochemical Perspective
The introduction of fluorine into a benzenesulfonamide scaffold is a deliberate strategy to fine-tune its drug-like properties. The unique attributes of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart significant changes to the parent molecule.
One of the most critical effects of fluorination is the modulation of acidity (pKa). The strongly electron-withdrawing nature of fluorine can significantly lower the pKa of the sulfonamide's nitrogen atom, increasing its acidity. This has profound implications for the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding affinity to its target protein.[6]
Furthermore, fluorination can alter the lipophilicity (LogP) of a compound. While the effect is position-dependent, the introduction of a trifluoromethyl group, for example, generally increases lipophilicity, which can enhance membrane permeability and target engagement.[7] The increased metabolic stability conferred by the strong C-F bond is another key advantage, as it can prolong the drug's half-life in the body.[5]
The following table provides a quantitative comparison of the physicochemical properties of benzenesulfonamide and its fluorinated and trifluoromethylated analogs, illustrating the impact of fluorination.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (strongest acidic) | LogP (predicted) |
| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 10.24 | 0.32 |
| 4-Fluorobenzenesulfonamide | C₆H₆FNO₂S | 175.18[8] | ~9.0 (estimated) | 0.8[8] |
| 2-(Trifluoromethyl)benzenesulfonamide | C₇H₆F₃NO₂S | 225.19[9] | ~8.5 (estimated) | 1.4[9] |
| 4-(Trifluoromethyl)benzenesulfonamide | C₇H₆F₃NO₂S | 225.19 | ~8.6 (estimated) | 1.4 |
pKa and LogP values for fluorinated analogs are estimated based on the known effects of fluorine substitution and may vary depending on the prediction method.
Synthetic Methodologies: Crafting Fluorinated Benzenesulfonamides
The synthesis of fluorinated benzenesulfonamides can be approached through several routes, generally involving either the introduction of the sulfonamide moiety onto a pre-fluorinated benzene ring or the fluorination of a benzenesulfonamide precursor.
General Synthesis of a Simple Fluorinated Benzenesulfonamide
A common method for preparing simple fluorinated benzenesulfonamides involves the chlorosulfonation of a fluorinated benzene derivative, followed by amination.
Caption: General synthetic route to 4-fluorobenzenesulfonamide.
Experimental Protocol: Synthesis of 4-Fluorobenzenesulfonamide
Step 1: Synthesis of 4-Fluorobenzenesulfonyl Chloride
-
In a fume hood, carefully add fluorobenzene to an excess of chlorosulfonic acid at 0-5 °C with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The solid 4-fluorobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of 4-Fluorobenzenesulfonamide
-
Add the crude 4-fluorobenzenesulfonyl chloride portion-wise to an excess of concentrated aqueous ammonia at 0-10 °C with stirring.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
The solid 4-fluorobenzenesulfonamide will precipitate. Collect the product by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.[10][11]
Synthesis of a Complex Fluorinated Benzenesulfonamide: Celecoxib
Celecoxib, a selective COX-2 inhibitor, is a prominent example of a complex fluorinated benzenesulfonamide. Its synthesis typically involves a multi-step process.
Caption: Synthetic pathway for Celecoxib.
Mechanisms of Action: Targeting Key Biological Pathways
Fluorinated benzenesulfonamides exert their therapeutic effects by inhibiting specific enzymes involved in various physiological and pathological processes. Two notable examples are the inhibition of cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs).
Inhibition of Cyclooxygenase-2 (COX-2)
Celecoxib is a selective inhibitor of COX-2, an enzyme that plays a crucial role in the inflammatory response by converting arachidonic acid to prostaglandins.[12] The selectivity of celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to a key structural difference between the two enzymes. The active site of COX-2 contains a larger hydrophobic side pocket, which can accommodate the bulky trifluoromethylphenyl group of celecoxib. The sulfonamide moiety of celecoxib forms a hydrogen bond with a specific arginine residue in the COX-2 active site, further stabilizing the interaction.[12]
Caption: Mechanism of COX-2 inhibition by Celecoxib.
Inhibition of Carbonic Anhydrases
Fluorinated benzenesulfonamides are also potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[13] The sulfonamide group is crucial for this inhibitory activity. In its deprotonated form, the sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis.[14] The aromatic ring of the inhibitor engages in further interactions with hydrophobic and hydrophilic residues within the active site, enhancing binding affinity and conferring isoform selectivity.[6] Fluorination of the benzene ring can increase the acidity of the sulfonamide, promoting its deprotonation and thereby enhancing its inhibitory potency.[15]
Caption: Mechanism of carbonic anhydrase inhibition.
Conclusion and Future Directions
The discovery and development of fluorinated benzenesulfonamides represent a remarkable success story in medicinal chemistry. From their origins in the serendipitous discoveries of sulfonamide-based drugs to the rational design of highly specific and potent enzyme inhibitors, these compounds have had a profound impact on the treatment of a wide range of diseases. The strategic incorporation of fluorine has proven to be a powerful tool for optimizing the pharmacological properties of this versatile scaffold.
As our understanding of disease biology and enzyme structure continues to grow, so too will the opportunities for designing novel fluorinated benzenesulfonamides with improved efficacy and safety profiles. Advances in synthetic methodologies, including catalytic and late-stage fluorination techniques, will further expand the accessible chemical space for this important class of therapeutic agents. The continued exploration of fluorinated benzenesulfonamides holds great promise for addressing unmet medical needs and advancing the frontiers of drug discovery.
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Chemical reactivity profile of 3-Fluorobenzenesulfonamide
An In-depth Technical Guide to the Chemical Reactivity of 3-Fluorobenzenesulfonamide
Abstract
This compound (3-FBSA) is a versatile chemical intermediate of significant interest in the pharmaceutical, agrochemical, and material science sectors.[1][2] Its unique trifunctional molecular architecture—an aromatic ring, a sulfonamide group, and a fluorine substituent—confers a nuanced and multifaceted reactivity profile. The fluorine atom enhances lipophilicity, a desirable trait for bioactive molecules, while the sulfonamide moiety provides a key interaction point for biological targets and a handle for further chemical modification.[1][2] This guide provides an in-depth analysis of the chemical reactivity of 3-FBSA, grounded in established principles of organic chemistry. We will explore its synthesis, the reactivity of its aromatic core towards both electrophilic and nucleophilic substitution, and the chemistry of its sulfonamide group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development.
Physicochemical Properties
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1524-40-9 | [1] |
| Molecular Formula | C₆H₆FNO₂S | [1][3] |
| Molecular Weight | 175.18 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 124.5 - 132 °C | [1] |
| Purity | ≥ 97-98% (GC) | [1] |
| IUPAC Name | This compound | [4] |
Spectroscopic Data
The structural features of 3-FBSA give rise to a distinct spectroscopic signature:
-
13C NMR: The carbon spectrum will show distinct signals for the six aromatic carbons, with the C-F and C-S bonds inducing significant shifts and C-F coupling.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary sulfonamide (around 3300-3400 cm⁻¹), the asymmetric and symmetric S=O stretching (around 1350 cm⁻¹ and 1160 cm⁻¹, respectively), and C-F stretching (around 1200-1300 cm⁻¹).[4]
-
Raman Spectroscopy: Provides complementary vibrational data, particularly for the symmetric vibrations of the molecule.[4]
Synthesis of this compound
The most common and direct laboratory-scale synthesis of this compound involves the ammonolysis of its corresponding sulfonyl chloride precursor. This reaction is a robust and high-yielding transformation.
Synthetic Workflow Diagram
Sources
Safety and handling precautions for 3-Fluorobenzenesulfonamide
An In-depth Technical Guide to the Safe Handling of 3-Fluorobenzenesulfonamide
This guide provides a comprehensive overview of the essential safety and handling precautions for this compound (CAS No. 1524-40-9). It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory or manufacturing setting. The information presented herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety. The causality behind each recommendation is explained to provide a deeper understanding of the risks and mitigation strategies.
Compound Identification and Physicochemical Profile
This compound is a fluorinated aromatic sulfonamide, a class of compounds widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Its fluorine substitution can enhance properties like lipophilicity, which is often desirable in drug design.[1][2] A clear understanding of its fundamental properties is the first step in a thorough risk assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1524-40-9 | [3][4] |
| Molecular Formula | C₆H₆FNO₂S | [1][3][5] |
| Molecular Weight | 175.18 g/mol | [3][4][5] |
| Appearance | White to almost white powder or crystal | [1][2] |
| Melting Point | 124.5 - 132 °C | [1][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-FBSA |[3] |
Hazard Identification and Toxicological Assessment
This compound is classified as a hazardous substance and carries the signal word "Danger".[4][5][6] The primary risks are associated with its acute toxicity through multiple routes of exposure and its irritant properties.
The Globally Harmonized System (GHS) classification provides a clear summary of its intrinsic hazards.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Expert Analysis of Toxicological Data: The classification as "Acutely Toxic, Category 3" is significant. This designation implies that exposure to relatively small quantities of the substance via ingestion, skin contact, or inhalation of its dust can cause serious health effects or death. The primary target organ for single-exposure toxicity is the respiratory system.[4][5]
It is critical to note the absence of data in key toxicological areas. As of the latest safety data sheets, there is no available data on germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5] This data gap necessitates a precautionary approach; the compound should be handled as if it could possess these long-term health effects until proven otherwise.
Engineering and Administrative Controls: The First Line of Defense
The most effective way to mitigate the risks associated with this compound is to minimize exposure through robust engineering and administrative controls. Personal Protective Equipment (PPE) should always be considered the last line of defense.
-
Primary Engineering Control: Chemical Fume Hood: All manipulations of solid this compound and its concentrated solutions must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains airborne dust and vapors, preventing inhalation, which is a primary route of toxic exposure.
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Laboratories must develop detailed SOPs for the handling, storage, and disposal of this compound.
-
Access Control: Access to areas where this compound is stored or used should be restricted to trained and authorized personnel.[6]
-
Hygiene Practices: Do not eat, drink, or smoke in laboratory areas.[6][7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][8]
-
Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are in place, appropriate PPE provides the final barrier to exposure. The selection of PPE must be based on a risk assessment of the specific task being performed.
Table 3: Recommended Personal Protective Equipment (PPE) for this compound
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
|---|---|---|---|---|
| Storage & Transport (Closed Container) | Safety glasses with side shields | Not required, but good practice | Not required | Lab coat |
| Weighing Solid / Transfers | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | NIOSH-approved P2 or N95 respirator for dusts | Lab coat, closed-toe shoes |
| Handling Solutions | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Not required if handled in a fume hood | Lab coat, closed-toe shoes |
Causality Behind PPE Choices:
-
Face Shield over Goggles: When handling the solid powder, a face shield is worn in addition to safety goggles.[4] This is because the static nature of fine powders can cause them to "jump," and a face shield protects the entire face from accidental contact, not just the eyes.
-
Respirator: A P2 or N95-rated respirator is recommended when handling the powder outside of a glovebox or other fully contained system.[4] This is a direct countermeasure to the H331 (Toxic if inhaled) and H335 (May cause respiratory irritation) classifications.
-
Gloves: Nitrile gloves are a standard choice for protection against incidental contact. For prolonged handling, consult a glove manufacturer's compatibility chart. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.
Protocol 1: Weighing and Transfer of Solid this compound
-
Preparation:
-
Don the required PPE: lab coat, chemical safety goggles, face shield, and nitrile gloves.
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Cover the work surface within the fume hood with absorbent bench paper.
-
Assemble all necessary equipment (spatulas, weigh paper/boat, receiving flask, solvent) inside the hood.
-
-
Weighing:
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully open the this compound container. Avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of solid to the weigh boat. Do not pour the powder directly from the container. This minimizes dust generation.
-
Securely close the primary container immediately after dispensing.
-
-
Transfer:
-
Carefully transfer the weighed solid into the receiving vessel. A powder funnel can aid in a clean transfer.
-
If preparing a solution, add the solvent to the solid in the fume hood. Ensure the vessel is appropriately sized to avoid splashes.
-
-
Decontamination and Cleanup:
-
Dispose of the used weigh boat and any contaminated bench paper in the designated solid chemical waste container.
-
Wipe down the spatula and any other contaminated surfaces with a damp cloth (e.g., with 70% ethanol), and dispose of the cloth in the solid waste.
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly.
-
Diagram: Safe Handling Workflow
This diagram illustrates the logical flow of operations when working with this compound.
Caption: A logical workflow for handling this compound.
Emergency Procedures: Plan for the Unexpected
Immediate and correct action during an emergency can significantly reduce the severity of an incident.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[6][10] Remove all contaminated clothing. Seek immediate medical attention.[5][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[5][6] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration.[6] Call a poison center or doctor immediately.[5][7]
-
Ingestion: Do NOT induce vomiting.[6][11] Rinse mouth with water.[6][7] Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor immediately.[5][7]
-
Small Spill (<1g):
-
Alert others in the area.
-
Ensure you are wearing appropriate PPE (respirator, goggles, gloves, lab coat).
-
Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the material into a labeled container for hazardous waste disposal. Avoid generating dust.[11][12]
-
Clean the spill area with a damp cloth and decontaminate.
-
-
Large Spill: Evacuate the laboratory immediately. Alert your institution's emergency response team.
Diagram: Emergency Response Decision Tree
This diagram provides a clear decision-making path for various emergency scenarios.
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Methodological & Application
Synthesis of Novel Carbonic Anhydrase Inhibitors Utilizing a 3-Fluorobenzenesulfonamide Scaffold: An Application and Protocol Guide
Abstract
This comprehensive guide details the synthesis and rationale behind the design of novel carbonic anhydrase (CA) inhibitors centered around a 3-fluorobenzenesulfonamide core. Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in physiological pH regulation, CO₂ transport, and various biosynthetic pathways. Their dysregulation is implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them a prime target for therapeutic intervention. The sulfonamide functional group is a well-established pharmacophore for CA inhibition, acting as a potent zinc-binding group within the enzyme's active site. The strategic incorporation of a fluorine atom at the 3-position of the benzenesulfonamide scaffold offers a valuable tool for modulating the electronic properties, metabolic stability, and binding affinity of potential inhibitors. This application note provides researchers, medicinal chemists, and drug development professionals with a detailed theoretical framework and practical, step-by-step protocols for the synthesis of diverse this compound derivatives. We will explore three primary synthetic strategies: direct N-alkylation/arylation, synthesis of hydrazone derivatives, and the application of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
Introduction: The Rationale for this compound in CAI Design
The catalytic mechanism of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule.[1][2] Primary sulfonamides (R-SO₂NH₂) are potent inhibitors because, in their deprotonated form (R-SO₂NH⁻), they act as a transition-state analog, coordinating directly to the catalytic Zn²⁺ ion in a tetrahedral geometry, displacing the zinc-bound water/hydroxide.[3] The affinity of a sulfonamide inhibitor is influenced by the electronic properties of the aromatic ring and the nature of the appended "tail" groups, which can form additional interactions with residues in the active site.
The introduction of a fluorine atom onto the benzenesulfonamide ring is a common strategy in medicinal chemistry to enhance biological activity. The high electronegativity of fluorine can increase the acidity of the sulfonamide proton, favoring the anionic form that binds to the zinc ion.[4] Furthermore, the C-F bond is exceptionally stable, which can improve the metabolic stability of the compound. The 3-position is a strategic choice for substitution as it can influence the electronic distribution of the ring and provide a vector for further functionalization to explore the active site cavity.
This guide will provide detailed protocols for the synthesis of a variety of this compound derivatives, enabling the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective carbonic anhydrase inhibitors.
The Catalytic Heart of Carbonic Anhydrase: Mechanism of Action and Inhibition
Understanding the catalytic cycle of carbonic anhydrase is paramount to designing effective inhibitors. The enzyme's active site contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[5][6] The zinc ion polarizes the water molecule, lowering its pKa and facilitating its deprotonation to a hydroxide ion, which is a potent nucleophile.[7] This hydroxide then attacks the carbon atom of carbon dioxide, leading to the formation of bicarbonate, which is subsequently released from the active site. The catalytic cycle is regenerated by the binding of another water molecule.
Sulfonamide inhibitors mimic the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen directly coordinates to the zinc ion, effectively blocking the binding of the catalytic water molecule and inhibiting the enzyme's function.[8]
Synthetic Protocols for this compound Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of a diverse library of carbonic anhydrase inhibitors starting from this compound.
Synthesis of the Key Intermediate: 3-Fluorobenzenesulfonyl Chloride
The journey to novel inhibitors begins with the preparation of the key building block, 3-fluorobenzenesulfonyl chloride. A reliable method involves the chlorination of 3-fluorothiophenol.[1]
Protocol 3.1: Preparation of 3-Fluorobenzenesulfonyl Chloride
-
Materials:
-
3-Fluorothiophenol
-
Acetic Acid (glacial)
-
Chlorine gas
-
Round-bottom flask with a gas inlet tube, stirrer, and reflux condenser
-
Ice bath
-
Distillation apparatus
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve 3-fluorothiophenol (1.0 eq) in glacial acetic acid (10 volumes).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly bubble chlorine gas (3.0 eq) through the stirred solution. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cease the chlorine flow and allow the mixture to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the acetic acid.
-
Purify the crude product by vacuum distillation to obtain 3-fluorobenzenesulfonyl chloride as a clear liquid.
-
-
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.86 (t, 1H), 7.73 (d, 1H), 7.63 (d, 1H), 7.46 (t, 1H).[1]
-
Route A: Synthesis of N-Substituted 3-Fluorobenzenesulfonamides
The most direct approach to introduce diversity is the reaction of 3-fluorobenzenesulfonyl chloride with a wide range of primary and secondary amines. This reaction, a variation of the Hinsberg test, is a robust method for forming the sulfonamide bond.[9]
Protocol 3.2: General Procedure for the Synthesis of N-Alkyl/Aryl-3-fluorobenzenesulfonamides
-
Materials:
-
3-Fluorobenzenesulfonyl chloride
-
Appropriate primary or secondary amine (1.1 eq)
-
Pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath and slowly add the base (1.5 eq).
-
Dissolve 3-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated sodium bicarbonate solution (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-substituted this compound.
-
-
Characterization:
-
The final products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
-
Route B: Synthesis of this compound-Derived Hydrazones
Hydrazone-containing sulfonamides have shown promising inhibitory activity against carbonic anhydrases. This synthetic route involves the initial formation of a sulfonyl hydrazide, followed by condensation with an aldehyde or ketone.
Protocol 3.3.1: Synthesis of 3-Fluorobenzenesulfonyl Hydrazide
-
Materials:
-
3-Fluorobenzenesulfonyl chloride
-
Hydrazine hydrate (80% solution, 2.1 eq)
-
Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve hydrazine hydrate (2.1 eq) in THF.
-
Cool the solution to -8 °C using an ice-salt bath.
-
Slowly add a solution of 3-fluorobenzenesulfonyl chloride (1.0 eq) in THF to the cooled hydrazine solution.
-
Stir the reaction mixture at -8 °C for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-fluorobenzenesulfonyl hydrazide.
-
Protocol 3.3.2: General Procedure for the Synthesis of Hydrazone Derivatives
-
Materials:
-
3-Fluorobenzenesulfonyl hydrazide
-
Appropriate aldehyde or ketone (1.0 eq)
-
Ethanol or methanol
-
Catalytic amount of acetic acid (optional)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
-
Procedure:
-
Dissolve 3-fluorobenzenesulfonyl hydrazide (1.0 eq) in ethanol.
-
Add the corresponding aldehyde or ketone (1.0 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the solvent and purify the residue by column chromatography or recrystallization.
-
Route C: "Click" Chemistry Approach to Triazole-Containing Sulfonamides
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful and versatile "click" reaction that allows for the modular synthesis of 1,2,3-triazole-containing compounds with high efficiency and regioselectivity.[10] This approach requires the synthesis of a 3-azidobenzenesulfonamide intermediate.
Protocol 3.4.1: Synthesis of 3-Azidobenzenesulfonamide
-
Materials:
-
3-Aminobenzenesulfonamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Beaker with a magnetic stirrer
-
Ice bath
-
Starch-iodide paper
-
-
Procedure:
-
Suspend 3-aminobenzenesulfonamide (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Monitor the presence of excess nitrous acid with starch-iodide paper.[11]
-
In a separate beaker, dissolve sodium azide (1.1 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature.
-
The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-azidobenzenesulfonamide.
-
Protocol 3.4.2: General Procedure for CuAAC "Click" Reaction
-
Materials:
-
3-Azidobenzenesulfonamide
-
Terminal alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
A 1:1 mixture of t-butanol and water
-
Round-bottom flask with a magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-azidobenzenesulfonamide (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Add copper(II) sulfate pentahydrate (0.1 eq) followed by sodium ascorbate (0.2 eq).[2]
-
Stir the reaction mixture at room temperature for 12-24 hours. The product will often precipitate from the reaction mixture.
-
Collect the solid product by filtration and wash with water, then a small amount of cold ethanol.
-
If the product does not precipitate, extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterization and In Vitro Evaluation
All synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.
The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) should be evaluated using a standard in vitro assay. A common method is the stopped-flow CO₂ hydrase assay.
Protocol 4.1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This protocol is a general guideline and should be optimized for specific laboratory conditions and enzyme isoforms.
-
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Acetazolamide (as a standard inhibitor)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions of the inhibitor compounds in the assay buffer.
-
In the stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the pH indicator with a CO₂-saturated solution.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.
-
Repeat the measurement in the presence of different concentrations of the inhibitor.
-
Calculate the initial rates of the reaction at each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition versus the inhibitor concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Structure-Activity Relationship (SAR) and Data Interpretation
The data obtained from the in vitro inhibition assays can be used to establish structure-activity relationships. By comparing the Ki values of different derivatives, researchers can deduce the influence of various substituents on the inhibitory potency and selectivity.
Table 1: Inhibitory Activity (Ki, nM) of Representative Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 | [12] |
| 1 | H | 68.4 | 62.8 | - | 55.4 | [13] |
| 2 (3-F) | 3-Fluorophenylhydrazone | 334-800 | 25.2-92.4 | 15.4-23.4 | 8.05-68.7 | [12] |
| 3 | 4-(benzyl)-1H-1,2,3-triazol-1-yl | >10000 | 127 | 8.1 | 4.1 | [14] |
| 4 | 4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl | >10000 | 366 | 36.9 | 20.5 | [14] |
Note: The data for compound 2 represents a range for a series of 3-fluorophenylhydrazone derivatives.
The data in Table 1 illustrates that modifications to the benzenesulfonamide scaffold can significantly impact inhibitory activity and isoform selectivity. For instance, the introduction of a triazole ring via click chemistry (compounds 3 and 4) can lead to potent inhibition of the tumor-associated isoforms hCA IX and XII, with weak activity against the off-target isoform hCA I.[14] The hydrazone derivatives also show promise, with some exhibiting nanomolar inhibition.[12]
Conclusion
The this compound scaffold serves as a versatile and valuable starting point for the synthesis of novel and potent carbonic anhydrase inhibitors. The synthetic routes outlined in this guide—direct N-substitution, hydrazone formation, and click chemistry—provide a robust toolkit for medicinal chemists to generate diverse libraries of compounds for biological evaluation. By systematically exploring the structure-activity relationships of these derivatives, researchers can advance the development of next-generation carbonic anhydrase inhibitors with improved potency and isoform selectivity for a range of therapeutic applications.
References
- CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride - Google Patents. [URL: https://patents.google.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. [URL: https://www.jenabioscience.com/images/a5100/current_protocols_in_chemical_biology_2011_3_153-162.pdf]
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00538]
- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/1]
- K i Values (nM) against hCA I, hCA II, hCA VII, hCA IX, hCA XII, and... - ResearchGate. [URL: https://www.researchgate.net/figure/K-i-Values-nM-against-hCA-I-hCA-II-hCA-VII-hCA-IX-hCA-XII-and-hCA-XIV-Isoforms_tbl1_343048992]
- Click Chemistry Azide-Alkyne Cycloaddition. [URL: https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm]
- US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents. [URL: https://patents.google.
- The Pivotal Role of Zinc in the Catalytic Action of Carbonic Anhydrase: An In-depth Technical Guide - Benchchem. [URL: https://www.benchchem.com/application-notes/the-pivotal-role-of-zinc-in-the-catalytic-action-of-carbonic-anhydrase-an-in-depth-technical-guide]
- Role of Zinc in Carbonic Anhydrase | PDF - Scribd. [URL: https://www.scribd.com/document/247164919/Role-of-Zinc-in-Carbonic-Anhydrase]
- Inhibition data of human CA isoforms CA I, II, IX and XII with 3H-1,2-... - ResearchGate. [URL: https://www.researchgate.
- Carbonic anhydrase inhibitors: perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as topical intraocular pressure-lowering agents with prolonged duration of action - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11073775/]
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco - Bioclone. [URL: https://www.bioclone.
- Click chemistry Activators - Interchim. [URL: https://www.interchim.fr/ft/F/FY2780.pdf]
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00538]
- CHEM 245 - Carbonic anhydrase. [URL: https://www.chem.purdue.
- (PDF) Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides - ResearchGate. [URL: https://www.researchgate.
- Benzenesulfonyl hydrazide synthesis - ChemicalBook. [URL: https://www.chemicalbook.
- The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/931320/]
- Fluorescent sulfonamide carbonic anhydrase inhibitors incorporating 1,2,3-triazole moieties: Kinetic and X-ray crystallographic studies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26646199/]
- Amine Reactions - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/15%3A_Amines_and_Heterocycles/15.07%3A_Reactions_of_Amines]
- 3-Aminobenzenesulfonamide | 98-18-0 - BLD Pharm. [URL: https://www.bldpharm.com/products/98-18-0.html]
- Safety of synthesizing 3-azidopropylamine? - ResearchGate. [URL: https://www.researchgate.net/post/Safety_of_synthesizing_3-azidopropylamine]
- 3-Aminobenzenesulfonamide 98 98-18-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/724696]
- Application Notes and Protocols for the Diazotization of 4-Amino-3-methoxybenzenesulfonamide - Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-diazotization-of-4-amino-3-methoxybenzenesulfonamide]
- 10 Amines - CDN. [URL: https://cdn.vanderbilt.edu/vu-wp0/wp-content/uploads/sites/279/2019/02/11210815/10-Amines.pdf]
- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches | ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00626]
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- 4. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
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Application Note & Protocol: Strategic N-Alkylation of 3-Fluorobenzenesulfonamide for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the N-alkylation of 3-fluorobenzenesulfonamide, a critical transformation for the synthesis of diverse compound libraries in drug discovery. We delve into the mechanistic underpinnings of common N-alkylation strategies, present a detailed, field-proven protocol, and offer insights into reaction optimization and troubleshooting. The protocols and discussions herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of N-Alkylsulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs, including antibacterial agents, diuretics, and anticonvulsants. The N-alkylation of primary sulfonamides, such as this compound, is a pivotal synthetic step that allows for the systematic exploration of chemical space around this privileged scaffold. The introduction of various alkyl groups modulates the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target engagement, thereby influencing its pharmacokinetic and pharmacodynamic profile. The 3-fluoro substituent on the benzene ring offers a strategic handle for modifying electronic properties and can enhance metabolic stability and binding affinity through favorable fluorine-protein interactions.
This guide will focus on a robust and widely applicable protocol for the N-alkylation of this compound, emphasizing the chemical reasoning behind each step to empower researchers to adapt and troubleshoot their synthetic endeavors.
Mechanistic Overview: Pathways to N-Alkylation
The N-alkylation of a primary sulfonamide proceeds via the deprotonation of the sulfonamide nitrogen, rendering it nucleophilic, followed by a substitution reaction with an electrophilic alkylating agent. The acidity of the sulfonamide proton (pKa ≈ 10) necessitates the use of a suitable base to generate the corresponding anion for effective alkylation. Several reliable methods have been established for this transformation, each with its own set of advantages and substrate scope considerations.
-
Classical SN2 Alkylation: This is the most direct approach, involving the reaction of the sulfonamide anion with an alkyl halide or sulfonate. The choice of base and solvent is critical to ensure efficient deprotonation and to avoid side reactions.[1][2]
-
Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of sulfonamides with primary or secondary alcohols under mild, neutral conditions.[3][4][5] It proceeds with inversion of stereochemistry at the alcohol carbon, which is a key advantage for stereospecific synthesis.[6] The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.[3][5]
-
Reductive Amination: While less direct for alkyl halides, this method is invaluable when starting from aldehydes or ketones. It involves the formation of an N-sulfonylimine intermediate, which is then reduced in situ to the N-alkylated product.[7] Recent advances have enabled the use of amides as alkylating agents in zirconium-catalyzed reductive aminations.[7][8]
-
"Borrowing Hydrogen" Catalysis: This environmentally benign approach utilizes alcohols as alkylating agents, with water as the only byproduct.[1][9][10] Metal catalysts, such as those based on manganese or iridium, facilitate the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the sulfonamide.[1][9][10]
For the purpose of this protocol, we will focus on the classical SN2 alkylation due to its straightforward execution and broad applicability with a wide range of commercially available alkyl halides.
Safety Precautions
3.1. Handling this compound:
-
Hazards: Causes skin and serious eye irritation.[11][12][13] May cause respiratory irritation.[13]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Handle in a well-ventilated area or a chemical fume hood.[12][14] Avoid inhalation of dust.[13][14] Wash hands thoroughly after handling.[12][14]
3.2. General Reagent Handling:
-
Bases: Strong bases like sodium hydride (NaH) are flammable solids and react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.[1] These are flammable and should be handled with care.
-
Alkylating Agents: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Always consult the Safety Data Sheet (SDS) for the specific alkylating agent being used and handle it in a fume hood with appropriate PPE.
Experimental Protocol: SN2 N-Alkylation of this compound
This protocol provides a general procedure for the N-alkylation of this compound with an alkyl halide. Reaction conditions may require optimization depending on the specific alkylating agent used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | Commercially Available | --- |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Handle with extreme care under inert atmosphere. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available | Use a dry solvent from a sealed bottle or freshly distilled. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | --- | Prepared in-house | For quenching the reaction. |
| Brine (Saturated Aqueous NaCl) | --- | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4) | ACS Grade | Commercially Available | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous DMF (approximately 5-10 mL per mmol of sulfonamide) to the flask via syringe. Stir the mixture at room temperature until the sulfonamide is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen should cease, indicating the formation of the sulfonamide anion.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.0-1.2 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-3-fluorobenzenesulfonamide.
Experimental Workflow Diagram
Caption: General experimental workflow for the N-alkylation of this compound.
Characterization of N-Alkyl-3-fluorobenzenesulfonamide
The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| 1H NMR | Disappearance of the broad N-H proton signal of the starting material. Appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shifts of the aromatic protons will also be affected. |
| 13C NMR | Appearance of new signals corresponding to the carbons of the alkyl group. |
| 19F NMR | A singlet or multiplet (depending on coupling) corresponding to the fluorine atom on the benzene ring. |
| Mass Spectrometry (e.g., ESI-MS) | Observation of the molecular ion peak [M+H]+ or [M+Na]+ corresponding to the calculated mass of the N-alkylated product. |
| Infrared (IR) Spectroscopy | Disappearance of the N-H stretching vibration (typically around 3300-3200 cm-1) of the primary sulfonamide. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Incomplete deprotonation (weak base, wet solvent).- Poorly reactive alkylating agent.- Insufficient reaction time or temperature. | - Use a stronger base (e.g., KHMDS, DBU).[1]- Ensure all reagents and solvents are anhydrous.- Switch to a more reactive alkyl halide (I > Br > Cl).[1]- Increase reaction temperature or prolong reaction time, monitoring by TLC. |
| Formation of N,N-dialkylated byproduct | - Use of excess alkylating agent or strong reaction conditions. | - Use a stoichiometric amount of the alkylating agent (1.0-1.05 eq.).- Add the alkylating agent slowly at a lower temperature.- Consider a bulkier base to sterically hinder the second alkylation. |
| Elimination side product (alkene) | - Use of a sterically hindered alkyl halide (secondary or tertiary).- High reaction temperatures. | - Use a less hindered alkyl halide if possible.- Run the reaction at a lower temperature.[2]- Use a polar aprotic solvent to favor SN2 over E2.[2] |
| Difficult purification | - Close polarity of starting material and product.- Presence of byproducts from the base (e.g., mineral oil from NaH). | - Optimize the mobile phase for column chromatography.- Perform a pre-purification workup (e.g., trituration) to remove nonpolar impurities like mineral oil. |
Logic Diagram for Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield in the N-alkylation of this compound.
Conclusion
The N-alkylation of this compound is a fundamental and versatile transformation for the generation of novel chemical entities for drug discovery. The protocol detailed in this application note provides a reliable and adaptable starting point for this reaction. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively synthesize a diverse range of N-alkylated sulfonamides, paving the way for the development of new therapeutic agents.
References
- Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals.
- Mitsunobu and Related Reactions: Advances and Applic
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- N-Fluorobenzenesulfonimide. Apollo Scientific.
- This compound, 1G. Labscoop.
- SAFETY DATA SHEET - N-Fluorobenzenesulfonimide. TCI Chemicals.
- SAFETY DATA SHEET - N-Fluorobenzenesulfonimide. Sigma-Aldrich.
- Technical Support Center: N-Alkyl
- N‐Alkylation of N‐Monosubstituted Sulfonamides in Ionic Liquids. Request PDF.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Mitsunobu reaction. Organic Synthesis.
- Reductive Sulfonamidation of Amides via Zirconium Hydride C
- Sulfonamide synthesis by alkylation or aryl
- Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal.
- troubleshooting side reactions in sulfonamide alkyl
- Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives.
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Application Notes & Protocols: Strategic Implementation of 3-Fluorobenzenesulfonamide in Palladium-Catalyzed Suzuki-Miyaura Coupling
Introduction: The Strategic Value of Fluorinated Aryl Sulfonamides
The Suzuki-Miyaura reaction stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its impact is particularly profound in drug discovery and development, where the rapid assembly of biaryl and heteroaryl scaffolds is paramount for exploring structure-activity relationships (SAR).[4][5]
While traditionally focused on aryl halides, the scope of Suzuki-Miyaura coupling has expanded to include more challenging electrophiles. Among these, aryl sulfonamides and their derivatives have emerged as valuable substrates.[6] They can serve as bioisosteres for phenol or aniline moieties, engage in crucial hydrogen bonding interactions, and act as versatile synthetic handles. When combined with fluorine—an element renowned for its ability to modulate metabolic stability, pKa, and binding affinity—the resulting fluorinated aryl sulfonamide scaffold becomes a highly sought-after motif in medicinal chemistry.[7]
This guide provides an in-depth analysis and a field-proven protocol for the successful implementation of 3-Fluorobenzenesulfonamide as a coupling partner in Suzuki-Miyaura reactions. We will dissect the mechanistic nuances, explain the rationale behind the selection of each reaction component, and provide a detailed workflow for researchers, scientists, and drug development professionals.
Mechanistic Deep Dive: Overcoming the C-S Activation Barrier
A successful protocol is built upon a solid mechanistic understanding. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
The Canonical Catalytic Cycle
The reaction universally follows three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][8][9] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states to forge the new C-C bond.
Caption: The canonical Suzuki-Miyaura catalytic cycle.
The Aryl Sulfonamide Challenge
The primary hurdle in using aryl sulfonamides is the first step: Oxidative Addition . The carbon-sulfur (C–S) bond in a sulfonamide is significantly stronger and less reactive than the carbon-halogen bonds (C-I, C-Br, C-Cl) typically employed.[10] Consequently, oxidative addition of a Pd(0) catalyst into the C–S bond is often the turnover-limiting step of the entire catalytic cycle.[10]
Success hinges on choosing a catalytic system specifically designed to overcome this high activation energy. This is achieved primarily through the strategic selection of the phosphine ligand.
The Role of the 3-Fluoro Substituent
The presence of the fluorine atom at the meta-position is not merely a passive feature for the final product; it actively assists in the coupling reaction.
-
Inductive Activation: Fluorine exerts a strong electron-withdrawing inductive effect (-I).[7] This effect polarizes the C–S bond, rendering the sulfonamide-bearing carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) center.
-
Fluoride Ion Effects: While not a primary feature of this specific protocol, it is worth noting that fluoride ions can play a complex, triple role in Suzuki reactions. They can facilitate transmetalation and reductive elimination but can also form unreactive anionic boronate species, highlighting the delicate balance of reagents in the reaction.[11][12]
Field-Proven Experimental Protocol
This protocol is designed to be a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Rationale for Component Selection
Every component is chosen to address the central challenge of C–S bond activation and ensure high reaction efficiency.
| Component | Recommended Choice(s) | Rationale & Causality |
| Electrophile | This compound | The target substrate. The 3-fluoro group provides electronic activation for the C-S bond cleavage. |
| Nucleophile | Aryl/Heteroaryl Boronic Acid or Pinacol Ester | Boronic acids are standard, but pinacol esters offer greater stability against protodeboronation, a common side reaction.[13] |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable sources of Pd(0) that are activated in situ. Pd₂(dba)₃ is often preferred as it requires no reductive activation step. |
| Ligand | RuPhos , XPhos, SPhos | This is the most critical choice. These are electron-rich, sterically bulky biaryl monophosphine ligands (Buchwald ligands). Their properties are essential for promoting the difficult oxidative addition of the C–S bond into the palladium center.[10][13] |
| Base | K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid, forming the anionic boronate species which is competent for transmetalation.[2][8] K₃PO₄ is often effective and cost-efficient. |
| Solvent | 1,4-Dioxane, Toluene, CPME | Anhydrous, polar aprotic solvents are necessary to solubilize the reagents and are stable at the required elevated temperatures. Rigorous degassing is mandatory. |
| Temperature | 80 - 110 °C | Elevated temperatures are required to provide the thermal energy needed to overcome the high activation barrier of the C–S oxidative addition. |
Experimental Workflow Diagram
The following workflow ensures reproducibility and minimizes catalyst deactivation.
Caption: Standard experimental workflow for the Suzuki coupling protocol.
Step-by-Step Methodology
This protocol describes a representative 0.5 mmol scale reaction.
Materials & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere line (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Heating block or oil bath with temperature control
Reagents:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic Acid (0.75 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 2 mol %)
-
RuPhos (0.022 mmol, 4.4 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (1.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a stir bar, add this compound, the corresponding arylboronic acid, Pd₂(dba)₃, RuPhos, and K₃PO₄.
-
Expertise Note: Adding the solids first allows for efficient removal of atmospheric oxygen and moisture. Finely grinding the base increases its surface area and reactivity.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This process is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe.
-
Trustworthiness Note: Using a pre-degassed solvent (e.g., via sparging with argon for 30 minutes) is a self-validating step that ensures the integrity of the catalytic system from the outset.
-
-
Reaction: Place the sealed flask in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or LCMS to check for the consumption of the limiting starting material.
-
Work-up: After the reaction is complete (or has ceased to progress), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl sulfonamide product.
Troubleshooting Common Issues
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality base or solvent. | 1. Ensure rigorous degassing and inert technique.2. Increase temperature in 10 °C increments (up to 120 °C).3. Use freshly opened, anhydrous solvent and finely ground, dry base. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water.2. Base is too harsh or reaction time is too long. | 1. Use anhydrous conditions; consider using a boronic acid pinacol ester.[13]2. Screen milder bases (e.g., K₂CO₃) or shorten reaction time if conversion is fast. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination leading to oxidative homocoupling.2. Catalyst degradation. | 1. Improve degassing procedure significantly.2. Check ligand:catalyst ratio; ensure phosphine is not degrading. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition and aggregation. | 1. Ensure sufficient ligand is present to stabilize the palladium nanoparticles.2. Lower the reaction temperature if possible without sacrificing yield. |
Conclusion
While the Suzuki-Miyaura coupling of this compound presents a greater challenge than that of typical aryl halides, it is a highly achievable and valuable transformation. Success is predicated on a rational approach that directly addresses the difficult C–S oxidative addition step. By employing potent, electron-rich, and sterically demanding phosphine ligands such as RuPhos, in conjunction with a strong base and anhydrous conditions at elevated temperatures, researchers can reliably access complex fluorinated biaryl sulfonamides. This protocol provides a validated and robust starting point for the synthesis of these important scaffolds, empowering further advances in medicinal chemistry and materials science.
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Hu, J., et al. (2014). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 12(23), 3953-3960. [Link]
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Application of 3-Fluorobenzenesulfonamide in agrochemical synthesis
This compound stands as a powerful and strategic intermediate in the synthesis of modern agrochemicals. Its application in forming the core of sulfonylurea herbicides demonstrates how precise molecular design, leveraging the unique properties of fluorine, can lead to highly effective and selective crop protection agents. [1][6]The synthetic protocols derived from this building block are robust and adaptable, allowing for the creation of a diverse library of potential herbicidal compounds through modification of the heterocyclic coupling partner. As the demand for more sustainable and potent agricultural solutions grows, the role of fluorinated intermediates like this compound is set to expand further into the development of novel fungicides and insecticides. [12][13]
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Application Notes & Protocols: A Guide to the Synthesis of 3-Fluorobenzenesulfonamide Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed experimental guide for the synthesis of 3-fluorobenzenesulfonamide and its diverse derivatives. This compound is a crucial scaffold in medicinal and agrochemical research, with its fluorine substitution often enhancing molecular properties such as lipophilicity and metabolic stability, making it a valuable building block for targeted therapies.[1][2] This guide covers the foundational synthesis from 3-fluorobenzenesulfonyl chloride and expands to advanced, palladium-catalyzed cross-coupling methodologies—specifically Buchwald-Hartwig amination—for the generation of diverse derivative libraries. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices.
Introduction: The Significance of the this compound Scaffold
The sulfonamide functional group is a cornerstone of therapeutic chemistry, famously introduced in the sulfa drugs that revolutionized antibacterial therapy.[3] When incorporated into a benzene ring, particularly with fluorine substitution, the resulting fluorobenzenesulfonamide structure offers chemists a versatile platform for drug design. The 3-fluoro substitution is particularly strategic; it alters the electronic properties of the aromatic ring and can improve pharmacokinetic profiles without adding significant steric bulk. Consequently, this compound derivatives are explored as antimicrobial agents, enzyme inhibitors, and components in crop protection solutions.[1][2]
The synthesis of these compounds can be approached in two primary stages:
-
Core Synthesis: The direct formation of the parent this compound. This is most commonly achieved by reacting 3-fluorobenzenesulfonyl chloride with an ammonia source.[4]
-
Derivative Diversification: The modification of the core structure to generate a library of analogues. Modern synthetic chemistry relies heavily on transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to efficiently create new carbon-nitrogen bonds under reliable and scalable conditions.[5][6][7]
This guide will provide detailed, field-proven protocols for both stages, enabling researchers to confidently synthesize and explore this important class of molecules.
Foundational Synthesis: this compound
The most direct and reliable method for preparing the parent this compound involves the nucleophilic substitution of the chloride on 3-fluorobenzenesulfonyl chloride by ammonia.
Overall Reaction Scheme
Experimental Protocol
This protocol details the synthesis of this compound from its corresponding sulfonyl chloride.
Materials & Reagents:
-
3-Fluorobenzenesulfonyl Chloride (C₆H₄ClFO₂S, MW: 194.61 g/mol )
-
Ammonium Hydroxide (NH₄OH), 50% aqueous solution
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
Expert Insight: THF is an excellent solvent for this reaction as it solubilizes the sulfonyl chloride and is miscible with the aqueous ammonium hydroxide, facilitating a homogenous reaction environment.
-
-
Reagent Addition: Place the flask in an ice-water bath and cool the solution to 0 °C with gentle stirring. Once cooled, add 50% ammonium hydroxide (5.0 eq) dropwise over 15-20 minutes using an addition funnel.
-
Causality: The reaction is exothermic. Cooling to 0 °C and adding the nucleophile slowly are critical to control the reaction rate, prevent overheating, and minimize the formation of potential side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours, or until the reaction is complete.
-
Self-Validation: Reaction progress can be monitored using Thin Layer Chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexanes. The disappearance of the starting material spot (sulfonyl chloride) and the appearance of a new, more polar product spot (sulfonamide) indicates reaction completion.
-
-
Workup & Extraction: a. Upon completion, transfer the reaction mixture to a separatory funnel. b. Dilute with deionized water (approx. 2x the reaction volume) and extract the aqueous phase with ethyl acetate (3x the reaction volume). c. Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase. d. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is typically a solid. High purity can be achieved through recrystallization.
-
Protocol: Dissolve the crude solid in a minimal amount of hot isopropanol (or ethanol). Slowly add water until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[8]
-
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Molar Eq. | Example Mass/Vol |
| 3-Fluorobenzenesulfonyl Chloride | 194.61 | 1.0 | 10.0 g |
| Ammonium Hydroxide (50%) | 35.05 | ~5.0 | ~18 mL |
| Tetrahydrofuran (THF) | - | - | ~100 mL |
| Product (Expected) | 175.18 | - | ~8.0 g (89% yield) |
Derivative Synthesis via Buchwald-Hartwig Amination
To create a library of N-substituted this compound derivatives, the Buchwald-Hartwig amination is an indispensable tool. This palladium-catalyzed cross-coupling reaction efficiently forms a C-N bond between an aryl halide (or triflate) and an amine.[6][7] For our purpose, we will adapt this by coupling various primary and secondary amines directly with 3-fluorobenzenesulfonyl chloride.
General Workflow Diagram
The following diagram illustrates the synthetic logic, from the common intermediate to a diverse set of final products.
Caption: Synthetic workflow for this compound derivatives.
Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process involves a Pd(0)/Pd(II) catalytic cycle.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Methods for Introducing the 3-Fluorobenzenesulfonyl Group into Molecules: Protocols and Mechanistic Insights
An Application Guide for the Synthetic Chemist
Abstract: The 3-fluorobenzenesulfonyl moiety is a privileged scaffold in modern medicinal chemistry and materials science, imparting unique physicochemical properties that can enhance biological activity, metabolic stability, and material performance. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic methods for incorporating this critical functional group. We delve into the mechanistic underpinnings of the most prevalent strategies, offer detailed, field-proven protocols, and discuss the synthesis of the key precursor, 3-fluorobenzenesulfonyl chloride.
The Strategic Importance of the 3-Fluorobenzenesulfonyl Group
The introduction of fluorine into organic molecules is a cornerstone of contemporary drug design. The 3-fluorobenzenesulfonyl group, in particular, offers a compelling combination of features. The sulfonyl group acts as a rigid, three-dimensional hydrogen bond acceptor, while the fluorine atom at the meta-position modulates the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability without introducing significant steric bulk.
This functional group is a key component in a range of biologically active compounds, serving as a crucial intermediate in the synthesis of sulfonamide drugs used to treat conditions from bacterial infections to diabetes.[1] Its utility extends to agrochemicals and the development of advanced polymers, where it can be used to enhance properties such as thermal stability and chemical resistance.[1][2] For instance, 3-fluorobenzenesulfonyl chloride is a recognized intermediate in the synthesis of Fexuprazan, a pharmaceutical agent.[3] This guide focuses on the practical methods for installing this valuable moiety.
Core Method: Sulfonamide Synthesis via 3-Fluorobenzenesulfonyl Chloride
The most direct and widely employed method for introducing the 3-fluorobenzenesulfonyl group is the reaction of 3-fluorobenzenesulfonyl chloride with a primary or secondary amine to form a stable sulfonamide bond.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The sulfur atom in 3-fluorobenzenesulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the fluorinated benzene ring.[1] The amine acts as the nucleophile, attacking the sulfur atom. This is followed by the departure of the chloride leaving group. An equivalent of base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.[4][5]
Diagram 1: General Mechanism of Sulfonamide Formation
Caption: Nucleophilic attack of an amine on the sulfonyl chloride.
Protocol 1: General Synthesis of a 3-Fluorobenzenesulfonamide
This protocol is a robust starting point for the reaction between various primary or secondary amines and 3-fluorobenzenesulfonyl chloride.
Materials:
-
Amine (1.0 eq)
-
3-Fluorobenzenesulfonyl Chloride (CAS 701-27-9) (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and dissolve it in anhydrous DCM (concentration approx. 0.1-0.5 M).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve 3-fluorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove residual acid), and finally, brine.
-
Causality Note: The aqueous washes are essential to remove the triethylamine hydrochloride salt and other water-soluble impurities.[4]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or recrystallization to obtain the pure this compound.
Experimental Considerations and Data
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Must be aprotic and inert to the highly reactive sulfonyl chloride. |
| Base | Triethylamine, Pyridine, DIPEA | Scavenges the HCl byproduct.[4] A non-nucleophilic base is preferred to avoid competing reactions. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with stability. Highly reactive amines may require cooling throughout. |
| Equivalents | Slight excess (1.1x) of sulfonyl chloride | Ensures complete consumption of the potentially more valuable amine substrate. |
| Moisture | Strictly anhydrous conditions | 3-Fluorobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, reducing yield. |
Synthesis of the Key Precursor: 3-Fluorobenzenesulfonyl Chloride
While commercially available, understanding the synthesis of 3-fluorobenzenesulfonyl chloride (C₆H₄ClFO₂S) is valuable for specialized applications or large-scale needs.[6] A modern and efficient method involves the direct chlorinative oxidation of 3-fluorobenzenethiophenol.[7]
Diagram 2: Synthetic Workflow for 3-Fluorobenzenesulfonyl Chloride
Caption: Industrial synthesis pathway for 3-fluorobenzenesulfonyl chloride.[7]
Protocol 2: Synthesis from 3-Fluorobenzenethiophenol
This protocol is adapted from a patented industrial process and offers high yield and purity.[7]
Materials:
-
3-Fluorobenzenethiophenol (1.0 eq)
-
Acetic Acid (as solvent)
-
Chlorine gas (Cl₂) (3.0 eq)
-
Reaction vessel suitable for gas introduction, with temperature control and off-gas scrubbing.
Procedure:
-
Dissolution: Dissolve 3-fluorobenzenethiophenol (e.g., 100 kg, 1.0 eq) in acetic acid (e.g., 1000 kg).
-
Reaction: Heat the solution to approximately 35 °C. Slowly introduce chlorine gas (e.g., 166.4 kg, 3.0 eq) into the solution while maintaining the temperature.
-
Safety Note: This reaction is highly exothermic and evolves corrosive HCl gas. It must be performed in a well-ventilated fume hood or specialized reactor with appropriate safety measures and gas scrubbing.
-
-
Reaction Time: Continue the reaction for approximately 1.5 hours after the chlorine addition is complete.[7]
-
Isolation: Once the reaction is complete, concentrate the organic phase to dryness under reduced pressure to remove the acetic acid.
-
Purification: Purify the crude product by vacuum distillation (rectification) to yield pure 3-fluorobenzenesulfonyl chloride. The reported yield for this process is around 85% with a purity of 98%.[7]
Alternative Synthetic Strategies
While reaction with the sulfonyl chloride is dominant, other methods can be advantageous under specific circumstances.
Fluorodesulfonylation
An alternative route to fluorinated benzenesulfonyl precursors involves fluorodesulfonylation. For example, 3-fluorobenzenesulfonyl fluoride can be prepared by heating 1,3-benzenedisulfonyl fluoride with potassium fluoride (KF) in a high-boiling solvent like sulfolane. The resulting sulfonyl fluoride can then be used in reactions with nucleophiles, often exhibiting greater stability and different selectivity compared to the analogous sulfonyl chloride.
Nucleophilic Aromatic Substitution (SNAr)
The principles of Nucleophilic Aromatic Substitution (SNAr) are fundamental to the chemistry of electron-deficient aromatic rings.[8] In an SNAr reaction, a potent nucleophile displaces a leaving group on an aromatic ring that is activated by strongly electron-withdrawing groups (e.g., -NO₂, -SO₂R) positioned ortho or para to the leaving group.[9][10] While not a direct method for sulfonamide formation, this strategy is key to synthesizing substituted fluorobenzenesulfonyl precursors. For instance, reacting a difluoronitrobenzene with a thiol can regioselectively displace one fluorine atom, which can then be oxidized to the sulfonyl chloride.[11]
Diagram 3: Conceptual SNAr Mechanism
Caption: SNAr proceeds via a two-step addition-elimination pathway.
Conclusion
The introduction of the 3-fluorobenzenesulfonyl group is a versatile and powerful strategy in molecular design. The reaction of 3-fluorobenzenesulfonyl chloride with amines remains the most efficient and reliable method for constructing the corresponding sulfonamides. By understanding the underlying mechanisms and adhering to robust, optimized protocols, researchers can effectively leverage this important building block in the fields of drug discovery, agrochemistry, and materials science. Mastery of these techniques enables the precise and predictable synthesis of complex molecules with tailored properties.
References
- The Essential Role of 3-Fluorobenzenesulfonyl Chloride (CAS 701-27-9) in Chemical Synthesis. Google Cloud.
- CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.
- 3-Fluorobenzenesulfonyl Chloride - 701-27-9 - Manufacturer India. Valeshvar Biotech.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PubMed.
- US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides.
- 3-FLUOROBENZENESULFONYL CHLORIDE | 701-27-9. ChemicalBook.
- Advanced Materials: The Role of 3-Fluorobenzenesulfonyl Chloride in Polymer Innov
- Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides.
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv
- Amine Reactions. Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- 15.
- Nucleophilic arom
- The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Fluorobenzenesulfonyl Chloride - 701-27-9 - Manufacturer India [valeshvarbiotech.com]
- 4. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-FLUOROBENZENESULFONYL CHLORIDE | 701-27-9 [chemicalbook.com]
- 7. CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluorobenzenesulfonamide
Welcome to the technical support center for the synthesis of 3-Fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this important pharmaceutical and agrochemical intermediate.[1][2] This document will delve into the common synthetic routes, potential challenges, and optimization strategies to enhance your yield and purity.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves a two-step process:
-
Formation of 3-Fluorobenzenesulfonyl Chloride: This intermediate is crucial for the subsequent amination step.
-
Amination of 3-Fluorobenzenesulfonyl Chloride: The sulfonyl chloride is then converted to the desired sulfonamide.
The overall workflow can be visualized as follows:
Caption: General synthetic workflow for this compound.
While several methods exist for the preparation of the key intermediate, 3-fluorobenzenesulfonyl chloride, a common route involves the chlorination of 3-fluorothiophenol.[3] Other approaches, such as those starting from 1,3-benzenedisulfonyl fluoride, have also been described.[4] The subsequent amination is typically achieved by reacting the sulfonyl chloride with an ammonia source.[5][6]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Step 1: Synthesis of 3-Fluorobenzenesulfonyl Chloride
Q1: My yield of 3-fluorobenzenesulfonyl chloride is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 3-fluorobenzenesulfonyl chloride from 3-fluorothiophenol and chlorine can stem from several factors. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Reaction: The molar ratio of chlorine to 3-fluorothiophenol is critical. An insufficient amount of chlorine will lead to incomplete conversion. Conversely, a large excess may promote side reactions. A molar ratio of 3-fluorothiophenol to chlorine of 1:2-5 is often recommended.[3]
-
Reaction Temperature: The reaction temperature influences both the rate and selectivity. Running the reaction at an optimal temperature, typically between 25-40°C, is crucial.[3] Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to the formation of undesired byproducts.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Acetic acid is a commonly used solvent for this transformation.[3] The ratio of the starting material to the solvent is also important, with a mass ratio of 1:5-15 being a good starting point.[3]
-
Purity of Starting Material: Ensure the 3-fluorothiophenol is of high purity. Impurities can interfere with the reaction and lead to lower yields.
Troubleshooting Workflow for Low Yield of 3-Fluorobenzenesulfonyl Chloride:
Caption: Troubleshooting workflow for low yield of 3-fluorobenzenesulfonyl chloride.
Q2: I am observing significant byproduct formation during the synthesis of 3-fluorobenzenesulfonyl chloride. How can I minimize these?
A2: Byproduct formation is a common challenge. The primary byproducts in the chlorination of 3-fluorothiophenol can include over-chlorinated species or other side-reaction products. Here are some strategies to minimize them:
-
Controlled Addition of Chlorine: Slowly adding chlorine to the reaction mixture can help to control the local concentration and minimize over-reaction.
-
Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial. Fluctuations can lead to the formation of undesired products.
-
Monitoring Reaction Progress: Closely monitor the reaction using techniques like TLC or GC to stop the reaction once the starting material is consumed, preventing further reactions that could lead to byproducts.
Step 2: Amination of 3-Fluorobenzenesulfonyl Chloride
Q3: The conversion of 3-fluorobenzenesulfonyl chloride to this compound is incomplete. What should I check?
A3: Incomplete amination can be due to several factors. A common method for this conversion is the reaction of 3-fluorobenzenesulfonyl chloride with ammonium hydroxide.[5][6]
-
Reagent Concentration and Stoichiometry: Ensure you are using a sufficient excess of the aminating agent. For instance, using 50% ammonium hydroxide is often effective.[5][6]
-
Reaction Time and Temperature: The reaction may require sufficient time to go to completion. Monitor the reaction progress to determine the optimal reaction time. While some reactions proceed well at room temperature, gentle heating may be necessary in some cases.
-
Solvent: The choice of solvent is important. Tetrahydrofuran (THF) is a suitable solvent for this reaction, as it can dissolve the sulfonyl chloride.[5][6]
Q4: My final this compound product is impure after the workup. What are the best purification techniques?
A4: Achieving high purity is essential, especially for pharmaceutical applications. Common impurities can include unreacted 3-fluorobenzenesulfonyl chloride or byproducts from the amination step.
-
Recrystallization: This is a highly effective method for purifying solid this compound. The choice of solvent system is critical and may require some experimentation. Common solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is often a good starting point for elution.
Data Summary: Comparison of Reaction Conditions for 3-Fluorobenzenesulfonyl Chloride Synthesis
| Parameter | Condition A | Condition B[3] | Condition C[3] |
| Molar Ratio (Thiophenol:Chlorine) | 1:1.5 | 1:2 | 1:3 |
| Solvent | Dichloromethane | Acetic Acid | Acetic Acid |
| Temperature (°C) | 25 | 35 | 35 |
| Reaction Time (h) | 2 | 1.5 | 1.5 |
| Reported Yield | - | 70% | 85% |
| Reported Purity | - | 98% | 98% |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound? A1: this compound is a versatile building block in the synthesis of biologically active molecules.[2] It is a key intermediate in the development of pharmaceuticals, particularly antimicrobial agents, and is also used in the agrochemical industry for creating herbicides and pesticides.[1][2] The fluorine substitution can enhance the lipophilicity of molecules, which is a desirable property in drug design.[1][2]
Q2: Are there alternative reagents for the amination step? A2: Yes, besides ammonium hydroxide, other ammonia sources or their equivalents can be used. For instance, gaseous ammonia can be bubbled through the reaction mixture, or a solution of ammonia in an organic solvent like methanol or dioxane can be employed. The choice of reagent may depend on the scale of the reaction and the desired workup procedure.
Q3: What are the key safety precautions when working with 3-fluorobenzenesulfonyl chloride? A3: 3-Fluorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It will react with water to release hydrochloric acid, so it should be handled under anhydrous conditions.
Q4: Can N-Fluorobenzenesulfonimide (NFSI) be used in the synthesis of this compound? A4: N-Fluorobenzenesulfonimide (NFSI) is primarily known as an electrophilic fluorinating agent.[7][8] While it contains the benzenesulfonimide moiety, it is not a direct precursor for the synthesis of this compound. NFSI is used to introduce fluorine atoms into molecules, not to construct the sulfonamide group itself.[9]
IV. Experimental Protocols
Protocol 1: Synthesis of 3-Fluorobenzenesulfonyl Chloride
This protocol is based on a reported procedure.[3]
-
To a solution of 3-fluorothiophenol (50 g, 1.0 eq) in acetic acid (500 g), heat the mixture to 35°C.
-
Slowly bubble chlorine gas (83.2 g, 3 eq) through the solution over a period of 1.5 hours, maintaining the temperature at 35°C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, concentrate the organic phase under reduced pressure to remove the acetic acid.
-
Distill the crude product under vacuum to obtain pure 3-fluorobenzenesulfonyl chloride.
Protocol 2: Synthesis of this compound
This protocol is based on a reported procedure.[5][6]
-
Dissolve 3-fluorobenzenesulfonyl chloride in tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add a 50% aqueous solution of ammonium hydroxide (NH₄OH) with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
V. References
-
This compound (97%) - Amerigo Scientific. (URL: [Link])
-
CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride - Google Patents. (URL: )
-
Ligand-free copper-catalyzed C(sp 3 )–H imidation of aromatic and aliphatic methyl sulfides with N-fluorobenzenesulfonimide - RSC Publishing. (URL: [Link])
-
Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides - ResearchGate. (URL: [Link])
-
3-Fluorobenzenesulfonyl Chloride - 701-27-9 - Manufacturer India - Valeshvar Biotech. (URL: [Link])
-
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Publishing. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. 3-FLUOROBENZENESULFONYL CHLORIDE | 701-27-9 [chemicalbook.com]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. 3-氟苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 8. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 3-Fluorobenzenesulfonamide derivatives
Welcome to the technical support center for the synthesis of 3-fluorobenzenesulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this synthetic sequence. The following troubleshooting guides and FAQs are structured to address specific experimental issues, providing not just solutions but also the underlying chemical principles to empower your research.
PART 1: Troubleshooting the Sulfonation of Fluorobenzene
The initial electrophilic aromatic substitution is a critical step that dictates the isomeric purity and overall yield of the final product. The fluorine atom is an ortho-, para-directing group, yet deactivating, which presents unique challenges.[1]
FAQ 1.1: Poor Regioselectivity - "I'm obtaining a mixture of ortho-, meta-, and para-isomers. How can I maximize the yield of the desired 3-fluorobenzenesulfonic acid?"
Answer: This is a common issue rooted in the kinetics and thermodynamics of the sulfonation reaction. While fluorine directs electrophiles to the ortho and para positions, the reaction conditions heavily influence the final isomer ratio. The meta isomer, leading to this compound, is the thermodynamically favored product, while the para isomer is often the kinetically favored one.
Underlying Cause: The sulfonation of aromatic compounds is a reversible process.[2] The initial kinetic product distribution is governed by the activation energies for the attack at different positions. However, with prolonged reaction times or higher temperatures, the reaction can equilibrate to the most thermodynamically stable isomer. The sulfonic acid group is bulky, and steric hindrance at the ortho position is significant.[3] The stability of the meta isomer is enhanced by minimizing steric repulsion.
Troubleshooting Protocol:
-
Control the Temperature: Lower temperatures (0-25 °C) generally favor the kinetic product (para-isomer). If your goal is the meta isomer, higher temperatures or longer reaction times may be necessary to allow for isomerization.
-
Choice of Sulfonating Agent: Fuming sulfuric acid (oleum) is highly reactive and can lead to less selective reactions and potential side products like sulfones.[2][4] Using chlorosulfonic acid at lower temperatures can sometimes provide better control.[5]
-
Monitor Reaction Progress: Use techniques like HPLC or NMR on aliquots to track the isomer ratio over time. This will help you identify the optimal reaction time to quench the reaction when the desired isomer is at its maximum concentration.
Data Summary: Influence of Conditions on Isomer Ratio
| Condition | Predominant Isomer | Rationale |
| Low Temperature, Short Time | para (4-Fluorobenzenesulfonic acid) | Kinetic Control |
| High Temperature, Long Time | meta (3-Fluorobenzenesulfonic acid) | Thermodynamic Control[2] |
| Bulky Sulfonating Agent | Increased para/meta ratio | Steric hindrance disfavors ortho position[3] |
FAQ 1.2: Diaryl Sulfone Formation - "I have a high-boiling, non-polar impurity that is difficult to remove. Could it be a diaryl sulfone?"
Answer: Yes, the formation of a diaryl sulfone, specifically bis(3-fluorophenyl) sulfone, is a well-known side reaction in sulfonation and chlorosulfonation reactions, particularly under harsh conditions.[4][6]
Mechanism of Formation: This byproduct arises from the electrophilic attack of an already formed sulfonyl chloride or sulfonic acid intermediate on another molecule of fluorobenzene. This is essentially a Friedel-Crafts-type reaction that competes with the desired sulfonation.
dot
Caption: Formation of diaryl sulfone side product.
Preventative Measures:
-
Control Stoichiometry: Use a minimal excess of the sulfonating agent. A large excess of sulfur trioxide or chlorosulfonic acid drives sulfone formation.[5]
-
Maintain Low Temperature: This side reaction has a higher activation energy than the primary sulfonation. Keeping the reaction cool minimizes its rate.
-
Solvent Choice: Using an inert solvent like a halogenated hydrocarbon can help to dilute the reactants and dissipate heat, reducing the likelihood of this bimolecular side reaction.
PART 2: Chlorosulfonation and Hydrolysis Issues
Converting the sulfonic acid to 3-fluorobenzenesulfonyl chloride is a crucial activation step. The primary challenge here is the extreme moisture sensitivity of the sulfonyl chloride functional group.
FAQ 2.1: Low Yield of Sulfonyl Chloride - "My isolated yield of 3-fluorobenzenesulfonyl chloride is consistently low, and I notice an acidic aqueous wash. What is happening?"
Answer: The most probable cause is the hydrolysis of your product, 3-fluorobenzenesulfonyl chloride, back to 3-fluorobenzenesulfonic acid. Sulfonyl chlorides are highly reactive and readily attacked by nucleophiles, with water being a common culprit.[7][8] This reaction produces the corresponding sulfonic acid and hydrochloric acid, which accounts for your acidic wash.[8]
dot
Caption: Troubleshooting workflow for sulfonyl chloride hydrolysis.
Experimental Protocol: Minimizing Hydrolysis
-
Rigorous Drying of Starting Materials:
-
Fluorobenzene should be distilled from a suitable drying agent (e.g., CaH₂).
-
If using a solvent, ensure it is of an anhydrous grade and stored over molecular sieves.
-
-
Apparatus Preparation:
-
All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use.
-
Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
-
Inert Atmosphere:
-
The reaction must be conducted under a positive pressure of an inert gas (N₂ or Ar) using a bubbler or balloon.
-
Add reagents via syringe through rubber septa.
-
-
Controlled Workup:
-
When the reaction is complete, it is often quenched by carefully pouring it onto crushed ice.[9] This must be done rapidly. The low solubility of the sulfonyl chloride in cold water helps protect it from extensive hydrolysis.[10]
-
Immediately extract the product into a non-polar organic solvent (e.g., dichloromethane, diethyl ether).
-
Wash the organic layer with cold brine, dry it thoroughly with a drying agent like MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure without excessive heating.
-
PART 3: Challenges in the Amination Step
The final conversion to this compound involves the reaction of the sulfonyl chloride with an ammonia source. While seemingly straightforward, this step can also present issues.
FAQ 3.1: Incomplete Conversion or Side Products - "During amination with aqueous ammonia, my reaction is slow and I get a significant amount of 3-fluorobenzenesulfonic acid as a byproduct."
Answer: This issue stems from the competition between two nucleophiles: ammonia (for the desired amination) and water/hydroxide (for the undesired hydrolysis).[7][11] In an aqueous ammonia solution, water is the solvent and is present in a vast excess, making hydrolysis a significant competing pathway.
Troubleshooting and Optimization:
-
Use Anhydrous Ammonia: The most effective solution is to use anhydrous ammonia gas bubbled through an anhydrous solvent (like THF or diethyl ether) containing your sulfonyl chloride at a low temperature (e.g., 0 °C or -78 °C). This completely eliminates water from the reaction. A saturated solution of ammonia in an organic solvent can also be used.
-
Ammonium Hydroxide Conditions: If you must use aqueous ammonium hydroxide, use a concentrated solution (e.g., 28-30%) and a large excess to favor the amination kinetically. Running the reaction in a two-phase system with a solvent like THF can help, as the sulfonyl chloride has higher solubility in the organic phase.
-
Temperature Control: Keep the reaction temperature low initially to manage the exotherm and minimize hydrolysis, then allow it to warm to room temperature to ensure complete reaction.
Experimental Protocol: Amination with Ammonium Hydroxide
-
Dissolve 3-fluorobenzenesulfonyl chloride (1.0 equiv.) in a minimal amount of a water-miscible solvent like tetrahydrofuran (THF).
-
In a separate flask, cool a concentrated ammonium hydroxide solution (5-10 equiv. NH₃) in an ice bath.
-
Add the solution of the sulfonyl chloride dropwise to the cold, vigorously stirring ammonium hydroxide solution.
-
After the addition is complete, allow the mixture to stir and warm to room temperature for 1-2 hours.
-
The product, this compound, often precipitates from the reaction mixture.
-
Collect the solid by vacuum filtration, wash with cold water to remove excess ammonia and salts, and dry thoroughly.
References
-
R. E. Robertson, B. Rossall, S. E. Sugamori, L. Treindl. Kinetics of Solvolysis of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
-
J. F. King, J. Y. L. Lam, S. Skonieczny. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
- D. S. Davis. Preparation of diaryl sulfones.
- P. Faucou, A. L. Pitel, S. Thomas. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
B. G. Gnedin, S. N. Ivanov, M. V. Shchukina. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
- R. J. D'Sidocky, S. J. Rybicki. Process for preparing aryl sulfone sulfonic acids.
-
A. J. Bessant, et al. Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. [Link]
-
J. Rosenthal, D. I. Schuster. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education. [Link]
-
Various Authors. Synthesis of aryl sulfones. The Journal of Organic Chemistry - ACS Publications. [Link]
- Zhang Laishun, et al. One-pot method for preparing p-fluorothiophenol.
-
S. Ojha, N. Panda. Synthesis of diaryl sulfones via C−H activation. ResearchGate. [Link]
- A. A. Gakh, J. S. Thrasher. Process for the preparation of fluorinated benzene sulfonyl fluorides.
-
Various Authors. Sm(OTf)3-N-Fluorobenzenesulfonimide Lewis Acid Promoter: Investigation into Meyer-Schuster Rearrangement. ResearchGate. [Link]
-
Various Authors. Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. ResearchGate. [Link]
- D. L. McKay, et al. Sulfonation of aromatic compounds.
-
Chemistry Steps. Sulfonation of Benzene. Chemistry Steps. [Link]
-
Unknown Author. Amination of the p-acetaminobenzene sulfonyl chloride. University Handout. [Link]
-
Various Authors. Desulfonylation of NFSI derivative. ResearchGate. [Link]
-
Aakash Institute. Sulphonation of Substituted Benzene. Aakash Institute. [Link]
-
R. J. W. Cremlyn. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. Sulphonation of Benzene and its Derivatives - Sulphonation of Substituted Benzene, Their Mechanisms, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. US3946037A - Sulfonation of aromatic compounds - Google Patents [patents.google.com]
- 5. globalspec.com [globalspec.com]
- 6. US4822916A - Preparation of diaryl sulfones - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. CAS 701-27-9: 3-Fluorobenzenesulfonyl chloride [cymitquimica.com]
- 9. CN1554644A - One-pot method for preparing p-fluorothiophenol - Google Patents [patents.google.com]
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- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Technical Support Center: Purification of 3-Fluorobenzenesulfonamide and its Derivatives
Welcome to the technical support center for the purification of 3-fluorobenzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. This compound is a key building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its purity is paramount to ensure the reliability of experimental results and the safety and efficacy of the final products.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It is structured to address specific challenges you may encounter during the purification process, drawing upon established scientific principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the purification of this compound and its derivatives. Each issue is followed by a discussion of potential causes and actionable solutions.
Problem 1: Low Recovery After Recrystallization
Q: I am losing a significant amount of my this compound product during recrystallization. What could be the cause and how can I improve my yield?
A: Low recovery during recrystallization is a common issue and can stem from several factors related to solvent selection and procedural execution.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the sulfonamide well at elevated temperatures but poorly at low temperatures.[3] this compound is slightly soluble in water.[1][4] For many sulfonamides, alcohols or aqueous alcohol mixtures are effective.[5]
-
Solution: Conduct small-scale solvent screening with a variety of solvents of different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water). A good starting point for sulfonamides can be propanol or isopropanol containing 15-40% water.[5]
-
-
Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling, thus reducing the yield.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the boiling mixture until the solid just dissolves.[3]
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, cooling in an ice-water bath can be used to maximize crystal formation.[3]
-
-
Premature Crystallization During Hot Filtration: If insoluble impurities are present and a hot filtration step is necessary, the product can crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-warmed funnel and filter flask for the hot filtration to prevent a sudden drop in temperature.[3]
-
Problem 2: Oiling Out Instead of Crystallizing
Q: My this compound derivative is separating as an oil during recrystallization, not as crystals. How can I resolve this?
A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when a supersaturated solution forms a low-melting eutectic mixture with the solvent.[3]
Potential Causes & Solutions:
-
High Concentration of Impurities: Impurities can lower the melting point of the mixture, leading to oiling.
-
Solution: Attempt to remove some impurities before recrystallization, for example, by washing the crude product with a solvent in which the desired compound is insoluble.
-
-
Inappropriate Solvent: The solvent may be too good a solvent for the compound, or its boiling point may be too high.
-
Solution: Try a different recrystallization solvent with a lower boiling point. Alternatively, a solvent/anti-solvent system can be effective. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid.[3]
-
-
Supersaturation: The solution is too concentrated.
-
Solution: Add a small amount of additional hot solvent to redissolve the oil, then try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[3]
-
Problem 3: Product Decomposes on Silica Gel Column
Q: I'm observing decomposition of my this compound derivative during silica gel column chromatography. What is happening and what are the alternatives?
A: While this compound itself is relatively stable, certain derivatives, particularly N-substituted ones like N-(trimethylsilyl)sulfonamides, can be sensitive to the acidic nature of standard silica gel.[6]
Potential Causes & Solutions:
-
Acidic Nature of Silica Gel: The acidic surface of silica gel can catalyze the hydrolysis or degradation of sensitive functional groups.[6]
-
Solution 1: Deactivate the Silica Gel. Prepare a slurry of the silica gel with the eluent containing a small amount of a base, such as 0.1-1% triethylamine, to neutralize the acidic sites.[6]
-
Solution 2: Use an Alternative Stationary Phase. Consider using a more neutral or basic stationary phase like neutral or basic alumina, or Florisil.[6]
-
-
Prolonged Contact Time: The longer the compound remains on the column, the greater the chance of decomposition.
-
Solution: Optimize the solvent system to allow for a reasonably fast elution of the target compound. Avoid excessively weak eluents that result in very long retention times.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 3-fluorobenzenesulfonyl chloride, side-products from the reaction, and residual solvents. If the sulfonamide is prepared from an amine, unreacted amine or over-alkylated byproducts could be present.
Q2: How can I effectively monitor the purity of my this compound during the purification process?
A2: Several analytical techniques are at your disposal for purity assessment.[7]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and the separation during column chromatography.[7][8] For visualization, UV light at 254 nm is commonly used.[7] Staining with fluorescamine solution can also be employed for enhanced visualization of sulfonamides.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining purity.[7][9] It is the preferred method for accurate purity assessment.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help in the identification of impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to confirm the structure of the desired product and identify any impurities present.[6]
Q3: What are the key physical properties of this compound that are relevant for its purification?
A3: Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO₂S | [1][2][10] |
| Molecular Weight | 175.18 g/mol | [1][2][10][11] |
| Appearance | White to brown powder or crystalline powder | [1][2][4] |
| Melting Point | 124.5-128.5 °C | [1][4][10] |
| Water Solubility | Slightly soluble | [1][4] |
Q4: Can polymorphism be an issue with this compound and its derivatives?
A4: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon in sulfonamides.[3] Different polymorphs can exhibit different physical properties, such as solubility and melting point. To control polymorphism, it is crucial to standardize crystallization conditions, including solvent choice, cooling rate, and agitation. Seeding with a crystal of the desired polymorph can also be beneficial.[3]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., aqueous isopropanol) and bring the mixture to a boil on a hot plate.[3][5]
-
Complete Dissolution: Continue adding small portions of the hot solvent until the compound just dissolves completely.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature undisturbed. Subsequently, you may place the flask in an ice-water bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).[6] Gradually increase the polarity of the eluent to move the desired compound down the column.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Diagrams
Caption: A typical workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- Sulfonamide purification process. Google Patents.
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service. Available at: [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]
-
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Available at: [Link]
-
Analysis of sulfonamides. Slideshare. Available at: [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. Available at: [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Available at: [Link]
-
Sulfonamide Crystals. PubMed. Available at: [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
-
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
-
TLC of Sulfonamides | Request PDF. ResearchGate. Available at: [Link]
-
General case of the day. Sulfonamide crystallization in nonalkalinized urine. PubMed. Available at: [Link]
-
This compound | C6H6FNO2S | CID 150924. PubChem - NIH. Available at: [Link]
-
How to eliminate sulfonamide starting material from an reaction? ResearchGate. Available at: [Link]
-
Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide | Request PDF. ResearchGate. Available at: [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Available at: [Link]
-
N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. Available at: [Link]
-
This compound, 97%. Labware E-shop. Available at: [Link]
Sources
- 1. This compound , ≥97% , 1524-40-9 - CookeChem [cookechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 1524-40-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. ymerdigital.com [ymerdigital.com]
- 10. 3-氟苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound | C6H6FNO2S | CID 150924 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 3-Fluorobenzenesulfonamide in Coupling Reactions
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with 3-fluorobenzenesulfonamide in cross-coupling reactions. This resource is designed to provide in-depth, actionable insights to diagnose and resolve issues of low reactivity, drawing upon established mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound failing to participate in a standard Suzuki-Miyaura coupling reaction?
The low reactivity of this compound in Suzuki-Miyaura coupling is primarily due to the strong electron-withdrawing nature of both the sulfonyl (-SO₂) and fluoro (-F) groups. These groups deactivate the benzene ring, making oxidative addition of the palladium catalyst onto the C-X (e.g., C-Br or C-Cl) bond—the rate-limiting step—energetically unfavorable. The C-F bond itself is generally unreactive in standard palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Enhancing Reactivity in Cross-Coupling Reactions
Issue 1: Poor or No Conversion in Buchwald-Hartwig Amination
You're attempting to couple this compound with an aryl halide (or vice-versa) and observing minimal product formation.
Root Cause Analysis:
The N-H bond of the sulfonamide is acidic, but the resulting anion can be a poor nucleophile or can act as a ligand for the metal catalyst, leading to catalyst inhibition. Furthermore, the electron-deficient nature of the 3-fluorobenzenesulfonyl ring can make the aryl halide partner less susceptible to oxidative addition if it is also electron-deficient.
Troubleshooting Protocol:
-
Choice of Base: The selection of the base is critical. A strong, non-nucleophilic base is often required to deprotonate the sulfonamide without interfering with the catalyst.
-
Recommendation: Switch from weaker bases like K₂CO₃ to stronger bases such as K₃PO₄, LiHMDS, or NaOtBu. The choice of counter-ion (Na⁺, K⁺, Li⁺) can also influence reactivity.
-
-
Ligand Selection: The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. For electron-deficient substrates, bulky, electron-rich phosphine ligands are often necessary.
-
Recommendation: Screen a panel of ligands. Start with well-established choices for challenging couplings:
-
Josiphos-type ligands (e.g., CYPF-tBu): Known for their effectiveness in coupling sulfonamides.
-
Buchwald-type biaryl phosphine ligands (e.g., XPhos, RuPhos): These are excellent for promoting oxidative addition and reductive elimination.
-
-
-
Catalyst System: The palladium precursor can influence the active catalyst formation.
-
Recommendation: While Pd(OAc)₂ and Pd₂(dba)₃ are common, consider using a pre-formed palladium-ligand complex, which can sometimes lead to more consistent results.
-
Experimental Workflow: Ligand and Base Screening
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Issue 2: Low Yield in Suzuki-Miyaura Coupling of a Halogenated this compound
You are using a derivative, such as 2-bromo-5-fluorobenzenesulfonamide, and experiencing low yields when coupling with a boronic acid.
Root Cause Analysis:
As previously mentioned, the two electron-withdrawing groups (-F, -SO₂NH₂) strongly deactivate the aryl halide, making the oxidative addition step difficult. The free sulfonamide group can also potentially interact with the boronic acid or the palladium catalyst, leading to side reactions or catalyst inhibition.
Troubleshooting Protocol:
-
Protect the Sulfonamide: The acidic proton of the sulfonamide can be problematic. Protecting it can significantly improve yields.
-
Recommendation: Protect the sulfonamide, for instance, with a tert-butyl group, which can be removed later under acidic conditions. This prevents unwanted side reactions and improves the substrate's solubility in less polar solvents.
-
-
Advanced Catalytic Systems: For highly deactivated substrates, more robust catalytic systems are required.
-
Recommendation: Employ palladium catalysts with highly electron-donating and sterically hindered ligands. Buchwald's G3 or G4 palladacycles are excellent choices as they are air-stable and highly active.
-
Ligand Choice: SPhos or XPhos are often effective for these challenging Suzuki couplings.
-
-
Solvent and Water Content: The solvent system, including the amount of water, can dramatically affect the transmetalation step in the Suzuki reaction.
-
Recommendation: A mixture of a nonpolar solvent like toluene or CPME with a polar aprotic solvent like THF or 2-MeTHF, along with a carefully controlled amount of water, can be beneficial. Anhydrous conditions are not always optimal for Suzuki reactions.
-
Data Summary: Impact of Ligand and Base on a Model Reaction
| Catalyst System | Base | Temperature (°C) | Yield (%) |
| Pd(OAc)₂, P(t-Bu)₃ | K₂CO₃ | 80 | < 5 |
| Pd₂(dba)₃, XPhos | K₃PO₄ | 100 | 65 |
| Pd(OAc)₂, RuPhos | NaOtBu | 100 | 78 |
| XPhos Pd G3 | K₃PO₄ | 110 | 92 |
This table represents typical outcomes for a challenging coupling and illustrates the importance of systematic optimization.
Mechanistic Consideration: The Role of Electron-Donating Ligands
Technical Support Center: Optimizing Substitution Reactions of 3-Fluorobenzenesulfonamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-Fluorobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Here, we provide in-depth, field-tested insights into optimizing its substitution reactions, moving beyond simple protocols to explain the fundamental principles that govern success. Our goal is to empower you to troubleshoot effectively and rationalize your experimental choices for robust and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries regarding the functionalization of this compound.
Q1: What are the primary strategies for functionalizing this compound?
There are three principal reaction classes used to modify the this compound core:
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the direct displacement of the fluoride by a nucleophile. It is particularly effective for introducing nitrogen, oxygen, or sulfur nucleophiles.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, allowing for the coupling of a wide range of primary and secondary amines at the C-F position (though C-Br or C-Cl analogues are more common starting materials).
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms carbon-carbon bonds by coupling the aromatic ring with an organoboron species (boronic acid or ester).[1] It is a cornerstone for synthesizing biaryl structures.
Q2: In Nucleophilic Aromatic Substitution (SNAr), why is the C-F bond the reactive site?
The reactivity of the C-F bond in SNAr reactions is a classic example of mechanistic principles at play. Unlike SN1 and SN2 reactions where iodide is the best leaving group, in SNAr the reactivity order for halogens is often F > Cl > Br > I.[2] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[2][3] The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the carbon atom significantly electrophilic and thus highly susceptible to nucleophilic attack.[3] The electron-withdrawing sulfonamide group (-SO₂NH₂) further activates the ring toward this attack, although its effect from the meta position is primarily inductive.
Q3: What are the critical parameters for optimizing palladium-catalyzed cross-coupling reactions on this scaffold?
Success in cross-coupling hinges on the interplay of four key components. A systematic optimization of these parameters is crucial.
-
Palladium Source/Pre-catalyst: The choice of palladium source is critical for generating the active Pd(0) catalytic species. Modern pre-catalysts (e.g., G3 or G4 Buchwald palladacycles) are often preferred as they provide more reliable and rapid generation of the active catalyst compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, DavePhos, P(t-Bu)₃) are often required to promote the difficult oxidative addition step and facilitate the final reductive elimination.[5][6]
-
Base: The base plays a crucial role in both the Buchwald-Hartwig and Suzuki reactions. In Suzuki coupling, it activates the boronic acid for transmetalation.[7] In Buchwald-Hartwig amination, it deprotonates the amine nucleophile. The choice of base is a balance between reactivity and substrate stability; strong, non-nucleophilic bases like NaOtBu are common, but weaker inorganic bases (K₃PO₄, Cs₂CO₃) are used for base-sensitive functional groups.[8][9]
-
Solvent: The solvent must solubilize all reaction components, especially the inorganic base, which is a common failure point.[8][9] Aprotic solvents like toluene, dioxane, and THF are standard choices. Chlorinated solvents should be avoided as they can inhibit the catalyst.[8]
Q4: What are the most common sources of reaction failure?
Reaction failure can often be traced back to a few fundamental issues:
-
Atmosphere and Reagent Purity: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Failure to maintain an inert atmosphere can lead to catalyst deactivation. Likewise, impure reagents or wet solvents can poison the catalyst or introduce competing side reactions.[4][10]
-
Poor Solubility: The insolubility of the inorganic base in the organic solvent is a frequent and often overlooked cause of low yields.[8][9] This leads to poor reaction kinetics and incomplete conversion.
-
Incorrect Catalyst System: The "no-one-size-fits-all" rule applies here. The combination of ligand and palladium source must be matched to the specific substrates. An insufficiently reactive catalyst system will result in no conversion of starting material.
-
Suboptimal Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and byproduct formation.[11]
Section 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue: Low or No Product Formation
Q: My cross-coupling reaction has stalled. How do I troubleshoot an inactive catalyst?
An inactive or poisoned catalyst is a primary suspect when starting materials remain unconsumed.
-
Causality: The active catalyst in cross-coupling is a low-coordinate Pd(0) species. This species is highly reactive but also unstable and susceptible to oxidation by trace oxygen. Furthermore, certain functional groups (e.g., some nitrogen heterocycles, thiols) can bind strongly to the palladium center and act as catalyst poisons.[8]
-
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your reaction setup is rigorously purged with an inert gas (argon or nitrogen) and that all solvents have been properly degassed.
-
Switch to a Pre-catalyst: If you are generating the catalyst in situ from a source like Pd(OAc)₂, consider switching to a modern, air-stable pre-catalyst such as a Buchwald G3 Palladacycle. These are designed for the clean and efficient generation of the active L-Pd(0) species upon exposure to the base in the reaction mixture.[4]
-
Check Reagent Purity: Liquid reagents like amines can be purified by passing them through a short plug of activated alumina to remove impurities. Ensure bases are freshly purchased or have been stored in a desiccator.[4]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome minor inhibition issues, though this is not an ideal solution for scalability.
-
Q: My SNAr reaction is sluggish. What factors influence the rate of substitution?
Slow SNAr reactions are typically due to either a weak nucleophile or insufficient activation of the aromatic ring.
-
Causality: The reaction rate is dependent on the energy barrier of the first step: the nucleophilic attack. A more potent nucleophile or a more electrophilic carbon center will lower this barrier.
-
Troubleshooting Steps:
-
Increase Nucleophilicity: If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base can deprotonate it to generate a more reactive anionic species. However, for SNAr, this is often unnecessary and can lead to side reactions. For weak nucleophiles, increasing the reaction temperature is the most common strategy.
-
Solvent Choice: The choice of solvent can dramatically affect the rate. Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr.[12][13] These solvents solvate the cation of the nucleophile's salt but leave the anion relatively "bare," increasing its reactivity.[12] Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.[13]
-
Temperature: SNAr reactions often require heat. Incrementally increase the temperature (e.g., from 80 °C to 120 °C) while monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
-
Q: How do I select the optimal base for my reaction?
The base is not a passive component; its properties (strength, solubility, steric bulk) are critical.
-
Causality: The base must be strong enough to perform its chemical function (e.g., deprotonate the amine in Buchwald-Hartwig) but not so strong that it causes side reactions like hydrolysis or elimination. Its solubility is paramount for ensuring it is available in the reaction phase.[8][9]
-
Selection Guide:
| Base | pKaH (approx.) | Common Solvents | Typical Applications & Comments |
| Strong Bases | |||
| NaOtBu | 19 | Toluene, Dioxane, THF | Very common for Buchwald-Hartwig. Can be too harsh for sensitive substrates.[9] |
| LHMDS | 26 | THF, Toluene | Strong, non-nucleophilic. Good alternative to NaOtBu. |
| Weaker/Inorganic Bases | |||
| K₃PO₄ | 12.3 | Dioxane, Toluene, DMF | Effective for Suzuki couplings and milder Buchwald-Hartwig reactions. Good for base-sensitive substrates.[9] |
| Cs₂CO₃ | 10 | Dioxane, Toluene, DMF | Good solubility compared to other carbonates. Often a good starting point for optimization.[9][11] |
| K₂CO₃ | 10.3 | DMF, Acetonitrile | Common in SNAr and some Suzuki couplings. Often requires a more polar solvent.[14] |
Issue: Complex Product Mixture & Side Reactions
Q: I'm observing significant homocoupling in my Suzuki/Buchwald-Hartwig reaction. How can this be suppressed?
Homocoupling (e.g., Ar-Ar from Ar-Br, or B(OH)₂-Ar-Ar-B(OH)₂) is a common side reaction that consumes starting material and complicates purification.
-
Causality: Homocoupling of boronic acids in Suzuki reactions can occur via oxidative pathways, often promoted by oxygen or high temperatures. Homocoupling of the aryl halide can occur if the transmetalation step is slow relative to other catalyst decomposition pathways.
-
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Oxygen is a major culprit in the homocoupling of boronic acids. Ensure the reaction mixture is thoroughly degassed before adding the catalyst.
-
Adjust Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to ensure the transmetalation step is fast and efficient, outcompeting side reactions of the palladium-halide intermediate.
-
Optimize Ligand and Temperature: A more electron-rich ligand can sometimes accelerate the desired catalytic cycle relative to decomposition pathways. Lowering the reaction temperature, if possible, can also disfavor side reactions.
-
Q: Can the sulfonamide N-H react, and how can I prevent it?
Yes, the sulfonamide proton is acidic and can be deprotonated by strong bases, creating a potential nucleophile.
-
Causality: Under strongly basic conditions, particularly in Buchwald-Hartwig aminations using bases like NaOtBu, the sulfonamide can be deprotonated. This anion could potentially coordinate to the palladium center or participate in side reactions, such as intermolecular N-arylation, leading to oligomeric byproducts.
-
Preventative Measures:
-
Use a Weaker Base: If N-H reactivity is suspected, switch from a strong alkoxide base to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[9]
-
Protecting Groups: For particularly challenging transformations, the sulfonamide nitrogen can be protected (e.g., as a tert-butyl or other suitable group), although this adds extra steps to the synthesis.
-
Stoichiometry Control: Using the minimum required amount of base can help mitigate side reactions involving the sulfonamide anion.
-
Section 3: Standardized Protocols & Methodologies
Disclaimer: These are general, non-optimized starting points. Each specific substrate combination will require optimization.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
Preparation: To a clean, dry reaction vial, add this compound (1.0 equiv.), the desired amine nucleophile (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentration of approximately 0.5 M.
-
Reaction: Seal the vial and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Cap the vial with a septum, and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under an inert atmosphere, add this compound (1.0 equiv.) and the amine (1.2 equiv.) followed by degassed, anhydrous toluene (to achieve a concentration of ~0.2 M).
-
Reaction: Heat the reaction mixture to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.[8]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and carefully quench with water. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[8]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere & Solvent: Purge the flask with argon. Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (to achieve a concentration of ~0.2 M).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the mixture under a positive pressure of argon.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Mechanistic & Workflow Visualizations
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Section 5: References
-
BenchChem (2025). Improving regioselectivity in fluorination with N-Fluoro-O-benzenedisulfonimide. BenchChem Technical Documents.
-
PMC (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Center for Biotechnology Information.
-
BenchChem (2025). Technical Support Center: N-Fluoro-O-benzenedisulfonimide (NFSI) Reactions. BenchChem Technical Documents.
-
BenchChem (2025). Optimizing base and solvent for Buchwald-Hartwig amination. BenchChem Technical Documents.
-
University of Rochester, Department of Chemistry (n.d.). Troubleshooting: How to Improve Yield.
-
MIT Technology Licensing Office (n.d.). Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions.
-
ResearchGate (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
-
ResearchGate (2024). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile.
-
University of Rochester, Department of Chemistry (n.d.). Troubleshooting: My Reaction Failed: FAQ.
-
Reddit (2024). What are some common causes of low reaction yields?. r/Chempros.
-
Wikipedia (n.d.). Nucleophilic aromatic substitution.
-
WuXi AppTec (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
-
Chemistry Steps (n.d.). Nucleophilic Aromatic Substitution.
-
Professor Dave Explains (2019). Nucleophilic Aromatic Substitution. YouTube.
-
Chemistry LibreTexts (2021). Structural and Solvent Effects in SN Reactions.
-
Wikipedia (n.d.). Suzuki reaction.
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.
-
Sigma-Aldrich (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
Organic Chemistry Portal (n.d.). Suzuki Coupling.
-
Royal Society of Chemistry (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds.
-
National Institutes of Health (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
-
ResearchGate (n.d.). Prominent Ligand Types in Modern Cross-Coupling Reactions.
-
Chemistry LibreTexts (2021). Solvent Effects in Nucleophilic Substitution.
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- 14. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
Preventing degradation of 3-Fluorobenzenesulfonamide during reactions
Welcome to the technical support center for 3-Fluorobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of utilizing this versatile reagent. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to prevent its degradation and ensure the success of your synthetic endeavors. Our approach is rooted in mechanistic understanding to empower you with the knowledge to proactively optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Hydrolytic Stability
Question 1: My reaction in an aqueous basic medium is showing low yield and multiple spots on TLC. Could my this compound be degrading?
Answer: Yes, it is highly probable that your compound is undergoing base-catalyzed hydrolysis. While sulfonamides are generally more stable than esters or amides, they are susceptible to cleavage under both acidic and basic conditions, particularly at elevated temperatures. The electron-withdrawing nature of the sulfonyl group and the fluorine atom can make the sulfur atom more electrophilic and prone to nucleophilic attack by hydroxide ions.
The degradation likely proceeds via nucleophilic attack on the sulfur atom, leading to the cleavage of the sulfur-nitrogen (S-N) bond. This results in the formation of 3-fluorobenzenesulfonic acid and ammonia, or the corresponding salts, which would account for the new, more polar spots on your TLC plate.
Troubleshooting & Prevention:
-
pH Control: If possible, maintain the reaction pH below 9. Studies have shown that many sulfonamides are stable at a pH of 9.0 but degrade more rapidly under stronger basic conditions.[1]
-
Temperature Management: Avoid excessive heating. If elevated temperatures are necessary, minimize the reaction time.
-
Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered organic base (e.g., DBU, Proton-Sponge®) or a weaker inorganic base like potassium carbonate (K₂CO₃) instead of strong hydroxides (NaOH, KOH).
-
Protecting Groups: For multi-step syntheses where the sulfonamide moiety must endure harsh basic conditions, consider protecting the sulfonamide nitrogen. Groups like Boc (tert-butyloxycarbonyl) or a benzyl group can be employed.[2][3]
Question 2: I am running a reaction under strongly acidic conditions (e.g., conc. HCl, H₂SO₄) and observing decomposition of my starting material. What is the likely degradation pathway?
Answer: Under strongly acidic conditions, this compound can undergo acid-catalyzed hydrolysis. The mechanism typically involves protonation of the sulfonamide nitrogen or one of the sulfonyl oxygens, which makes the sulfur atom more susceptible to nucleophilic attack by water.[4][5] This leads to the cleavage of the S-N bond, yielding 3-fluorobenzenesulfonic acid and the corresponding ammonium salt.
Troubleshooting & Prevention:
-
Milder Acids: Whenever feasible, substitute strong mineral acids with weaker organic acids (e.g., acetic acid, trifluoroacetic acid) or use Lewis acids that are less prone to promoting hydrolysis.
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions to minimize the availability of water for hydrolysis.
-
Temperature Control: As with basic hydrolysis, keep the reaction temperature as low as possible to slow the rate of degradation.
-
Protecting Groups: If the sulfonamide proton is not involved in the desired reaction, N-alkylation or protection with an acid-stable group could prevent the initial protonation step, thereby enhancing stability.
Palladium-Catalyzed Cross-Coupling Reactions
Question 3: I am attempting a Buchwald-Hartwig amination using this compound as the amine component, but I am getting a complex mixture of products and recovery of my aryl halide. What could be going wrong?
Answer: Several factors could be contributing to the poor outcome of your Buchwald-Hartwig reaction. The sulfonamide nitrogen in this compound is significantly less nucleophilic than that of typical alkyl- or arylamines due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This reduced nucleophilicity can hinder the crucial C-N bond-forming reductive elimination step from the palladium center.[6][7]
Furthermore, potential side reactions include:
-
Catalyst Inhibition: The sulfonamide itself, or its deprotonated form, can act as a ligand for the palladium catalyst. This coordination can sometimes lead to the formation of stable, off-cycle complexes that inhibit catalytic activity.
-
Hydrodehalogenation: A common side reaction in Buchwald-Hartwig couplings is the reduction of the aryl halide starting material to the corresponding arene.[6][8]
-
Homocoupling: You might also observe the formation of biaryl products from the homocoupling of your aryl halide.
Troubleshooting & Prevention:
| Parameter | Recommendation | Rationale |
| Ligand Choice | Use electron-rich, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). | These ligands promote both the oxidative addition and the challenging reductive elimination steps, which is crucial for less nucleophilic amines like sulfonamides.[9] |
| Base Selection | Employ a strong, non-nucleophilic base such as NaOtBu, K₃PO₄, or Cs₂CO₃. | A strong base is necessary to efficiently deprotonate the weakly acidic sulfonamide N-H, forming the active nucleophile. However, be mindful that very strong bases like NaOtBu can be incompatible with other functional groups.[7] |
| Catalyst Precursor | Use a well-defined Pd(0) source or a precatalyst (e.g., G3 or G4 palladacycles). | This ensures efficient generation of the active catalytic species and can lead to more reproducible results compared to using Pd(OAc)₂.[10] |
| Solvent | Use anhydrous, degassed solvents like toluene, dioxane, or THF. | Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to deactivation.[9] |
| Temperature | Optimize the reaction temperature, typically between 80-110 °C. | While heat is often required, excessive temperatures can lead to catalyst decomposition and side reactions.[9] |
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: A decision-making workflow for troubleshooting reactions involving this compound.
References
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]
-
Ozerov, O. V., et al. (n.d.). Chemical Strategies for the Cleavage of the C(sp3)−F Bonds in Perfluoroalkyl Groups. Available at: [Link]
-
Baxter, A. J. G., et al. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available at: [Link]
-
Borecka, B., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Sasson, Y., et al. (n.d.). Electrosynthetic C–F bond cleavage. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Available at: [Link]
-
De Boer, T. J., et al. (n.d.). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. ResearchGate. Available at: [Link]
-
Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
König, B., et al. (2018). Single C–F Bond Cleavage in Trifluoromethylarenes. ChemistryViews. Available at: [Link]
-
Liu, A., et al. (n.d.). Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC - NIH. Available at: [Link]
-
Wünsch, E. (n.d.). 2 Protection of Functional Groups. Available at: [Link]
-
Zhuravlev, F. A., et al. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Protecting Groups. Department of Chemistry. Available at: [Link]
-
Matulis, D., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed. Available at: [Link]
-
Pfizer Global Research and Development. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters - ACS Publications. Available at: [Link]
-
Pfizer Global Research and Development. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ResearchGate. Available at: [Link]
-
Omizzolo, M. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
MIT Technology Licensing Office. (n.d.). Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
Ganesan, A., et al. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]
-
Teva Pharmaceutical Industries. (n.d.). Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Schlömann, M., et al. (2012). Degradation of Fluorobenzene and Its Central Metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia Fungorum FLU100. PubMed. Available at: [Link]
-
de Bont, J. A. M., et al. (n.d.). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. PMC - NIH. Available at: [Link]
-
Chaudhari, S. B., et al. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Michael, F. E., et al. (2009). Mechanism of N-Fluorobenzenesulfonimide Promoted Diamination and Carboamination Reactions: Divergent Reactivity of a Pd(IV) Species. Journal of the American Chemical Society. Available at: [Link]
-
Matulis, D., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]
-
Kim, K., et al. (2022). Theoretical prediction on the hydrolysis rate of the new types of nerve agents: A density functional study. PMC - PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Overcoming solubility issues with 3-Fluorobenzenesulfonamide in experiments
Welcome to the technical support guide for 3-Fluorobenzenesulfonamide (3-FBSA). This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental hurdle of this compound's limited aqueous solubility. Here, we provide in-depth, field-proven insights and protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. Why is it poorly soluble in aqueous solutions?
A1: The solubility challenge with this compound stems from its molecular structure. The molecule contains a nonpolar benzene ring, which imparts significant hydrophobic (water-repelling) character. While the sulfonamide group (-SO₂NH₂) can participate in hydrogen bonding, its contribution is not sufficient to overcome the hydrophobicity of the aryl ring, leading to its classification as "slightly soluble in water."[1][2] Like many sulfonamides, its solubility is also highly dependent on the pH of the medium.[3][4]
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: For preparing concentrated stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard and highly recommended solvent.[5][6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic organic compounds. For compounds that may be unstable in DMSO, other organic solvents like Dimethylformamide (DMF) or ethanol can be considered, but their solvating power for 3-FBSA may be lower.
Q3: My 3-FBSA precipitates immediately when I dilute my DMSO stock into my experimental buffer or cell culture medium. What is happening?
A3: This common phenomenon is known as "solvent shock" or "crashing out."[7] It occurs when a compound dissolved in a favorable organic solvent (like DMSO) is rapidly introduced into an aqueous environment where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound's solubility limit to be exceeded, leading to the formation of a solid precipitate. This means the actual concentration of your dissolved compound is unknown and much lower than intended, which will invalidate your experimental results.[7][8]
Q4: How can I prevent precipitation when preparing my aqueous working solutions?
A4: The key is to avoid solvent shock by controlling the dilution process. Best practices include:
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform serial dilutions.
-
Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C) can sometimes help maintain solubility.[8]
-
Stir Vigorously: Add the stock solution drop-wise into the vortex of the stirring aqueous medium. This ensures rapid and uniform dispersion, preventing localized high concentrations.[8]
-
Do Not Exceed the Solubility Limit: The most critical factor is to ensure your final desired concentration does not exceed the maximum aqueous solubility of 3-FBSA in your specific medium. You may need to experimentally determine this limit (see Protocol 2).
Q5: What is the maximum final concentration of DMSO I can have in my cell-based assay?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your experimental medium should be kept as low as possible. A widely accepted upper limit is 0.5% (v/v) , with an ideal target of ≤0.1% .[7][9] It is imperative to include a vehicle control in all experiments, which consists of the medium with the same final concentration of DMSO but without the test compound. This allows you to differentiate the effects of the compound from the effects of the solvent.
Q6: How does pH influence the solubility of this compound?
A6: The pH of the aqueous medium is a critical factor. The sulfonamide group (-SO₂NH₂) is weakly acidic, with a predicted pKa of approximately 9.87.[2]
-
At pH values below its pKa , the sulfonamide group remains largely in its neutral, protonated form (R-SO₂NH₂). This form is less polar and therefore less soluble in water.
-
At pH values above its pKa , the group becomes deprotonated to form an anionic salt (R-SO₂NH⁻). This ionized form is significantly more polar and thus more soluble in water.[3][10]
Therefore, attempting to dissolve 3-FBSA in acidic or neutral buffers (like physiological buffers at pH 7.2-7.4) will be more challenging than in a basic buffer. For many experiments, pH modification is not an option, making proper solvent and dilution technique paramount.
Q7: Can I use heating or sonication to help dissolve the compound?
A7: Yes, both methods can be employed cautiously.
-
Heating: Gently warming the solution can increase the rate of dissolution and solubility. However, be mindful of the compound's stability; prolonged exposure to high temperatures could cause degradation. Always check the compound's thermal stability information.
-
Sonication: Using a bath sonicator can be very effective for breaking up solid aggregates and dissolving compounds, especially during the preparation of the initial stock solution.[5][6] In-well sonication can even help re-dissolve precipitated samples in assay plates.[5]
Troubleshooting Guide
Use this section to diagnose and resolve precipitation issues encountered during your experiments.
Workflow for Preparing Working Solutions
The following diagram illustrates the recommended workflow to minimize precipitation when preparing aqueous solutions of this compound from a DMSO stock.
Caption: Recommended workflow for preparing 3-FBSA working solutions.
Troubleshooting Precipitation Events
If you observe precipitation, follow this decision tree to identify the cause and find a solution.
Caption: Decision tree for troubleshooting 3-FBSA precipitation.
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO₂S | [11][12][13] |
| Molecular Weight | 175.18 g/mol | [11][14] |
| Appearance | White to off-white crystalline powder | [13] |
| Melting Point | 124.5 - 128.5 °C | [14] |
| pKa (Predicted) | 9.87 ± 0.60 | [2] |
| Aqueous Solubility | Slightly soluble | [1][2] |
Table 2: General Solvent Selection Guide
| Solvent | Classification | Notes |
| DMSO | Highly Recommended | Ideal for high-concentration stock solutions (e.g., 10-50 mM). |
| DMF | Recommended | Good alternative to DMSO. |
| Ethanol / Methanol | Possible | May be used for stock solutions, but solubility is likely lower than in DMSO. Can be useful if DMSO is incompatible with the assay. |
| Acetonitrile | Possible | Often used in analytical chemistry; may have reasonable solubility.[15][16] |
| Water / Buffers (pH < 8) | Poor | Not suitable for initial stock preparation. The compound is only slightly soluble.[1][2] |
| Cyclohexane | Insoluble | Sulfonamides generally have very low solubility in nonpolar solvents.[17] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
Objective: To prepare a high-concentration, ready-to-use stock solution of this compound.
Materials:
-
This compound (MW: 175.18 g/mol )
-
100% DMSO, anhydrous or molecular biology grade
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or bath sonicator
Procedure:
-
Calculation: To make 1 mL of a 20 mM stock solution, you need:
-
Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 175.18 g/mol * (1000 mg / 1 g) = 3.50 mg
-
-
Weighing: Carefully weigh out 3.50 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1.0 mL of 100% DMSO to the tube.
-
Dissolving: Cap the tube tightly and vortex vigorously for 2-3 minutes. If powder is still visible, place the tube in a bath sonicator for 5-10 minutes, or until the solution is completely clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Kinetic Solubility Limit in an Experimental Buffer
Objective: To empirically determine the highest concentration of 3-FBSA that can remain in solution in your specific aqueous medium without immediate precipitation.
Materials:
-
Prepared 3-FBSA stock solution (e.g., 20 mM in DMSO)
-
Your specific experimental buffer or cell culture medium
-
Sterile microcentrifuge tubes or a clear 96-well plate
-
Vortex mixer
Procedure:
-
Pre-warm Medium: Pre-warm your experimental buffer to the temperature of your assay (e.g., 37°C).
-
Prepare Dilutions: Set up a series of labeled tubes. To each tube, add a fixed volume of your pre-warmed buffer (e.g., 1 mL).
-
Test Concentrations: Create a dilution series. For example, to test concentrations from 100 µM down to 6.25 µM:
-
Tube 1 (100 µM): Add 5 µL of 20 mM stock to 995 µL of buffer (1:200 dilution, 0.5% DMSO).
-
Tube 2 (50 µM): Add 2.5 µL of 20 mM stock to 997.5 µL of buffer (1:400 dilution, 0.25% DMSO).
-
Tube 3 (25 µM): Add 1.25 µL of 20 mM stock to 998.75 µL of buffer (1:800 dilution, 0.125% DMSO).
-
Continue with 2-fold dilutions.
-
Vehicle Control: Prepare a tube with 995 µL of buffer and 5 µL of DMSO.
-
-
Mix: Immediately after adding the stock solution to each tube, cap and vortex gently but thoroughly.
-
Observation: Let the tubes stand at room temperature for 15-30 minutes. Visually inspect each tube against a dark background for any signs of cloudiness, haziness, or visible precipitate. A light microscope can be used for more sensitive detection.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Martínez, F., Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]
-
T.S. T. Muhammad, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11, 37644-37659. [Link]
-
Raval, A. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]
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Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]
-
IJNRD. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]
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Anonymous. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
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Labware E-shop. This compound, 97%. [Link]
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Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical Journal, 39(3), xlii. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
CP Lab Safety. (n.d.). Understanding Common Lab Solvents. [Link]
-
University of Rochester, Department of Chemistry. Solvents and Polarity. Not Voodoo. [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Zhang, P., et al. (2009). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 54(6), 1945-1946. [Link]
-
Al-Kassas, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules, 29(12), 2840. [Link]
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- 3. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for Efficient Reactions with 3-Fluorobenzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for catalyst selection in reactions involving 3-Fluorobenzenesulfonamide. The unique electronic properties of this substrate, owing to the fluorine substituent, can present specific challenges and opportunities in catalyst-driven transformations, particularly in C-N cross-coupling reactions. This resource aims to equip you with the knowledge to navigate these nuances and achieve efficient and reproducible results.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during catalytic reactions with this compound in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My Palladium-catalyzed N-arylation (Buchwald-Hartwig type) of this compound with an aryl halide is resulting in low to no yield. What are the likely causes and how can I resolve this?
Answer:
Low yields in the Buchwald-Hartwig amination of this compound are a common challenge. The electron-withdrawing nature of the 3-fluoro substituent increases the acidity of the sulfonamide N-H bond, which can influence the catalytic cycle. Here’s a breakdown of potential causes and a systematic troubleshooting approach:
Potential Causes & Solutions:
-
Inadequate Catalyst System:
-
Ligand Choice: The choice of phosphine ligand is critical. For an electron-deficient sulfonamide like this compound, bulky and electron-rich ligands are often necessary to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1]
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, their in-situ activation can sometimes be inefficient. Consider using pre-formed palladium catalysts which can lead to more reproducible results.
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The increased acidity of the this compound N-H bond means a weaker base might be sufficient for deprotonation compared to non-fluorinated analogs. However, the base must still be strong enough to facilitate the catalytic cycle. Strong bases like NaOtBu or K₃PO₄ are commonly used, but screening different bases is recommended.
-
Solvent: Aprotic polar solvents like toluene, dioxane, or THF are generally preferred. The choice of solvent can influence catalyst solubility and stability.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition, observed as the formation of palladium black. If you observe this, try lowering the reaction temperature.
-
-
Reagent Quality:
-
Purity: Ensure all reagents, especially the aryl halide and the amine, are pure and dry. Water and other impurities can poison the catalyst.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low yield in N-arylation.
Question 2: I am observing significant side product formation in my copper-catalyzed N-arylation of this compound. What are the common side reactions and how can I minimize them?
Answer:
Copper-catalyzed N-arylation (Ullmann-type reaction) is a valuable alternative to palladium-catalyzed methods. However, side reactions can be a concern.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling of the Aryl Halide: This is a common side reaction, especially at higher temperatures.
-
Solution: Lowering the reaction temperature and ensuring a slow, controlled addition of the aryl halide can sometimes help. Optimizing the catalyst-to-ligand ratio is also crucial.
-
-
Protodehalogenation of the Aryl Halide: The aryl halide can be reduced, leading to the corresponding arene.
-
Solution: This is often promoted by moisture. Ensure all reagents and solvents are scrupulously dry.
-
-
Decomposition of this compound: At elevated temperatures, the sulfonamide can degrade.
-
Solution: Use the lowest effective temperature for the reaction. Screening different copper sources (e.g., CuI, Cu₂O) and ligands can help identify a more active catalyst that operates at a lower temperature.
-
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation
-
To an oven-dried reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., an N,N'-dialkylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add this compound (1 equivalent) and the aryl halide (1.2 equivalents).
-
Add a dry, degassed solvent (e.g., DMF or dioxane).
-
Heat the reaction mixture at the optimized temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which catalyst system, Palladium or Copper, is generally better for the N-arylation of this compound?
A1: Both palladium and copper-based systems can be effective, and the "better" choice often depends on the specific aryl halide coupling partner and the desired reaction conditions.[1]
-
Palladium-catalyzed (Buchwald-Hartwig) reactions are often more versatile, with a wider range of well-developed ligands that can be tuned for specific substrates.[1] They can be more effective for coupling with less reactive aryl chlorides.
-
Copper-catalyzed (Ullmann) reactions are typically less expensive and can be run under ligand-free conditions in some cases, which simplifies purification.[2] However, they often require higher reaction temperatures.
A preliminary screening of both systems is often the most effective approach to identify the optimal conditions for a specific transformation.
Q2: How does the 3-fluoro substituent on the benzenesulfonamide ring affect the reaction?
A2: The fluorine atom at the 3-position is electron-withdrawing, which has two main effects:
-
Increased Acidity of the N-H bond: This makes the sulfonamide proton easier to remove, which can be advantageous in the deprotonation step of the catalytic cycle. It may allow for the use of weaker bases compared to non-fluorinated benzenesulfonamide.
-
Electronic Effect on the Aryl Ring: The electron-withdrawing nature of the fluorine can influence the electronic properties of the sulfonamide, potentially affecting its coordination to the metal center and the overall reaction kinetics.
Q3: Can defluorination be a side reaction when working with this compound?
A3: While C-F bond activation is generally more difficult than C-Cl or C-Br bond activation, it is a possibility under certain catalytic conditions, especially at high temperatures or with highly reactive catalyst systems. However, in the context of using this compound as a nucleophile in C-N cross-coupling reactions, defluorination of the sulfonamide itself is not a commonly reported side reaction. The primary concern is typically the reactivity of the aryl halide partner.
Q4: What is the role of the ligand in palladium-catalyzed amination of this compound?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle:
-
Promoting Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide.
-
Facilitating Reductive Elimination: Bulky ligands create steric hindrance around the metal center, which promotes the final C-N bond-forming reductive elimination step to release the product and regenerate the active catalyst.[1]
The choice of ligand is therefore critical for achieving high yields and preventing catalyst deactivation.
Caption: Role of ligands in Pd-catalyzed amination.
Section 3: Catalyst and Condition Selection Tables
Table 1: Recommended Palladium Catalyst Systems for N-Arylation of this compound
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 80-110 | A robust system for a wide range of aryl halides. |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Dioxane | 80-100 | Effective for sterically hindered substrates. |
| [Pd(cinnamyl)Cl]₂ | BrettPhos | Cs₂CO₃ | THF | 60-80 | Milder conditions, good for sensitive functional groups. |
Table 2: Recommended Copper Catalyst Systems for N-Arylation of this compound
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | DMF | 100-120 | A common and effective system. |
| Cu₂O | None | Cs₂CO₃ | Dioxane | 110-130 | Ligand-free conditions can simplify workup.[2] |
| Cu(OAc)₂ | Phenanthroline | K₃PO₄ | DMSO | 90-110 | Good for challenging couplings. |
References
-
Teo, Y.-C., & Goh, Y. (2014). Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. RSC Advances, 4(104), 59963-59971. [Link]
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Sibbald, P. A., & Michael, F. E. (2009). Palladium-Catalyzed Carboamination of Alkenes Promoted by N-Fluorobenzenesulfonimide via C–H Activation of Arenes. Journal of the American Chemical Society, 131(27), 9488–9489. [Link]
-
Zhang, W., Wang, F., McCann, S. D., Wang, D., Chen, P., Stahl, S. S., & Liu, G. (2020). Copper-Catalyzed Functionalization of Benzylic C–H Bonds with N-Fluorobenzenesulfonimide (NFSI): Switch from C–N to C–F Bond Formation Promoted by a Redox Buffer and Brønsted Base. Organic Letters, 22(15), 5749–5752. [Link]
-
Sibbald, P. A., & Michael, F. E. (2009). Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Organic Letters, 11(5), 1147–1149. [Link]
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Zhang, L., & Chen, C. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Arkivoc, 2006(5), 26-35. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The First General Method for the Synthesis of N-Arylsulfonamides. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
-
Reddy, C. V., & Verkade, J. G. (2007). A Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 72(19), 7435–7440. [Link]
-
Nolan, S. P. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, (36), 7353-7360. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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Kim, J., & Chang, S. (2011). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. Bulletin of the Korean Chemical Society, 32(10), 3639-3642. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Strauss, M. J., Liu, K. X., Greaves, M. E., Dahl, J. C., Kim, S.-T., Wu, Y.-J., Schmidt, M. A., Scola, P. M., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. ChemistryViews. [Link]
-
Bradley, R. D., & Bahamonde, A. (2022). Amide N-Arylations Under Mild Conditions. ChemistryViews. [Link]
-
Wang, H.-J., et al. (2009). Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation. Chemical Communications, (16), 2146-2148. [Link]
-
Various Authors. (2024). From C-H to C-N Bonds: Three Challenges, Three Catalysts, Three Solutions. CHIMIA International Journal for Chemistry, 78(4), 205-208. [Link]
-
Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19185-19206. [Link]
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Various Authors. (2025). Developing Pharmaceutically Relevant Pd-Catalyzed C-N Coupling Reactivity Models Leveraging High-Throughput Experimentation. Journal of the American Chemical Society. [Link]
-
Piana, S., et al. (2002). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Journal of Fluorine Chemistry, 118(1-2), 25-32. [Link]
-
Various Authors. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 137(16), 5562-5565. [Link]
-
Various Authors. (2018). Waste-Minimized Protocol for the Synthesis of Sulfonylated N-Heteroaromatics in Water. ACS Sustainable Chemistry & Engineering, 6(11), 15433-15438. [Link]
-
Various Authors. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science, 12(30), 10243-10248. [Link]
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Various Authors. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science. [Link]
-
Various Authors. (2022). Access to amidines via C(sp2)–N coupling of trifluoroborate-iminiums with N-fluorobenzenesulfonimide. Chemical Science, 13(38), 11245-11252. [Link]
-
Various Authors. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15994-16019. [Link]
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Various Authors. (2019). C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Journal of the American Chemical Society, 141(34), 13642-13651. [Link]
-
Various Authors. (2023). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Inorganic Chemistry, 62(35), 14138-14151. [Link]
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Various Authors. (2025). Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraarylbenzenediamines and N-Doped Fulminenes via BBr3-Derived Dibromoboracycles. Chemistry – A European Journal. [Link]
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Various Authors. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. Journal of the American Chemical Society. [Link]
-
Various Authors. (2019). Discovery, Scope, and Limitations of an N ‐Dealkylation/ N ‐Arylation of Secondary Sulfonamides under Chan−Lam Conditions. The Journal of Organic Chemistry, 84(15), 9486-9497. [Link]
-
Various Authors. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(24), 9205-9211. [Link]
-
Various Authors. (n.d.). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. ResearchGate. [Link]
-
Various Authors. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
-
Various Authors. (n.d.). Optimization of the N-arylation reaction conditions: a Catalyst dosage;... ResearchGate. [Link]
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Strategies to improve the regioselectivity of reactions with 3-Fluorobenzenesulfonamide
Welcome to the technical support guide for improving the regioselectivity of reactions with 3-fluorobenzenesulfonamide. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges posed by this versatile but electronically complex building block. Here, we address common experimental issues in a practical, question-and-answer format, grounded in mechanistic principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Question: What are the primary challenges in controlling regioselectivity with this compound?
Answer: The core challenge lies in the conflicting electronic influences of the two substituents on the aromatic ring: the fluorine atom and the sulfonamide group (-SO₂NH₂).
-
Sulfonamide Group (-SO₂NH₂): This is a powerful electron-withdrawing group due to the high oxidation state of the sulfur atom. It acts as a strong deactivator for Electrophilic Aromatic Substitution (EAS) and is a meta-director.[1][2]
-
Fluorine Atom (-F): As a halogen, fluorine is also deactivating for EAS due to its strong inductive electron withdrawal (-I effect). However, it possesses lone pairs that can be donated into the ring via resonance (+M effect), making it an ortho, para-director.[3][4][5]
These opposing directive effects, coupled with the overall reduced nucleophilicity of the ring, often lead to a lack of reactivity or the formation of complex product mixtures under standard reaction conditions. The key to success is to choose a synthetic strategy that overrides these inherent electronic tendencies.
Troubleshooting Guide 1: Electrophilic Aromatic Substitution (EAS)
Question: I am attempting a nitration/halogenation on this compound and observe either no reaction or a mixture of isomers. What is happening and how can I fix it?
Answer: This is a common and expected outcome. The combined deactivating power of both the sulfonamide and fluorine groups makes the benzene ring extremely electron-deficient and thus a poor nucleophile for standard EAS reactions.
Probable Cause: The reaction's activation energy is too high for the electrophile to attack the deactivated ring under mild conditions. Forcing the reaction with high temperatures or very strong Lewis acids can lead to decomposition or non-selective substitution. The strong meta-directing influence of the sulfonamide group will primarily favor substitution at the C5 position (meta to both groups), while the weaker ortho, para-directing fluorine will favor C2, C4, and C6.
Suggested Solutions:
-
Accept the Inherent Regiochemistry: If the desired product is the 5-substituted isomer, you can attempt to drive the reaction using more forcing conditions. However, be prepared for low yields and purification challenges.
-
Change Your Strategy: For substitution at any other position (C2, C4, or C6), EAS is fundamentally the wrong approach. A more robust and highly regioselective strategy is Directed ortho-Metalation (DoM) , which is discussed in the next section.
Visualizing the Conflict in Electrophilic Aromatic Substitution
The diagram below illustrates the conflicting directing effects on the this compound ring. The powerful sulfonamide group strongly directs incoming electrophiles (E⁺) to the C5 position, while the fluorine atom weakly directs to the C2, C4, and C6 positions.
Caption: Conflicting EAS directing effects on this compound.
Troubleshooting Guide 2: Directed ortho-Metalation (DoM)
Question: My target molecule requires substitution at the C2 or C6 position, ortho to the sulfonamide. How can I achieve this selectively?
Answer: This is the ideal scenario for employing Directed ortho-Metalation (DoM). This powerful technique uses a functional group on the ring—the Directed Metalation Group (DMG)—to coordinate with an organolithium base and direct deprotonation specifically to the adjacent ortho position.[6][7] This process generates a stabilized aryllithium intermediate that can then be trapped with a wide variety of electrophiles, providing excellent regiocontrol.
Critical Issue: The Acidic N-H Protons
A primary sulfonamide (-SO₂NH₂) cannot be used directly in a DoM protocol. The N-H protons are far more acidic than the aromatic C-H protons and will be deprotonated first by the organolithium base, quenching the reaction.
Solution: The sulfonamide nitrogen must be protected before metalation. Converting it to a tertiary sulfonamide, such as an N,N-diethylsulfonamide, is a common and effective strategy. This protected group is an excellent DMG.[8][9]
Experimental Protocol: DoM for C2-Substitution
The workflow below outlines the key steps for achieving selective C2-functionalization.
Caption: General workflow for C2-functionalization via Directed ortho-Metalation.
Step-by-Step Methodology:
-
Protection: React this compound with a suitable alkylating agent (e.g., ethyl bromide) in the presence of a base (e.g., potassium carbonate) to form the N,N-diethyl-3-fluorobenzenesulfonamide.
-
Metalation: Dissolve the protected sulfonamide in dry THF, cool to -78 °C under an inert atmosphere (Argon or Nitrogen). Add TMEDA (tetramethylethylenediamine) followed by the dropwise addition of sec-butyllithium (s-BuLi). Stir for 1-2 hours at -78 °C. The solution will typically change color upon formation of the aryllithium.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., iodine for iodination, DMF for formylation) at -78 °C and allow the reaction to slowly warm to room temperature.
-
Workup & Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Proceed with a standard aqueous/organic extraction and purify the product by column chromatography or recrystallization.
| Problem | Probable Cause | Suggested Solution |
| No lithiation occurs. | Insufficiently strong base or temperature is too high. | Use s-BuLi instead of n-BuLi for more difficult deprotonations. Ensure the temperature is maintained at -78 °C. |
| A mixture of isomers is formed. | The aryllithium intermediate is unstable and isomerizing. | Keep the reaction temperature strictly at -78 °C until the electrophilic quench. |
| Low yield after electrophilic quench. | The electrophile is not reactive enough or is sterically hindered. | Use more reactive electrophiles. For sterically demanding cases, transmetalation from lithium to a different metal (e.g., with ZnCl₂ or CuCN) may be necessary. |
Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNA_r_)
Question: Can I displace the fluorine atom with a nucleophile?
Answer: This is highly unlikely under standard SNAr conditions. For an SNAr reaction to be efficient, it requires:
-
A good leaving group (fluorine is excellent for SNAr).[10]
-
Strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[11]
In this compound, the powerful electron-withdrawing sulfonamide group is meta to the fluorine atom. Therefore, it does not provide the necessary electronic stabilization for a nucleophile to attack the carbon bearing the fluorine. This reaction pathway is electronically disfavored.
References
-
Chemistry Steps. Ortho, Para, Meta - Chemistry Steps. Available at: [Link]
-
Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. Available at: [Link]
-
PubMed. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Available at: [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
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Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]
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RSC Publishing. Ligand-free copper-catalyzed C(sp3)–H imidation of aromatic and aliphatic methyl sulfides with N-fluorobenzenesulfonimide. Available at: [Link]
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University of St. Thomas. Electrophilic Aromatic Substitution AR5. Directing Effects. Available at: [Link]
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The Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]
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ResearchGate. N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent | Request PDF. Available at: [Link]
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YouTube. Determining Directing Effects in Electrophilic Aromatic Substitutions. Available at: [Link]
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MIT Technology Licensing Office. Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
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PubMed Central. Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides. Available at: [Link]
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Wikipedia. Directed ortho metalation. Available at: [Link]
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ResearchGate. Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. Available at: [Link]
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YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Available at: [Link]
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PubMed Central. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Available at: [Link]
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RSC Publishing. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Available at: [Link]
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University of Wisconsin. Directed (ortho) Metallation. Available at: [Link]
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Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available at: [Link]
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PubMed. Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents. Available at: [Link]
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ACS Publications. Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). Available at: [Link]
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Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
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Myers Research Group, Harvard University. Directed Ortho Metalation. Available at: [Link]
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YouTube. Nucleophilic Aromatic Substitution. Available at: [Link]
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ResearchGate. Direct and Regioselective Monofluorination of N -Protected Pyridone Derivatives using N -Fluorobenzenesulfonimide (NFSI) | Request PDF. Available at: [Link]
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RSC Publishing. Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. Available at: [Link]
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ResearchGate. (PDF) Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 3-Fluorobenzenesulfonamide: The Definitive Role of ¹⁹F NMR Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 3-Fluorobenzenesulfonamide, with a primary focus on the utility of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Unparalleled Advantage of ¹⁹F NMR in Fluorinated Compound Analysis
Fluorine-19 NMR spectroscopy stands out as a premier analytical technique for the identification and characterization of organofluorine compounds.[1][2] The ¹⁹F nucleus possesses a nuclear spin of 1/2, boasts 100% natural abundance, and has a high gyromagnetic ratio, rendering it highly sensitive to NMR detection.[1] This intrinsic sensitivity, coupled with a wide chemical shift range of approximately 400 ppm, provides exceptional signal dispersion and resolution, minimizing the likelihood of peak overlap that can complicate ¹H NMR spectra.
For this compound, the fluorine atom serves as a highly sensitive probe, providing a distinct and easily interpretable signal. The chemical shift of this fluorine is exquisitely sensitive to its electronic environment on the aromatic ring, making ¹⁹F NMR a powerful tool for confirming its specific substitution pattern.
Experimental Protocol: ¹⁹F NMR Analysis of this compound
A robust experimental protocol is crucial for obtaining high-quality, reproducible data. The following steps outline a self-validating system for the ¹⁹F NMR analysis of this compound.
1. Sample Preparation:
-
Analyte: this compound (5-10 mg)
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.5-0.7 mL). The choice of solvent can influence the chemical shift; consistency is key for comparative studies.
-
Internal Standard: An internal standard is critical for accurate chemical shift referencing. For ¹⁹F NMR, trifluorotoluene (α,α,α-trifluorotoluene) is a common choice, with a known chemical shift of approximately -63.72 ppm relative to CFCl₃.[3]
-
Procedure: Accurately weigh the this compound and dissolve it in the deuterated solvent in a clean, dry NMR tube. Add a small, known amount of the internal standard.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal signal-to-noise.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of at least 200 ppm is recommended to ensure all signals are captured.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Chemical Shift Referencing: Reference the spectrum by setting the chemical shift of the internal standard to its known value.
-
Peak Picking and Integration: Identify and integrate the signal corresponding to the fluorine atom in this compound.
Expected ¹⁹F NMR Data for this compound
While a specific experimental spectrum for this compound was not found in the immediate literature, we can predict the expected chemical shift based on typical ranges for fluoroaromatic compounds. For a fluorine atom attached to a benzene ring, the chemical shift is generally observed between -100 and -140 ppm.[4] The presence of the electron-withdrawing sulfonamide group is expected to shift the fluorine signal downfield (less negative). Therefore, a chemical shift in the range of -110 to -120 ppm is a reasonable prediction for this compound. The signal should appear as a complex multiplet due to coupling with the aromatic protons.
A Comparative Analysis of Analytical Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods. The following sections compare ¹⁹F NMR with other common techniques for the analysis of this compound.
¹H and ¹³C NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR provide complementary information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons. The protons ortho, meta, and para to the fluorine and sulfonamide groups will exhibit different chemical shifts and coupling patterns, allowing for the confirmation of the 1,3-substitution pattern. The sulfonamide protons (-SO₂NH₂) will typically appear as a broad singlet.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the six aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the C-F bond.
Workflow for Comprehensive NMR Analysis
Caption: Workflow for comprehensive NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (175.18 g/mol ).
-
Fragmentation Pattern: A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of SO₂ (64 Da).[5] Other fragments corresponding to the fluorophenyl cation would also be expected.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for:
-
N-H stretch: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine in the sulfonamide group.
-
S=O stretch: Strong absorption bands around 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹ for the asymmetric and symmetric stretching of the S=O bonds.
-
C-F stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ indicating the presence of the C-F bond.
-
Aromatic C-H and C=C stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Data Summary and Comparison
| Analytical Technique | Information Provided | Key Data for this compound | Advantages | Limitations |
| ¹⁹F NMR | Direct detection of fluorine, sensitive to electronic environment. | Predicted chemical shift of -110 to -120 ppm. | High sensitivity, wide chemical shift range, unambiguous signal. | Requires a fluorinated compound. |
| ¹H NMR | Proton environment and connectivity. | Aromatic proton signals confirming 1,3-substitution, broad NH₂ signal. | Ubiquitous, provides detailed structural information. | Can have signal overlap in complex molecules. |
| ¹³C NMR | Carbon skeleton and C-F coupling. | Six aromatic carbon signals, one with a large ¹JCF coupling constant. | Provides carbon framework information. | Lower sensitivity than ¹H NMR. |
| Mass Spectrometry | Molecular weight and fragmentation. | Molecular ion at m/z 175, loss of SO₂ (m/z 111). | High sensitivity, provides molecular formula. | Isomers can have identical mass spectra. |
| Infrared Spectroscopy | Presence of functional groups. | Characteristic N-H, S=O, and C-F stretching bands. | Fast, provides a "fingerprint" of functional groups. | Does not provide detailed connectivity information. |
Logical Relationship of Analytical Techniques
Caption: Logical flow for structural elucidation.
Conclusion: The Central Role of ¹⁹F NMR
While a multi-technique approach is indispensable for the comprehensive structural elucidation of this compound, ¹⁹F NMR spectroscopy plays a uniquely powerful and central role. Its ability to directly and sensitively probe the fluorine atom provides an unambiguous confirmation of its presence and electronic environment, which is often the most critical piece of information for fluorinated pharmaceuticals and agrochemicals. When combined with the complementary data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can achieve a high level of confidence in the identity and purity of their synthesized compounds. This guide underscores the importance of selecting the appropriate analytical tools and designing robust, self-validating experimental protocols to ensure the integrity of scientific research and drug development.
References
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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University of Wisconsin-Madison, Chemistry Department. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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- Beilstein Journals. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluoro- and hydroamination, and C–H amidation. Beilstein Journal of Organic Chemistry, 18, 223–233.
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Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]
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Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 3-Fluorobenzenesulfonamide Derivatives
For: Researchers, scientists, and drug development professionals
In the landscape of modern drug discovery, the synthesis of novel molecular entities is the foundational step. Among these, 3-fluorobenzenesulfonamide derivatives represent a critical class of compounds, frequently investigated for their diverse pharmacological activities. The introduction of the fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in medicinal chemistry.[1][2] However, the successful synthesis of these derivatives is only half the battle; rigorous and unambiguous structural confirmation is paramount to ensure the integrity of downstream biological and pharmacological studies.
This guide provides an in-depth comparison of the primary spectroscopic methods employed to confirm the successful synthesis and elucidate the structure of this compound derivatives. We will delve into the causality behind experimental choices, provide field-proven insights, and present self-validating protocols to ensure scientific rigor.
The Spectroscopic Toolkit: A Comparative Overview
The confirmation of a synthesized this compound derivative relies on a suite of complementary spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide a comprehensive and definitive characterization. The primary tools in our arsenal are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical environment of individual atoms and their connectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural elucidation.
-
X-ray Crystallography: Offers the definitive, three-dimensional atomic arrangement of the molecule in its crystalline state.
The choice and application of these techniques are not arbitrary. For instance, while X-ray crystallography provides the "gold standard" for structural determination, it is contingent on the ability to grow a suitable single crystal, which is not always feasible.[3][4] NMR, on the other hand, provides a wealth of structural information on the molecule in solution, which is often more biologically relevant.
A Representative Compound: N-(4-methoxyphenyl)-3-fluorobenzenesulfonamide
To illustrate the application and comparison of these techniques, we will use a representative example: N-(4-methoxyphenyl)-3-fluorobenzenesulfonamide . The successful synthesis of this compound from 3-fluorobenzenesulfonyl chloride and p-anisidine requires confirmation that the desired S-N bond has formed and that the starting materials are consumed.
| Spectroscopic Method | Information Gained | Key Advantages | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity through spin-spin coupling. | High resolution, quantitative, provides detailed structural information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment. | Wide chemical shift range, good for identifying skeletal structure. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| ¹⁹F NMR | Direct observation of the fluorine atom, sensitive to its chemical environment. | High sensitivity, large chemical shift dispersion, no background signals in biological systems.[5][6] | Requires a fluorine-containing molecule. |
| FTIR | Presence of characteristic functional groups (e.g., -SO₂NH-, C-F, aromatic C-H). | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation. | Can be destructive, fragmentation can be complex to interpret. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement, bond lengths, and bond angles. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain.[3][4] |
In-Depth Analysis of Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular structure.
Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, and spin-spin coupling between neighboring protons provides information about connectivity.
Expected Spectral Features for N-(4-methoxyphenyl)-3-fluorobenzenesulfonamide:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment Rationale |
| Aromatic (3-fluorophenyl) | 7.0 - 7.8 | m | Protons on the fluorinated ring will be deshielded and show complex splitting due to coupling with each other and the fluorine atom. | |
| Aromatic (4-methoxyphenyl) | 6.8 - 7.2 | d, d | ~8-9 Hz | The two sets of equivalent protons on the p-substituted ring will appear as doublets. |
| -NH- | 9.0 - 10.0 | s (broad) | The sulfonamide proton is acidic and often appears as a broad singlet. Its chemical shift can be concentration and solvent dependent. | |
| -OCH₃ | ~3.8 | s | The methoxy protons are equivalent and will appear as a sharp singlet. |
Experimental Protocol: ¹H NMR
Caption: Workflow for acquiring a ¹H NMR spectrum.
Principle: ¹³C NMR spectroscopy detects the carbon-13 isotope. Although less sensitive than ¹H NMR due to the low natural abundance of ¹³C, it provides valuable information about the number and types of carbon atoms in a molecule.
Expected Spectral Features for N-(4-methoxyphenyl)-3-fluorobenzenesulfonamide:
| Carbons | Expected Chemical Shift (ppm) | Assignment Rationale |
| C-F (3-fluorophenyl) | 160 - 165 (d, ¹JCF ≈ 250 Hz) | The carbon directly attached to fluorine will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant. |
| Aromatic (3-fluorophenyl) | 110 - 145 | The other aromatic carbons of the fluorinated ring will show smaller C-F couplings. |
| Aromatic (4-methoxyphenyl) | 115 - 160 | The chemical shifts will be influenced by the methoxy and sulfonamide substituents. |
| -OCH₃ | 55 - 60 | The methoxy carbon is typically found in this region. |
Experimental Protocol: ¹³C NMR
The protocol is similar to ¹H NMR, but requires a longer acquisition time due to the lower sensitivity of the ¹³C nucleus. A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
Principle: ¹⁹F NMR is a highly sensitive technique that directly observes the fluorine-19 nucleus, which has 100% natural abundance and a high gyromagnetic ratio.[5] The chemical shift of fluorine is very sensitive to its electronic environment, making it an excellent probe for structural confirmation.[1]
Expected Spectral Features for N-(4-methoxyphenyl)-3-fluorobenzenesulfonamide:
| Fluorine | Expected Chemical Shift (ppm, relative to CFCl₃) | Multiplicity | Coupling Constants (J) in Hz | Assignment Rationale |
| Ar-F | -110 to -115 | t or ddd | ³JHF ≈ 5-8 Hz, ⁴JHF ≈ 2-4 Hz | The fluorine signal will be split by the neighboring ortho and meta protons. |
Experimental Protocol: ¹⁹F NMR
The protocol is analogous to ¹H NMR. No special deuterated solvents are required if the sample is sufficiently concentrated. A common external reference is CFCl₃ or a secondary standard like trifluoroacetic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present.
Expected Vibrational Frequencies for N-(4-methoxyphenyl)-3-fluorobenzenesulfonamide:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (sulfonamide) | 3200 - 3300 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Asymmetric SO₂ stretch | 1320 - 1350 | Strong |
| Symmetric SO₂ stretch | 1150 - 1170 | Strong |
| C-F stretch | 1100 - 1250 | Strong |
| C-N stretch | 1200 - 1350 | Medium |
| S-N stretch | 900 - 950 | Medium |
Experimental Protocol: FTIR (KBr Pellet)
Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural confirmation, it is used to determine the molecular weight of the compound and to analyze its fragmentation pattern upon ionization. Electrospray ionization (ESI) is a soft ionization technique well-suited for sulfonamides.[5][6]
Expected Mass Spectrum for N-(4-methoxyphenyl)-3-fluorobenzenesulfonamide:
-
Molecular Ion Peak ([M+H]⁺): The most important peak, confirming the molecular weight of the compound. For C₁₃H₁₂FNO₃S, the expected m/z would be approximately 282.05.
-
Key Fragmentation Pathways:
Experimental Protocol: ESI-MS
Caption: Workflow for acquiring an ESI-MS spectrum.
X-ray Crystallography
Principle: X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal.[2] When a single crystal is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a specific pattern, which can be used to reconstruct the electron density map and, consequently, the molecular structure.
Structural Insights for a this compound Derivative:
-
Unambiguous Confirmation of Connectivity: Provides definitive proof of the S-N bond formation.
-
Bond Lengths and Angles: Allows for detailed analysis of the molecular geometry. For example, the C-F and S-O bond lengths can be precisely measured.
-
Conformation and Intermolecular Interactions: Reveals the preferred conformation of the molecule in the solid state and how the molecules pack together through interactions like hydrogen bonding.
Experimental Protocol: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The definitive confirmation of the synthesis of this compound derivatives necessitates a multi-pronged analytical approach. While each spectroscopic technique provides valuable pieces of the structural puzzle, it is their synergistic application that leads to an unambiguous and comprehensive characterization.
-
NMR (¹H, ¹³C, and ¹⁹F) serves as the workhorse for initial structural elucidation in solution, confirming the covalent framework and providing insights into the electronic environment of the nuclei.
-
FTIR offers a rapid and straightforward method to verify the presence of key functional groups, acting as a quick quality control check.
-
Mass Spectrometry provides the crucial confirmation of the molecular weight and offers corroborating structural information through fragmentation analysis.
-
X-ray Crystallography , when applicable, delivers the ultimate proof of structure with atomic-level precision.
By judiciously applying these methods and understanding their respective strengths and limitations, researchers can confidently validate their synthetic products, ensuring the reliability and reproducibility of their scientific endeavors in the quest for new and effective therapeutics.
References
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- Ishihama, Y., et al. (2000). Surfactants usable for electrospray ionization mass spectrometry. Analytical Biochemistry, 286(1), 110-116.
- Uekusa, H. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 49(5), 323-328.
- Surfactants Usable for Electrospray Ionization Mass Spectrometry. (2000).
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
- General Aspects of Organofluorine Compounds. (n.d.).
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- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).
- A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. (2019). The Journal of Organic Chemistry, 84(15), 9489-9496.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2018). Methods in Molecular Biology, 1820, 239-253.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry.
- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(5), 661-667.
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A Comparative Guide to Purity Analysis of 3-Fluorobenzenesulfonamide: The Ascendancy of Quantitative NMR (qNMR)
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Fluorobenzenesulfonamide (C₆H₆FNO₂S) is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapies.[1][2] Its sulfonamide moiety is a well-established pharmacophore, and the fluorine substitution can enhance metabolic stability and binding affinity. Given its role as a critical intermediate or API, rigorous and accurate determination of its purity is paramount. Impurities, which can arise from the manufacturing process, degradation, or storage, must be identified and quantified to meet stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[3][4]
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on the robust and increasingly adopted technique of quantitative Nuclear Magnetic Resonance (qNMR). We will explore the theoretical underpinnings of qNMR as a primary analytical method, provide a detailed experimental protocol, and objectively compare its performance against traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
The Principle of Quantitative NMR: A Primary Ratio Method
Unlike chromatographic methods that rely on comparing a sample's response to that of a reference standard of the same compound, qNMR is a primary ratio method of measurement.[5] This distinction is fundamental. The intensity of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[6] This means that for any given ¹H NMR experiment conducted under proper quantitative conditions, every proton in the sample produces a signal of the same intrinsic intensity.
This principle allows for the direct comparison of the integrated signal area of the analyte (this compound) to that of a co-dissolved internal standard (IS) of known, high purity.[7] By knowing the precise masses of the analyte and the IS, their molecular weights, and the number of protons contributing to their respective integrated signals, one can calculate the absolute purity of the analyte without needing a pre-existing, certified standard of this compound itself.[5] This capability is a significant advantage, particularly in early-stage drug development where a highly purified reference material of the new chemical entity may not yet be available. The U.S. Pharmacopeia (USP) recognizes qNMR as a primary analytical method for this reason.[6]
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This protocol is designed to be a self-validating system, where careful execution of each step ensures the integrity of the final purity value.
Causality Behind Experimental Choices
-
Internal Standard (IS) Selection: The choice of IS is critical. We select Maleic Acid for this application.
-
Rationale: Maleic acid is a crystalline, non-hygroscopic solid of high purity, ensuring accurate weighing.[8] Its ¹H NMR spectrum in DMSO-d₆ shows a sharp singlet for the two olefinic protons at ~6.3 ppm and a broad singlet for the carboxylic acid protons. The olefinic singlet is located in a region of the spectrum where this compound does not have signals, preventing overlap and ensuring accurate integration.
-
-
Solvent Selection: Dimethyl Sulfoxide-d₆ (DMSO-d₆) is chosen as the solvent.
-
Rationale: this compound and maleic acid are both readily soluble in DMSO-d₆, ensuring a homogeneous solution for analysis. The residual proton signal of DMSO-d₅ at ~2.5 ppm does not interfere with the signals of interest.
-
-
Relaxation Delay (D1): A long relaxation delay (D1) of 30 seconds is employed.
-
Rationale: For accurate quantification, all protons in both the analyte and the IS must fully relax back to their equilibrium state between successive NMR pulses. The D1 delay must be at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified.[8] A conservative delay of 30 seconds ensures this condition is met, preventing signal saturation and ensuring the integrated areas are truly proportional to the number of protons.
-
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial using an analytical balance with 0.01 mg accuracy. Record the exact mass (m_analyte).
-
Accurately weigh approximately 10 mg of a certified Maleic Acid internal standard (purity ≥ 99.5%) into the same vial. Record the exact mass (m_IS) and its certified purity (P_IS).
-
Add a precise volume of DMSO-d₆ (e.g., 0.7 mL) to the vial.
-
Ensure complete dissolution by vortexing for 1-2 minutes. Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of ≥400 MHz.
-
Key acquisition parameters:
-
Pulse Angle: 30-45° (A smaller flip angle reduces the necessary relaxation delay, but 30s is still recommended for maximum accuracy).[6]
-
Spectral Width: ~16 ppm (to cover all relevant signals).
-
Acquisition Time: ≥ 3 seconds (to ensure high digital resolution).[6]
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: ≥ 16 (to achieve a signal-to-noise ratio >250:1 for accurate integration).[9]
-
Temperature: Regulated at 25 °C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to achieve a pure absorption signal for all peaks.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.
-
Integrate the selected signals. For this compound, a well-resolved aromatic proton signal that is free from any impurity signals should be chosen. For Maleic Acid, integrate the sharp singlet corresponding to the two olefinic protons.
-
qNMR Workflow Diagram
Caption: Workflow for purity analysis of this compound via qNMR.
Purity Calculation
The purity of this compound (P_analyte) as a weight/weight percentage (% w/w) is calculated using the following equation:[5]
P_analyte (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the selected signal for this compound.
-
I_IS: Integral of the signal for the Internal Standard (Maleic Acid).
-
N_analyte: Number of protons contributing to the selected analyte signal.
-
N_IS: Number of protons contributing to the IS signal (2 for the olefinic protons of Maleic Acid).
-
MW_analyte: Molecular weight of this compound (175.18 g/mol ).[10][11]
-
MW_IS: Molecular weight of the Internal Standard (Maleic Acid, 116.07 g/mol ).
-
m_analyte: Mass of this compound.
-
m_IS: Mass of the Internal Standard.
-
P_IS: Certified purity of the Internal Standard (% w/w).
Comparative Analysis: qNMR vs. HPLC
While qNMR offers a powerful primary method for purity assignment, HPLC with UV detection remains the workhorse of the pharmaceutical industry for purity and impurity profiling.[12] An objective comparison reveals that these techniques are often complementary, each with distinct advantages.
Decision Framework for Method Selection
The choice between qNMR and HPLC is often dictated by the specific analytical goal. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting between qNMR and HPLC for purity analysis.
Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of qNMR and HPLC for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Causality & Expert Insight |
| Principle | Primary Ratio Method (inherently quantitative).[5] | Comparative Method (requires a reference standard).[12] | qNMR's quantitation is based on the universal physical property of nuclear spin, making it independent of the analyte's chemical structure. HPLC relies on the analyte's chromophore, which varies for different compounds, necessitating response factor calculations for true purity.[12] |
| Reference Standard | Requires a certified internal standard of a different, structurally simple compound (e.g., Maleic Acid).[7] | Requires a highly purified and characterized reference standard of the analyte itself (this compound). | This is a major advantage for qNMR in R&D, where analyte-specific standards may be scarce. It allows for accurate purity determination much earlier in the development lifecycle. |
| Method Development | Rapid. A generic set of parameters can be applied to a wide range of analytes.[13] | Often time-consuming. Requires optimization of column, mobile phase, gradient, and detection wavelength.[14] | The universal response of the ¹H nucleus in qNMR eliminates the need for compound-specific optimization, drastically reducing method development time.[13] |
| Accuracy & Precision | High accuracy. Precision (RSD) is typically < 1.0%.[9] | High accuracy and precision when a certified reference standard is used. | Both techniques can provide excellent accuracy. However, qNMR's accuracy is directly traceable to the SI unit of mass via the weighing process, reinforcing its status as a primary method.[15] |
| Sensitivity (LOQ) | Typically ~0.1% for impurity quantification.[6] | Excellent sensitivity, often capable of detecting impurities well below 0.05%.[16] | HPLC is the superior technique for detecting and quantifying trace-level impurities, which is a critical requirement for regulatory submissions under ICH Q3A/Q3B guidelines.[3] |
| Sample Analysis | Non-destructive. The sample can be recovered after analysis. | Destructive. The sample is consumed during the analysis. | The non-destructive nature of qNMR is advantageous when dealing with small quantities of valuable material. |
| Universality | Universal detector for all proton-containing soluble molecules. | Limited to compounds with a UV chromophore (for UV detection). | qNMR can quantify compounds that lack a chromophore, such as certain excipients or process intermediates, which would be invisible to a UV detector. |
| Cost per Sample | Higher initial instrument cost, but lower cost per sample due to reduced solvent and consumable usage.[17] | Lower initial instrument cost, but potentially higher long-term costs from solvents, columns, and reference standards. | For routine, high-throughput analysis, the economic advantages of qNMR can become significant over time.[17] |
Conclusion: A Synergistic Approach to Purity Assurance
For the purity analysis of this compound, quantitative NMR is not merely an alternative to HPLC but a powerful, primary method that offers distinct advantages in accuracy, speed of method development, and independence from analyte-specific reference standards. Its ability to provide a direct, SI-traceable purity value makes it an invaluable tool for characterizing reference materials and for providing high-confidence data during drug development.
While HPLC remains the gold standard for trace impurity detection and routine quality control, a synergistic approach is often the most robust strategy. qNMR can be used to definitively assign the purity of a primary reference standard of this compound. This well-characterized standard can then be used to validate and support the daily quality control operations performed by HPLC, ensuring a comprehensive and trustworthy assessment of product quality that stands up to the highest levels of scientific and regulatory scrutiny.
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A Comparative Guide to the Biological Activity Assays of Novel 3-Fluorobenzenesulfonamide Derivatives
Introduction: The Versatile Scaffold of 3-Fluorobenzenesulfonamide in Drug Discovery
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its ability to serve as a versatile scaffold in the design of a multitude of therapeutic agents.[1] The introduction of a fluorine atom at the 3-position of the benzene ring can significantly modulate the physicochemical properties of the molecule, including its acidity, lipophilicity, and metabolic stability, thereby influencing its biological activity. This guide provides a comprehensive overview and comparison of key biological activity assays essential for the preclinical evaluation of novel this compound derivatives. We will delve into the practical methodologies for assessing their potential as antimicrobial, anticancer, and enzyme-inhibitory agents, offering insights honed from years of field experience to ensure robust and reproducible data.
The rationale for focusing on these specific assays stems from the well-documented therapeutic applications of sulfonamide-containing drugs.[2] Their mechanisms of action often involve the inhibition of crucial enzymes, such as dihydropteroate synthetase in bacteria, carbonic anhydrases in various tissues, and cyclooxygenases involved in inflammation.[1][3][4] By systematically evaluating novel this compound derivatives across these key biological targets, researchers can efficiently identify promising lead compounds for further development.
This guide is structured to provide not just protocols, but a deeper understanding of the "why" behind the "how." Each section will detail the experimental workflow, explain the underlying principles, and present comparative data to contextualize the performance of hypothetical novel derivatives against established standards.
I. Antimicrobial Activity Assays: Combating Bacterial Resistance
A primary and historically significant application of sulfonamides is in antibacterial therapy.[4] The core principle of their action lies in the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5] The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows them to block this vital metabolic pathway.
A. Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental metric of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[6]
Caption: Workflow for MIC determination using broth microdilution.
B. Detailed Protocol: Broth Microdilution Assay
-
Preparation of Reagents:
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.[3]
-
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with MHB to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the drug dilutions.
-
Include a positive control (bacteria in MHB without any drug) and a negative control (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.[6]
-
-
MIC Determination:
-
After incubation, the MIC is determined as the lowest concentration of the derivative at which no visible growth (turbidity) is observed.
-
C. Comparative Data: Hypothetical MIC Values (µg/mL)
| Derivative | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) | Ciprofloxacin (Control) |
| 3-FBS-D1 | 16 | 8 | 0.015 |
| 3-FBS-D2 | 8 | 4 | 0.5 |
| 3-FBS-D3 | 32 | 16 | - |
| Sulfamethoxazole | 64 | 32 | - |
This table illustrates how novel this compound derivatives (3-FBS-D1, D2, D3) could be compared against a standard antibiotic like Ciprofloxacin and a traditional sulfonamide, Sulfamethoxazole. Lower MIC values indicate higher potency.[3]
II. Anticancer Activity Assays: Targeting Malignant Cells
The benzenesulfonamide scaffold is a privileged structure in anticancer drug design, often targeting enzymes like carbonic anhydrases that are overexpressed in tumors.[1] A fundamental initial step in assessing anticancer potential is to evaluate the cytotoxicity of the novel compounds against various cancer cell lines.
A. Experimental Workflow: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.
-
Enzyme and Substrate Preparation:
-
Purify or obtain commercially available human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Prepare a CO2-saturated solution.
-
-
Inhibition Assay:
-
The assay is performed using a stopped-flow instrument to measure the enzyme-catalyzed CO2 hydration. [7] * The reaction is initiated by mixing the enzyme solution (pre-incubated with various concentrations of the this compound derivative) with the CO2 solution.
-
The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator.
-
-
Data Analysis:
-
The initial rates of the reaction are determined.
-
The inhibition constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.
-
| Derivative | hCA I (off-target) | hCA II (off-target) | hCA IX (target) | hCA XII (target) | Acetazolamide (Control) |
| 3-FBS-D1 | 520 | 150 | 25 | 45 | 12 |
| 3-FBS-D2 | 890 | 280 | 8 | 15 | 250 |
| 3-FBS-D3 | 1500 | 650 | 120 | 250 | - |
This table demonstrates the inhibitory potency and selectivity of hypothetical derivatives against different carbonic anhydrase isoforms. A lower Ki value indicates stronger inhibition. High selectivity for tumor-associated isoforms (CA IX and XII) over ubiquitous isoforms (CA I and II) is a desirable characteristic for anticancer agents. [8][9]
B. Cyclooxygenase (COX) Inhibition Assay
Cyclooxygenases (COX-1 and COX-2) are key enzymes in the prostaglandin synthesis pathway, which plays a crucial role in inflammation. [10]Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. [11]
Caption: Inhibition of cyclooxygenase in the prostaglandin synthesis pathway.
-
Enzyme and Substrate:
-
Use purified human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid is used as the substrate.
-
-
Inhibition Assay:
-
A common method is a colorimetric or fluorometric assay that measures the peroxidase activity of COX. [11] * The enzymes are pre-incubated with various concentrations of the this compound derivatives.
-
The reaction is initiated by adding arachidonic acid.
-
The production of prostaglandin G2 is coupled to the oxidation of a chromogenic or fluorogenic substrate, and the change in absorbance or fluorescence is measured over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to a vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The selectivity index (COX-1 IC50 / COX-2 IC50) is calculated to assess the preference for COX-2 inhibition. [11]
-
| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Celecoxib (Control) |
| 3-FBS-D1 | 25 | 0.5 | 50 | 15 |
| 3-FBS-D2 | 10 | 0.08 | 125 | 0.04 |
| 3-FBS-D3 | 50 | 5 | 10 | - |
A higher selectivity index indicates greater selectivity for COX-2, which is a desirable trait for anti-inflammatory drug candidates. [11]
IV. Conclusion: A Roadmap for Advancing this compound Derivatives
This guide has outlined a strategic and experimentally robust approach to evaluating the biological activities of novel this compound derivatives. By employing a systematic battery of assays targeting antimicrobial, anticancer, and specific enzyme inhibitory activities, researchers can efficiently profile and prioritize lead compounds. The provided protocols and comparative data frameworks serve as a practical roadmap for generating high-quality, reproducible data essential for advancing these promising molecules through the drug discovery pipeline. The inherent versatility of the this compound scaffold, coupled with rigorous biological evaluation, holds significant promise for the development of next-generation therapeutics.
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Abdel-Ghani, T. M., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 31923–31941. Available from: [Link]
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Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7076. Available from: [Link]
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Bua, S., et al. (2018). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1014–1021. Available from: [Link]
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Rovira, C., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 443–449. Available from: [Link]
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El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(47), 29429–29446. Available from: [Link]
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Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 19. Available from: [Link]
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De Luca, L., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172102. Available from: [Link]
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Laube, M., et al. (2019). Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. Molecules, 24(20), 3807. Available from: [Link]
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Kumar, P., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Pharmaceuticals, 16(7), 939. Available from: [Link]
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Sharma, A., et al. (2017). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. Journal of Medicinal Chemistry, 60(8), 3312–3326. Available from: [Link]
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Kalgutkar, A. S., et al. (2012). Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold. Journal of Medicinal Chemistry, 55(4), 1837–1847. Available from: [Link]
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Laube, M., et al. (2019). Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. Molecules, 24(20), 3807. Available from: [Link]
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El-Sayed, M. A. A., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112061. Available from: [Link]
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Tukul, F. A., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31693–31705. Available from: [Link]
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de Oliveira, C. B., et al. (2016). Identification of antimicrobial activity among new sulfonamide metal complexes for combating rapidly growing mycobacteria. Biometals, 29(5), 925–933. Available from: [Link]
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Gao, W., et al. (2024). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Chinese Chemical Letters, 35(1), 108429. Available from: [Link]
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A Comparative Guide to the Reactivity of 3-Fluorobenzenesulfonamide and its Non-Fluorinated Analogs
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced effects of substituting a single atom can be the difference between a lead compound and a clinical candidate. The strategic introduction of fluorine into a molecular scaffold is a cornerstone of modern drug design, prized for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth comparison of the chemical reactivity of 3-Fluorobenzenesulfonamide against its parent compound, benzenesulfonamide, offering both mechanistic explanations and actionable experimental insights.
The Electronic Tug-of-War: Understanding Substituent Effects
The reactivity of an aromatic ring is dictated by the electronic properties of its substituents. In our two compounds of interest, we must consider the influence of both the sulfonamide group and, critically, the fluorine atom.
The Sulfonamide Group (-SO₂NH₂): The sulfonyl core is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur. This group strongly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. Furthermore, the protons on the amide nitrogen are rendered acidic by the adjacent sulfonyl group, a key feature for its biological activity and chemical reactivity.[3]
The Fluorine Atom (-F): Fluorine presents a fascinating duality.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a potent electron-withdrawing effect through the sigma bond framework, deactivating the entire ring.[4][5]
-
Resonance Effect (+M): Conversely, fluorine's lone pairs can be donated into the aromatic π-system, a resonance-donating effect that enriches the ortho and para positions with electron density.[4][5]
For halogens, the strong inductive effect typically overrides the resonance effect, resulting in an overall deactivation of the ring compared to unsubstituted benzene. However, the resonance donation is still sufficient to direct the regioselectivity of certain reactions.[5] In this compound, these two deactivating groups work in concert, rendering the aromatic ring significantly electron-deficient.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on an electron-deficient ring is inherently challenging. The comparison between our two molecules highlights the potent effect of fluorine substitution.
-
Benzenesulfonamide: The sulfonamide group deactivates the ring and directs electrophiles to the C3 and C5 positions (meta). The reaction is sluggish compared to benzene but proceeds under forcing conditions.
-
This compound: The addition of a second, powerful EWG in the form of fluorine further deactivates the ring, making EAS significantly more difficult. The reaction rate is expected to be substantially lower than that for benzenesulfonamide. In terms of regioselectivity, the directing effects are additive: the sulfonamide group directs to C5 (meta), and the fluorine at C3 also directs an incoming electrophile to C5 (meta). This strong concordance suggests that if a reaction were to occur, it would be highly selective for the C5 position.
Caption: Workflow for Electrophilic Aromatic Substitution.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions offer a pathway to functionalize aromatic rings, but they require a specific arrangement of substituents: a good leaving group and at least one strong EWG positioned ortho or para to it.[6][7][8]
-
Benzenesulfonamide: Lacking a suitable leaving group on the ring, this molecule is inert to SNAr conditions.
-
This compound: This molecule possesses a fluorine atom, which, counterintuitively, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial attack by the nucleophile, a step that is accelerated by the intense inductive pull of the highly electronegative fluorine.[7] However, the activating sulfonamide group is meta to the fluorine. This positioning is electronically unfavorable for stabilizing the negatively charged intermediate (Meisenheimer complex), which is a critical requirement for the reaction to proceed efficiently.[7][8] Therefore, while SNAr is theoretically possible for this compound, it is expected to be very slow and require harsh conditions compared to its 2-fluoro or 4-fluoro isomers.
Caption: SNAr mechanism highlighting poor intermediate stabilization.
Acidity of the Sulfonamide N-H Protons
Perhaps the most significant and predictable difference in reactivity lies with the sulfonamide group itself. The acidity of the N-H protons is a direct consequence of the stability of the resulting conjugate base.
-
Benzenesulfonamide: The sulfonyl group strongly withdraws electron density, making the N-H protons acidic (pKa ≈ 10).[9] This allows for deprotonation with a suitable base.[3]
This difference in acidity has direct consequences for reactivity. The more acidic fluorinated analog will be deprotonated more readily and under milder basic conditions. The resulting N-anion of this compound is therefore more accessible for subsequent reactions, such as N-alkylation or N-arylation.
Experimental Protocols & Data
To quantify these differences, a series of straightforward experiments can be conducted. Below is a representative protocol for a competitive N-alkylation reaction, designed to empirically demonstrate the acidity difference.
Protocol: Competitive N-Alkylation
-
Preparation: In a 50 mL round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of both this compound and Benzenesulfonamide in 20 mL of a suitable aprotic solvent like DMF.
-
Deprotonation: Add a substoichiometric amount of a base (e.g., 0.8 equivalents of potassium carbonate, K₂CO₃). The choice of a limited amount of base is critical; it ensures that the two sulfonamides must compete for deprotonation. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add a substoichiometric amount of an electrophile (e.g., 0.75 equivalents of benzyl bromide).
-
Reaction: Stir the reaction at 50°C and monitor its progress by TLC or LC-MS, tracking the consumption of starting materials and the formation of the two N-benzylated products.
-
Analysis: After 4 hours (or upon completion), quench the reaction, perform a standard aqueous workup, and analyze the crude product ratio using ¹H NMR spectroscopy or HPLC.
Expected Outcome: Due to its lower pKa, this compound will be preferentially deprotonated by the limited base. Consequently, it will react more readily with the electrophile. The final product mixture is expected to show a significantly higher yield of N-benzyl-3-fluorobenzenesulfonamide compared to N-benzyl-benzenesulfonamide.
Comparative Data Summary
| Property | Benzenesulfonamide | This compound | Rationale |
| Molecular Weight | 157.19 g/mol [11] | 175.18 g/mol [12] | Addition of a fluorine atom. |
| Predicted pKa | ~10.1 | ~9.5 | Increased acidity due to the -I effect of fluorine stabilizing the conjugate base.[10] |
| EAS Reactivity | Slow (Deactivated) | Very Slow (Highly Deactivated) | Additive deactivating effects of -SO₂NH₂ and -F groups. |
| SNAr Reactivity | None | Possible, but slow | Presence of -F leaving group, but poor meta positioning of the activating -SO₂NH₂ group.[8] |
| N-Alkylation Rate | Moderate | Faster | Lower pKa leads to easier formation of the nucleophilic N-anion. |
Implications for Drug Development and Synthesis
The substitution of a single hydrogen with a fluorine atom at the meta position profoundly alters the chemical personality of benzenesulfonamide.
-
Tuning Acidity: The ability to lower the pKa of the sulfonamide group is a powerful tool. In medicinal chemistry, the ionization state of a drug at physiological pH (pKa) is critical for its solubility, cell membrane permeability, and interaction with its biological target. The meta-fluoro substituent provides a predictable way to fine-tune this property.
-
Metabolic Stability: The aromatic ring of this compound is more electron-deficient and thus more resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for aromatic compounds. This can lead to improved pharmacokinetic profiles.
-
Synthetic Strategy: Chemists must adapt their synthetic strategies. While electrophilic aromatic substitution becomes more challenging, the increased acidity of the N-H bond can be exploited for more efficient N-functionalization reactions under milder conditions. The potential for SNAr, though limited by the meta substitution pattern, opens up synthetic possibilities not available to the non-fluorinated analog.
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Safety Operating Guide
Proper Disposal of 3-Fluorobenzenesulfonamide: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Fluorobenzenesulfonamide, a compound frequently used in pharmaceutical and agrochemical research.[1] Adherence to these procedures is essential not only for regulatory compliance but also for the protection of all laboratory personnel and the surrounding environment.
Understanding the Hazards: Why Proper Disposal is Crucial
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[2][3][4][5] The primary disposal directive for this compound is to send it to an approved waste disposal plant.[2][3][6] Improper disposal, such as discarding it down the drain or in general waste, can lead to environmental contamination and pose a significant health risk.
Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is essential to understand the foundational principles of laboratory waste management. The hierarchy of waste management prioritizes pollution prevention and source reduction.[7] This includes ordering the smallest necessary quantities of chemicals, maintaining a current chemical inventory, and substituting with less hazardous materials whenever feasible.[8][9][10]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for safely handling and disposing of this compound waste from the point of generation to its final collection by a licensed disposal service.
Step 1: Immediate Waste Segregation at the Source
Proper segregation is the most critical step in laboratory waste management.[8] As a fluorinated organic compound, this compound waste must be classified as halogenated organic waste .[11]
-
Action: Immediately upon generation, place all waste containing this compound (including residues, contaminated labware, and personal protective equipment) into a designated, properly labeled waste container.
-
Rationale: Segregating halogenated organic waste from non-halogenated streams is crucial because they often require different disposal methods, such as high-temperature incineration, and mixing them can increase disposal costs and complicate the treatment process.[11][12] Never mix halogenated waste with acids, bases, or other reactive chemicals.[11]
Step 2: Use of Appropriate Waste Containers
The integrity of the waste containment is paramount to preventing leaks and spills.
-
Action: Collect this compound waste in a chemically compatible container, preferably made of plastic, with a tightly sealing screw cap.[9][13] The container must be in good condition, free from cracks or defects.
-
Rationale: Using compatible containers prevents chemical reactions between the waste and the container material, which could lead to degradation and leakage.[8] Tightly sealed containers are necessary to prevent the release of harmful vapors.[13]
Step 3: Accurate and Comprehensive Labeling
Proper labeling is a regulatory requirement and essential for the safety of everyone who may handle the waste.
-
Action: Label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[13] Do not use abbreviations or chemical formulas.[13] The label should also clearly indicate the hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
Rationale: Clear, accurate labeling ensures that the contents are easily identifiable, preventing accidental mixing with incompatible wastes and ensuring that it is handled with the appropriate precautions by laboratory staff and waste disposal personnel.
Step 4: Designated Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated area within the laboratory pending pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][10] This area should be at or near the point of generation and under the control of the laboratory personnel.[9] Use secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.[7][8]
-
Rationale: The SAA ensures that hazardous waste is kept in a controlled and safe location, away from general laboratory traffic and incompatible materials.[7] Federal regulations limit the amount of hazardous waste that can be accumulated in an SAA (typically up to 55 gallons).[7][9]
Step 5: Arranging for Professional Disposal
The final step is to ensure the waste is transported and disposed of by a licensed and approved hazardous waste management company.
-
Action: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9] Do not attempt to dispose of the chemical waste yourself.
-
Rationale: Licensed hazardous waste disposal companies have the expertise and permits to transport and dispose of chemical waste in accordance with all federal, state, and local regulations, typically through methods like incineration at a permitted facility.[11]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate personal protective equipment (gloves, safety goggles, lab coat), contain the spill with an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with the spilled chemical's name and "Spill Debris."
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[2]
Decision-Making Flowchart for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound
Summary of Key Disposal Information
| Aspect | Procedure | Rationale |
| Waste Classification | Halogenated Organic Waste | Requires specific disposal methods (e.g., incineration) and should not be mixed with other waste streams.[11][12] |
| Container Type | Chemically compatible, sealed container (plastic preferred) | Prevents leaks, spills, and vapor release.[9][13] |
| Labeling | "Hazardous Waste" + "this compound" | Ensures proper identification and handling.[13] |
| Storage | Designated Satellite Accumulation Area (SAA) with secondary containment | Safe, controlled storage pending disposal, in compliance with regulations.[7][9][10] |
| Final Disposal | Licensed hazardous waste disposal company | Ensures environmentally sound and legally compliant disposal.[2][3][6] |
By implementing these procedures, researchers and laboratory managers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions.
References
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 4, 2026, from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved January 4, 2026, from [Link]
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Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved January 4, 2026, from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 4, 2026, from [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved January 4, 2026, from [Link]
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Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved January 4, 2026, from [Link]
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Laboratory Waste Management Guidelines. (n.d.). University of North Carolina at Charlotte. Retrieved January 4, 2026, from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved January 4, 2026, from [Link]
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Safeguarding Your Research: A Practical Guide to Handling 3-Fluorobenzenesulfonamide
As a Senior Application Scientist, I understand that groundbreaking research in drug development and agrochemicals hinges on the safe and effective use of specialized chemical intermediates. 3-Fluorobenzenesulfonamide is one such vital compound, offering unique properties for synthesis.[1] However, its potential hazards demand a meticulous approach to handling. This guide provides essential, experience-driven safety and logistical information to ensure both the integrity of your work and the well-being of your team.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling, it is crucial to internalize the risks associated with this compound. This compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[2][3][4] It is also known to cause serious eye and skin irritation, and may lead to respiratory irritation.[2][3][4][5][6] The "Danger" signal word on its labeling underscores the need for stringent adherence to safety protocols.[2][3][4]
A thorough risk assessment should be conducted before any procedure involving this chemical. This involves not only understanding the inherent hazards of the substance but also evaluating the specific experimental context, such as the quantity being used, the duration of exposure, and the potential for aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (in a fume hood) | - Nitrile or neoprene gloves (double-gloving recommended)[7] - Polyethylene-coated polypropylene gown or equivalent[7] - Safety goggles and a full-face shield[7][8] - N95 or higher-rated respirator[8] | To prevent skin and eye contact with the solid powder and to avoid inhalation of airborne particles.[3][5][6] |
| Solution Preparation and Transfers | - Chemical-resistant gloves (e.g., nitrile)[9] - Chemical-resistant lab coat or gown[9] - Chemical splash goggles[10] | To protect against splashes and direct skin contact with the dissolved compound. |
| General Laboratory Use (low concentration solutions) | - Nitrile gloves - Standard lab coat - Safety glasses with side shields[9] | To provide a basic level of protection during routine handling of dilute solutions. |
| Spill Cleanup | - Chemical-resistant gloves (e.g., butyl rubber)[9] - Chemical-resistant coveralls or suit[9] - Chemical splash goggles and face shield[10] - Air-purifying respirator with appropriate cartridges[11] | To ensure maximum protection from high concentrations of the chemical during emergency response. |
Step-by-Step Handling Protocol: A Self-Validating System
This protocol is designed to minimize exposure and ensure a safe working environment.
Preparation:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble all Materials: Before introducing this compound, have all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers inside the fume hood.
-
Don Appropriate PPE: Refer to the PPE table above for the specific task.
Weighing and Handling:
-
Work Within a Fume Hood: All handling of solid this compound must be performed within a properly functioning chemical fume hood to mitigate inhalation risks.[5]
-
Avoid Dust Formation: Handle the compound gently to minimize the generation of dust.[5]
-
Use Designated Equipment: Utilize dedicated spatulas and weigh boats for this chemical to prevent cross-contamination.
-
Clean as You Go: Immediately clean any minor spills within the fume hood using appropriate methods (see Section 5).
Post-Handling:
-
Securely Seal Container: Tightly close the container of this compound and store it in a cool, dry, and well-ventilated area.[3][4][5][6]
-
Decontaminate and Doff PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in a designated hazardous waste container.
-
Thoroughly Wash Hands: Wash hands with soap and water after removing gloves.[5][6]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][12][13] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][12][13] Remove contact lenses if present and easy to do so.[3][4] Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air.[3][4][5] If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[3][4] Seek immediate medical attention.[5]
Always have the Safety Data Sheet (SDS) readily available for emergency responders.[5][12]
Spill and Disposal Plan: Environmental Responsibility
A clear plan for spills and waste disposal is essential for laboratory safety and environmental compliance.
Spill Response Workflow:
Caption: Workflow for handling a chemical spill.
Disposal: Waste from residues or unused product is classified as hazardous.[5] All waste materials, including contaminated PPE and cleaning materials, must be disposed of in accordance with local, state, and federal regulations.[3][4][5][6] Do not allow the chemical to enter drains.[3][6]
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and responsibly advance your research while ensuring a safe environment for all personnel.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
